L-Alanine-2-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino(213C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-JACJRKFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583881 | |
| Record name | L-(2-~13~C)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62656-85-3 | |
| Record name | L-(2-~13~C)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to L-Alanine-2-13C: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanine-2-13C is a stable isotope-labeled version of the non-essential amino acid L-alanine, where the second carbon atom (C2 or α-carbon) is replaced with a ¹³C isotope. This isotopic enrichment makes it a powerful tool in metabolic research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Its ability to act as a tracer allows for the precise tracking of metabolic pathways and fluxes in biological systems, providing invaluable insights into cellular metabolism in both healthy and diseased states. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and data presentation.
Chemical and Physical Properties
This compound is a white, crystalline solid that is soluble in water.[1] Its fundamental chemical and physical properties are summarized in the table below. The primary distinction from its unlabeled counterpart is its molecular weight, which is increased by one unit due to the presence of the ¹³C isotope.
| Property | Value | Reference(s) |
| Molecular Formula | C₂¹³CH₇NO₂ | [2] |
| Molecular Weight | 90.09 g/mol | [3] |
| CAS Number | 62656-85-3 | [3] |
| Appearance | Solid | [3] |
| Melting Point | 314.5 °C (decomposes) | |
| Isotopic Purity | Typically ≥99 atom % ¹³C | |
| Optical Activity | [α]25/D +14.5° (c = 2 in 1 M HCl) | |
| Solubility | Soluble in water |
Synthesis of this compound
The synthesis of this compound typically involves the use of a ¹³C-labeled precursor. A common synthetic strategy is the Strecker synthesis, which involves the reaction of a ¹³C-labeled aldehyde with ammonia and cyanide, followed by hydrolysis.
A generalized workflow for a potential synthesis route is outlined below:
References
L-Alanine-2-13C synthesis and isotopic purity
An In-depth Technical Guide to the Synthesis and Isotopic Purity of L-Alanine-2-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of L-Alanine-2-¹³C, a crucial isotopically labeled amino acid for research in drug development, metabolic studies, and structural biology. This document details common synthetic routes, protocols for determining isotopic purity, and quantitative data to support experimental design.
Introduction
L-Alanine in which the alpha-carbon (C2) is replaced with the stable isotope Carbon-13 (¹³C) serves as a powerful probe in various analytical techniques. The specific labeling at the C2 position allows for precise tracking of the alanine backbone in metabolic flux analysis and provides a specific nuclear spin handle for Nuclear Magnetic Resonance (NMR) spectroscopy studies of protein structure and dynamics.[1] The production of high-purity L-Alanine-2-¹³C is therefore of significant interest. Key applications include its use as a tracer for metabolic pathways and as an internal standard for quantitative analysis by NMR or mass spectrometry (MS).[2]
Synthetic Routes for L-Alanine-2-¹³C
The synthesis of L-Alanine-2-¹³C requires methods that are both regioselective, to ensure the label is exclusively at the C2 position, and stereoselective, to yield the biologically relevant L-enantiomer. Two primary strategies are prevalent: chemical synthesis, often followed by enantiomeric resolution, and enzymatic synthesis, which can directly produce the chiral product.
Chemical Synthesis: The Strecker Reaction
The Strecker synthesis is a classic and robust method for producing α-amino acids.[3][4] The reaction proceeds by treating an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[5] To produce Alanine-2-¹³C, the synthesis must start with a precursor labeled at the carbon that will become the C2 of alanine. This is typically achieved by using acetaldehyde labeled at the C1 carbonyl carbon or by using a labeled cyanide source such as sodium cyanide (Na¹³CN).
The initial product of the Strecker synthesis is a racemic mixture (a 50:50 mixture of D- and L-alanine), which must be resolved to isolate the pure L-enantiomer.
Enzymatic Synthesis
Enzymatic methods offer high stereoselectivity, directly yielding the L-enantiomer and avoiding the need for chiral resolution. The most common enzymatic route for L-alanine production is the reductive amination of pyruvate, catalyzed by L-alanine dehydrogenase (AlaDH). This approach is highly suitable for labeled synthesis, as [2-¹³C]-Pyruvic acid is a readily available starting material. The enzyme stereospecifically adds an amino group to the α-keto acid, using a cofactor like NADH to provide the reducing equivalents.
Metabolic engineering of microorganisms such as Escherichia coli has been employed to create strains that can efficiently produce L-alanine from glucose, demonstrating the power of biological systems for this transformation.
Isotopic and Chemical Purity
For most applications, both high isotopic enrichment and high chemical purity are required. Commercially available L-Alanine-2-¹³C and its derivatives typically exhibit high levels of purity.
Quantitative Data Summary
The following table summarizes typical purity specifications for commercially available labeled alanine products.
| Compound Name | Labeling Position | Isotopic Purity (Atom % ¹³C) | Chemical Purity | Mass Shift |
| Boc-L-Ala-OH-2-¹³C | C2 (α-carbon) | 98-99% | ≥98% | M+1 |
| L-Alanine-¹³C₃ | Uniformly Labeled | 98-99% | ≥95% | M+3 |
| L-Alanine-¹³C₃, ¹⁵N | Uniformly Labeled | 97-99% ¹³C, 99% ¹⁵N | ≥98% | M+4 |
(Data compiled from vendor specifications.)
Experimental Protocols
Protocol 1: Representative Strecker Synthesis of DL-Alanine-2-¹³C
This protocol is a representative procedure based on the classical Strecker reaction. Caution: This reaction involves highly toxic hydrogen cyanide, which is evolved during the reaction. All steps must be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
[1-¹³C]Acetaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl), concentrated
-
Lead (II) oxide
-
Ethanol
Procedure:
-
Aminonitrile Formation: A solution of ammonium chloride and sodium cyanide in water is prepared in a sealed, pressure-safe vessel and cooled. [1-¹³C]Acetaldehyde is added, and the mixture is shaken and allowed to react. The reaction forms the intermediate α-aminonitrile.
-
Hydrolysis: The reaction mixture is transferred to a flask, and concentrated hydrochloric acid is added cautiously to initiate hydrolysis. The mixture is heated under reflux to convert the nitrile group to a carboxylic acid, yielding a solution of DL-Alanine-2-¹³C hydrochloride.
-
Purification: The resulting alanine hydrochloride is purified by treating the solution with lead oxide to precipitate lead chloride, which is removed by filtration. The filtrate is concentrated by boiling and the crude alanine is precipitated by adding ethanol.
-
Recrystallization: The product can be further purified by recrystallization from a hot water/ethanol mixture to yield pure, racemic DL-Alanine-2-¹³C.
-
Resolution (Not Detailed): The racemic mixture would then require resolution into its separate enantiomers using techniques such as enzymatic resolution or crystallization with a chiral resolving agent.
Protocol 2: Isotopic Purity Assessment by Quantitative ¹³C NMR
This protocol provides a direct and non-destructive method for quantifying ¹³C enrichment at a specific position.
Materials:
-
L-Alanine-2-¹³C sample (5-10 mg)
-
Deuterated solvent (e.g., D₂O with a suitable pH adjustment)
-
High-resolution NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the L-Alanine-2-¹³C sample in the deuterated solvent in a standard NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer.
-
Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. It is critical to use parameters that ensure accurate integration:
-
Inverse-gated proton decoupling: This suppresses the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integrals.
-
Long relaxation delay (D1): Set a delay time that is at least 5 times the longest spin-lattice relaxation time (T₁) of the carbon nuclei in the molecule. This ensures all carbon signals are fully relaxed before the next pulse.
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with standard Fourier transformation and phase correction.
-
Purity Calculation:
-
Integrate the signal for the enriched C2 carbon.
-
Integrate the signal for a natural abundance carbon, such as the C3 (methyl) carbon.
-
Calculate the isotopic purity by comparing the integral of the enriched C2 signal to the integral of the natural abundance C3 signal, accounting for the natural 1.1% abundance of ¹³C.
-
Protocol 3: Isotopic Purity Assessment by GC-MS
This protocol requires chemical modification (derivatization) to make the amino acid volatile for analysis by gas chromatography.
Materials:
-
L-Alanine-2-¹³C sample
-
Derivatization reagents (e.g., propanol/acetyl chloride for esterification, acetic anhydride/triethylamine for acylation)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
Esterification: Heat the dried sample in a solution of propanol and acetyl chloride to convert the carboxylic acid group to a propyl ester.
-
Acylation: Following esterification, treat the sample with acetic anhydride and triethylamine to acylate the amino group.
-
Evaporate the reagents under a stream of nitrogen.
-
-
Sample Preparation: Re-dissolve the derivatized, dried sample in a volatile solvent suitable for GC injection (e.g., ethyl acetate).
-
GC-MS Analysis:
-
Inject the sample into the GC-MS system. The GC column separates the derivatized alanine from any impurities.
-
The analyte is then ionized in the mass spectrometer (e.g., by electron impact).
-
Acquire mass spectra across the relevant mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the derivatized alanine.
-
Examine the mass spectrum for this peak.
-
Determine the relative intensities of the molecular ion peak (M⁺) and the peak corresponding to the ¹³C-labeled molecule (M+1). The ratio of these intensities allows for the calculation of the isotopic enrichment.
-
References
The Metabolic Journey of L-Alanine-2-13C: An In-depth Technical Guide to its Application in Metabolic Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular metabolism, understanding the dynamic flow of molecules through complex biochemical pathways is paramount to unraveling the mechanisms of health and disease. Stable isotope tracing, utilizing compounds enriched with non-radioactive heavy isotopes, has emerged as a powerful technique for elucidating these metabolic fluxes. Among the diverse array of available tracers, L-Alanine-2-13C offers a unique window into central carbon metabolism, providing invaluable insights for researchers in fields ranging from cancer biology to metabolic disorders.
This technical guide provides a comprehensive overview of the application of this compound in metabolic tracer studies. We will delve into the core principles of 13C-Metabolic Flux Analysis (13C-MFA), present detailed experimental protocols for in vitro and in vivo applications, and provide illustrative quantitative data and visualizations to empower researchers to design, execute, and interpret their own tracer studies. By tracing the fate of the 13C label from the second carbon position of alanine, scientists can gain unprecedented insights into cellular physiology and pathophysiology, paving the way for novel diagnostic and therapeutic strategies.
Core Principles: Tracing the Path of this compound
L-alanine, a non-essential amino acid, occupies a central position in cellular metabolism, acting as a critical link between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] The strategic placement of the 13C label on the second carbon of L-alanine allows for the precise tracking of its metabolic fate.
The primary metabolic transformation of L-alanine is its reversible conversion to pyruvate, a reaction catalyzed by the enzyme Alanine Aminotransferase (ALT), also known as serum glutamate-pyruvate transaminase (SGPT).[2] This transamination reaction involves the transfer of the amino group from L-alanine to α-ketoglutarate, yielding pyruvate and glutamate.[2]
When this compound is introduced into a biological system, the 13C label is transferred to the second carbon of pyruvate (Pyruvate M+1). This labeled pyruvate can then enter several key metabolic pathways:
-
Tricarboxylic Acid (TCA) Cycle: Labeled pyruvate can be converted to Acetyl-CoA by the pyruvate dehydrogenase complex, introducing the 13C label into the TCA cycle.[3] Subsequent turns of the cycle will distribute the label throughout the TCA cycle intermediates.
-
Gluconeogenesis: In tissues such as the liver, labeled pyruvate can be a substrate for gluconeogenesis, leading to the incorporation of the 13C label into newly synthesized glucose.[3]
-
Lactate Production: Pyruvate can be reduced to lactate by lactate dehydrogenase, resulting in the formation of Lactate M+1.
By measuring the incorporation of the 13C label into these downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rates (fluxes) of these metabolic pathways.
Quantitative Data Presentation
The analysis of mass isotopomer distribution (MID) is central to 13C-MFA. The following tables provide illustrative examples of quantitative data that can be obtained from an this compound tracer experiment in a cancer cell line. These tables showcase the fractional abundance of different isotopologues (molecules with different numbers of 13C atoms) for key metabolites.
Table 1: Illustrative Mass Isotopomer Distribution of Pyruvate and Lactate
| Metabolite | Isotopologue | Fractional Abundance (%) |
| Pyruvate | M+0 | 65 |
| M+1 | 35 | |
| Lactate | M+0 | 70 |
| M+1 | 30 | |
| M+0 represents the unlabeled metabolite, and M+1 represents the metabolite with one 13C atom. |
Table 2: Illustrative Mass Isotopomer Distribution of TCA Cycle Intermediates
| Metabolite | Isotopologue | Fractional Abundance (%) |
| Citrate | M+0 | 80 |
| M+1 | 15 | |
| M+2 | 5 | |
| α-Ketoglutarate | M+0 | 85 |
| M+1 | 12 | |
| M+2 | 3 | |
| Malate | M+0 | 75 |
| M+1 | 20 | |
| M+2 | 5 | |
| M+n represents the isotopologue with 'n' 13C atoms. Data are for illustrative purposes and will vary based on the biological system and experimental conditions. |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for obtaining reliable and reproducible data in metabolic tracer studies. Below are detailed protocols for in vitro and in vivo experiments using this compound.
In Vitro Labeling of Cultured Mammalian Cells
This protocol outlines the general procedure for labeling cultured mammalian cells with this compound for metabolic flux analysis.
Materials:
-
Cultured mammalian cells
-
Complete growth medium
-
Labeling medium (e.g., DMEM without alanine, supplemented with dialyzed FBS, glutamine, and this compound)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
6-well cell culture plates
-
Liquid nitrogen or dry ice
-
Ice-cold 80% methanol
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO₂.
-
Media Change: Once cells reach the desired confluency, aspirate the growth medium.
-
Wash: Gently wash the cells twice with pre-warmed PBS to remove residual unlabeled alanine.
-
Labeling: Add 1 mL of pre-warmed this compound labeling medium to each well. The concentration of the tracer and the labeling duration should be optimized for the specific cell type and experimental question.
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolic activity.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis by mass spectrometry or NMR.
-
In Vivo Labeling in a Mouse Model
This protocol describes a general procedure for administering this compound to mice to trace its metabolism in various tissues.
Materials:
-
Mice (strain and age appropriate for the study)
-
This compound sterile solution for injection (e.g., dissolved in saline)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Liquid nitrogen
-
Homogenizer
-
Ice-cold 80% methanol
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions. Depending on the study's objective, fasting may be required to reduce variability from dietary nutrient intake.
-
Tracer Administration: Administer the this compound solution via an appropriate route, such as intraperitoneal (IP) injection or intravenous (IV) infusion. The dosage and administration period should be optimized based on previous studies or pilot experiments.
-
Tissue Harvest: At the designated time point after tracer administration, anesthetize the mouse and surgically resect the tissues of interest as quickly as possible.
-
Quenching: Immediately freeze-clamp the harvested tissues in liquid nitrogen to halt all metabolic activity.
-
Sample Storage: Store the frozen tissues at -80°C until metabolite extraction.
-
Metabolite Extraction:
-
Weigh the frozen tissue.
-
Homogenize the tissue in a pre-chilled tube with a volume of cold extraction solvent (e.g., 1 mL of 80% methanol per 50 mg of tissue).
-
Incubate at -20°C for at least 1 hour to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
Dry the extracts and prepare for MS or NMR analysis as described in the in vitro protocol.
-
Visualization of Pathways and Workflows
Metabolic Fate of this compound
The following diagram illustrates the primary metabolic pathways traced by this compound. The 13C label is tracked from L-alanine to pyruvate and its subsequent entry into the TCA cycle.
General Experimental Workflow
The diagram below outlines the generalized workflow for a metabolic tracer study using this compound, from experimental setup to data analysis.
Conclusion
This compound is a powerful and versatile tracer for interrogating central carbon metabolism. Its ability to specifically label the pyruvate pool provides a clear and quantifiable measure of the contributions of alanine to the TCA cycle, gluconeogenesis, and lactate production. This in-depth technical guide provides the foundational knowledge, experimental protocols, and illustrative data necessary for researchers, scientists, and drug development professionals to effectively utilize this compound in their metabolic tracer studies. Careful experimental design, rigorous adherence to protocols, and sophisticated data analysis will undoubtedly lead to novel insights into the metabolic underpinnings of various physiological and pathological states, ultimately advancing the development of new diagnostic and therapeutic strategies.
References
An In-depth Technical Guide to the Role of L-Alanine-2-13C in Tracking Central Carbon Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable technique for elucidating the intricate network of metabolic pathways that govern cellular function. By introducing molecules enriched with stable isotopes like Carbon-13 (¹³C), researchers can track the journey of atoms through metabolic reactions, providing a dynamic view of cellular physiology.[1] L-Alanine, a non-essential amino acid, occupies a unique position in metabolism, acting as a critical nexus between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[2] This central role makes isotopically labeled alanine an invaluable tool for probing cellular energetics and biosynthesis.[2]
Specifically, L-Alanine-2-¹³C, with its label on the alpha-carbon, offers a precise method for investigating key metabolic fluxes. When introduced into a biological system, the ¹³C label is transferred through a series of enzymatic reactions, allowing for the detailed mapping of carbon transitions.[1] This guide provides a comprehensive overview of the application of L-Alanine-2-¹³C in tracking central carbon metabolism, complete with detailed experimental protocols, data interpretation guidelines, and visual representations of the underlying biochemical processes.
Core Concepts: The Metabolic Journey of the ¹³C Label
The utility of L-Alanine-2-¹³C as a tracer stems from its direct conversion to pyruvate via alanine aminotransferase (ALT). This reaction is a pivotal entry point into central carbon metabolism.
-
Alanine to Pyruvate Conversion: The ALT enzyme catalyzes the transfer of the amino group from L-alanine to α-ketoglutarate, yielding pyruvate and glutamate.[3] In this process, the carbon backbone of alanine is conserved, meaning that L-Alanine-2-¹³C is converted to Pyruvate-2-¹³C.
-
Entry into the TCA Cycle: The newly formed Pyruvate-2-¹³C can then enter the mitochondria and be metabolized through two primary routes:
-
Pyruvate Dehydrogenase (PDH): Pyruvate is decarboxylated to form Acetyl-CoA, with the ¹³C label now on the methyl carbon (Acetyl-CoA-C2-¹³C). This Acetyl-CoA then condenses with oxaloacetate to enter the TCA cycle, leading to ¹³C labeling in citrate and subsequent TCA intermediates.
-
Pyruvate Carboxylase (PC): Pyruvate is carboxylated to form oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates. In this case, L-Alanine-2-¹³C gives rise to Oxaloacetate-2-¹³C.
-
By analyzing the distribution of the ¹³C label in TCA cycle metabolites, researchers can quantify the relative activities of these pathways.
Key Metabolic Pathways Traced with L-Alanine-2-¹³C
The diagram below illustrates the primary metabolic fate of the carbon-13 label from L-Alanine-2-¹³C as it integrates into central carbon metabolism.
Experimental Protocols
Precise and consistent experimental methodology is critical for obtaining reliable and interpretable data from ¹³C tracing studies.
Protocol 1: In Vitro Metabolic Labeling of Cultured Cells
This protocol outlines the steps for labeling adherent mammalian cells with L-Alanine-2-¹³C.
Materials:
-
Adherent cells of interest
-
Complete growth medium
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Labeling medium: Custom medium lacking alanine, supplemented with L-Alanine-2-¹³C at the desired concentration
-
6-well cell culture plates
-
Liquid nitrogen or dry ice
-
Ice-cold 80% methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO₂.
-
Media Change: Once cells reach the desired confluency, aspirate the growth medium.
-
Wash: Gently wash the cells twice with pre-warmed PBS to remove residual unlabeled alanine.
-
Labeling: Add 1 mL of pre-warmed L-Alanine-2-¹³C labeling medium to each well. Incubate for a predetermined duration (e.g., minutes to hours) to allow for the incorporation of the label into downstream metabolites. The time required to reach isotopic steady state can vary from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.
-
Metabolism Quenching: To halt all enzymatic activity, aspirate the labeling medium and immediately place the plate on dry ice or in a liquid nitrogen bath. This step is critical to prevent metabolic changes during sample collection.
-
Metabolite Extraction: a. Add 1 mL of ice-cold 80% methanol to each well. b. Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube. c. Vortex the suspension thoroughly. d. Incubate at -20°C for at least 1 hour to precipitate proteins.
-
Sample Processing: a. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins. b. Collect the supernatant containing the polar metabolites for analysis. c. Dry the extracts using a vacuum concentrator and prepare for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: In Vivo Metabolic Labeling
This protocol provides a general framework for in vivo labeling studies in animal models, such as mice.
Materials:
-
Animal model (e.g., mouse)
-
L-Alanine-2-¹³C solution for injection or infusion
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenization buffer (e.g., ice-cold 80% methanol)
-
Tissue homogenizer
Procedure:
-
Tracer Administration: Administer the L-Alanine-2-¹³C tracer to the animal. Common methods include intraperitoneal (i.p.) injection, tail vein infusion, or oral gavage. The choice of method and dosage depends on the specific research question and the desired labeling kinetics.
-
Labeling Period: Allow the tracer to circulate and be metabolized for a defined period. This can range from minutes to hours, depending on the metabolic pathways under investigation.
-
Tissue Collection: At the designated time point, anesthetize the animal and surgically excise the tissue(s) of interest.
-
Quenching: Immediately freeze-clamp the collected tissue in liquid nitrogen to quench metabolism.
-
Homogenization and Extraction: a. Weigh the frozen tissue. b. Homogenize the tissue in a pre-chilled homogenization buffer (e.g., 3-5 volumes of ice-cold 80% methanol). c. Follow steps 7a-7c from the in vitro protocol for sample processing.
Data Presentation and Analysis
Quantitative data from ¹³C labeling experiments are typically presented as the Mass Isotopologue Distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.), where 'M' is the mass of the unlabeled metabolite.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) in Cancer Cells Labeled with L-Alanine-2-¹³C
The table below shows hypothetical MID data for key metabolites in the TCA cycle after a 4-hour labeling period. This illustrates how L-Alanine-2-¹³C contributes to the carbon pools of these intermediates.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | Interpretation |
| Pyruvate | 45 | 50 | 5 | 0 | Significant labeling (M+1) from direct conversion of L-Alanine-2-¹³C. |
| Citrate | 60 | 35 | 5 | 0 | M+1 arises from the condensation of unlabeled oxaloacetate with Acetyl-CoA-2-¹³C (from PDH). |
| α-Ketoglutarate | 62 | 33 | 5 | 0 | Label propagation from M+1 citrate through the TCA cycle. |
| Malate | 65 | 25 | 10 | 0 | M+1 reflects continued TCA cycle turnover. M+2 could indicate a second turn of the cycle. |
| Aspartate | 63 | 27 | 10 | 0 | Aspartate is derived from oxaloacetate, reflecting the labeling state of the TCA cycle. |
Note: Data are for illustrative purposes and will vary based on the biological system and experimental conditions.
Visualization of Workflows and Relationships
General Experimental Workflow
The following diagram outlines the typical workflow for a ¹³C metabolic flux analysis experiment.
References
L-Alanine-2-13C in Cellular Metabolism Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of L-Alanine-2-13C in the study of cellular metabolism. L-Alanine, a non-essential amino acid, plays a pivotal role in the intersection of glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. The use of L-Alanine labeled with a stable isotope at the second carbon (this compound) offers a powerful tool for tracing metabolic pathways and quantifying fluxes, providing critical insights into cellular physiology and disease states.
Core Principles of 13C Isotope Tracing with this compound
Stable isotope tracing is a technique that utilizes non-radioactive heavy isotopes, such as Carbon-13 (¹³C), to follow the metabolic fate of a particular molecule.[1] When cells are cultured in a medium containing this compound, the labeled carbon is incorporated into various downstream metabolites. By using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can track the distribution of the ¹³C label, allowing for the elucidation of metabolic pathways and the quantification of their activities, a method known as 13C Metabolic Flux Analysis (13C-MFA).[2][3]
The specificity of the label at the C-2 position of alanine is crucial. Through the action of alanine aminotransferase (ALT), L-alanine is reversibly converted to pyruvate. The 13C label from this compound will be transferred to the C-2 position of pyruvate. This labeled pyruvate can then enter the TCA cycle or be used in other biosynthetic pathways, allowing for precise tracking of its metabolic fate.
Key Applications in Cellular Metabolism Research
The use of this compound as a tracer has several key applications in metabolic research:
-
Tricarboxylic Acid (TCA) Cycle Flux Analysis: this compound is readily converted to [2-13C]pyruvate, which can then be decarboxylated by the pyruvate dehydrogenase complex to form [1-13C]acetyl-CoA and enter the TCA cycle. Alternatively, it can be carboxylated by pyruvate carboxylase to form [2-13C]oxaloacetate, an anaplerotic reaction. Tracking the distribution of the 13C label in TCA cycle intermediates provides a quantitative measure of the activity of these pathways.[4]
-
Gluconeogenesis: In tissues like the liver, alanine is a major substrate for gluconeogenesis. This compound can be used to trace the contribution of alanine to glucose production.[4]
-
Amino Acid Metabolism: The transamination of alanine is a key link between amino acid and carbohydrate metabolism. This compound can be used to study the dynamics of this and other related amino acid transformations.
-
Cancer Metabolism: Cancer cells often exhibit altered metabolic pathways. Tracing with this compound can help to identify these metabolic shifts, providing potential targets for therapeutic intervention.
-
Neurobiology: Investigating the metabolic interplay between different brain cell types, such as neurons and astrocytes, can be facilitated by using 13C-labeled alanine to study neurotransmitter metabolism.
-
Drug Development: The metabolic effects of drug candidates can be assessed by using this compound tracing to understand their mechanism of action and potential off-target effects.
Experimental Protocols
A successful metabolic labeling experiment with this compound requires careful planning and execution. Below are detailed methodologies for key experimental steps.
Cell Culture and Labeling
This protocol outlines the general procedure for labeling cultured cells with this compound.
Materials:
-
Cultured cells of interest
-
Complete growth medium
-
Phosphate-buffered saline (PBS), pre-warmed
-
Labeling medium: Growth medium lacking unlabeled L-alanine, supplemented with a known concentration of this compound (the exact concentration should be optimized for the specific cell line and experimental goals)
-
6-well cell culture plates
-
Dry ice or liquid nitrogen
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO₂.
-
Media Change: Once cells reach the desired confluency, aspirate the growth medium.
-
Wash: Gently wash the cells twice with pre-warmed PBS to remove any remaining unlabeled alanine.
-
Labeling: Add 1 mL of pre-warmed this compound labeling medium to each well.
-
Incubation: Incubate the cells for a sufficient period to approach isotopic steady state, where the fractional labeling of intracellular metabolites becomes constant. This duration is dependent on the turnover rates of the metabolite pools and should be determined empirically for each cell line, but is often on the order of several cell doubling times.
Metabolism Quenching and Metabolite Extraction
Rapidly halting metabolic activity is critical for accurately capturing the isotopic enrichment of intracellular metabolites.
Materials:
-
Labeled cells in 6-well plates
-
Ice-cold 80% methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Aspirate Labeling Medium: Quickly remove the labeling medium from the wells.
-
Quench Metabolism: Immediately place the plate on dry ice or in a liquid nitrogen bath to instantly stop all metabolic activity.
-
Add Extraction Solvent: Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape Cells: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex and Incubate: Vortex the samples thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Sample Processing: a. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. b. Transfer the supernatant, which contains the polar metabolites, to a new tube. c. The supernatant can then be dried down and reconstituted in an appropriate solvent for NMR or MS analysis.
Analytical Techniques for Isotopic Enrichment Analysis
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for determining the mass isotopomer distribution (MID) of metabolites.
General Workflow:
-
Sample Preparation: The extracted metabolites are often chemically derivatized to increase their volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Chromatographic Separation: The derivatized sample is injected into a gas chromatograph to separate the different metabolites.
-
Mass Analysis: The separated metabolites are then introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectra show the relative abundance of different mass isotopomers for each metabolite (e.g., M+0 for the unlabeled metabolite, M+1 for the metabolite with one 13C atom, etc.). This data is then corrected for the natural abundance of 13C to determine the fractional enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides positional information about the location of the 13C label within a molecule, which can be highly advantageous for elucidating complex metabolic pathways.
General Workflow:
-
Sample Preparation: Dried metabolite extracts are resuspended in a deuterated solvent (e.g., D₂O) containing an internal standard.
-
NMR Data Acquisition: 1D and 2D 13C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Data Analysis: The chemical shifts and coupling patterns in the NMR spectra are used to identify the labeled metabolites and the specific carbon positions that are enriched with 13C.
Data Presentation: Quantitative Analysis of Metabolic Flux
The primary output of a 13C tracing experiment is the mass isotopomer distribution (MID) of key metabolites. This data can then be used in computational models to estimate metabolic fluxes. Below are illustrative tables of how quantitative data from an this compound tracing experiment would be presented.
Table 1: Illustrative Mass Isotopomer Distribution of Key Metabolites after Labeling with this compound
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Pyruvate | 60 | 40 | 0 | 0 |
| Lactate | 60 | 40 | 0 | 0 |
| Citrate | 55 | 35 | 10 | 0 |
| α-Ketoglutarate | 58 | 32 | 10 | 0 |
| Malate | 50 | 30 | 20 | 0 |
| Aspartate | 52 | 28 | 20 | 0 |
| Glutamate | 56 | 30 | 14 | 0 |
Note: Data are for illustrative purposes and will vary based on the biological system and experimental conditions.
Table 2: Estimated Relative Metabolic Fluxes Based on this compound Tracing
| Metabolic Flux | Relative Flux (Control) | Relative Flux (Treatment) |
| Pyruvate Dehydrogenase | 100 | 80 |
| Pyruvate Carboxylase | 20 | 35 |
| TCA Cycle Turnover | 100 | 110 |
| Anaplerosis/Cataplerosis | 15 | 25 |
Note: Fluxes are normalized to the pyruvate dehydrogenase flux in the control condition. Data is illustrative.
Visualization of Workflows and Pathways
Experimental Workflow
Metabolic Pathways
Signaling Pathways
L-alanine metabolism can influence key cellular signaling pathways that regulate growth and energy homeostasis, such as the AMPK and mTOR pathways.
Conclusion
This compound is a versatile and powerful tracer for dissecting central carbon metabolism. Its application in 13C-MFA provides a quantitative framework for understanding metabolic fluxes in both physiological and pathological states. The detailed protocols and data interpretation guidelines presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to design and execute robust metabolic tracing experiments, ultimately leading to a deeper understanding of cellular metabolism and the identification of new therapeutic strategies. The ability of L-alanine to modulate key energy-sensing pathways like AMPK and mTOR further highlights its importance in cellular homeostasis and disease.
References
An In-Depth Technical Guide to Stable Isotope Labeling with L-Alanine-2-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with L-Alanine-2-13C is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in biological systems. By introducing a non-radioactive, heavy isotope of carbon at a specific position within the alanine molecule, researchers can trace the fate of this carbon atom as it is incorporated into downstream metabolites. This technical guide provides a comprehensive overview of the principles, applications, experimental protocols, and data interpretation associated with the use of this compound in metabolic research.
Alanine occupies a central node in cellular metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] L-Alanine is readily converted to pyruvate, a key intermediate that can be directed towards gluconeogenesis or enter the TCA cycle for energy production and biosynthesis.[1] The use of this compound allows for the precise tracking of the second carbon of alanine, providing valuable insights into the relative activities of these interconnected pathways. This makes it an invaluable tool for studying metabolic reprogramming in various diseases, including cancer, and for assessing the mechanism of action of novel therapeutic agents.[1][2]
Core Applications
The primary applications of stable isotope labeling with this compound include:
-
Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions to understand how cells utilize nutrients and regulate their metabolism under different conditions.[2]
-
Tracing Gluconeogenesis: Determining the contribution of amino acids to the de novo synthesis of glucose, a critical process in maintaining blood glucose homeostasis.
-
Interrogating the TCA Cycle: Assessing the entry of pyruvate into the TCA cycle via pyruvate dehydrogenase and pyruvate carboxylase, providing insights into cellular energy status and biosynthetic activity.
-
Drug Development: Evaluating the metabolic effects of drug candidates to elucidate their mechanisms of action and identify potential off-target effects.
Data Presentation: Mass Isotopomer Distribution Analysis
The quantitative data from this compound labeling experiments are typically presented as the mass isotopologue distribution (MID) of key metabolites. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.), where 'M' is the mass of the unlabeled metabolite. The tables below present hypothetical MID data for several key metabolites following labeling with this compound in a cancer cell line, both in a control state and after treatment with a metabolic inhibitor.
Table 1: Mass Isotopologue Distribution of Pyruvate and Lactate
| Metabolite | Isotopologue | Control Cells (Fractional Abundance) | Drug-Treated Cells (Fractional Abundance) |
| Pyruvate | M+0 | 0.45 | 0.60 |
| M+1 | 0.50 | 0.35 | |
| M+2 | 0.05 | 0.05 | |
| Lactate | M+0 | 0.48 | 0.62 |
| M+1 | 0.48 | 0.34 | |
| M+2 | 0.04 | 0.04 |
This hypothetical data illustrates a decrease in the M+1 isotopologues of pyruvate and lactate in drug-treated cells, suggesting a reduction in the conversion of this compound to these metabolites.
Table 2: Mass Isotopologue Distribution of TCA Cycle Intermediates
| Metabolite | Isotopologue | Control Cells (Fractional Abundance) | Drug-Treated Cells (Fractional Abundance) |
| Citrate | M+0 | 0.60 | 0.75 |
| M+1 | 0.25 | 0.15 | |
| M+2 | 0.10 | 0.07 | |
| M+3 | 0.05 | 0.03 | |
| Malate | M+0 | 0.55 | 0.70 |
| M+1 | 0.30 | 0.20 | |
| M+2 | 0.12 | 0.08 | |
| M+3 | 0.03 | 0.02 |
This hypothetical data shows a general decrease in the fractional abundance of labeled isotopologues of citrate and malate in drug-treated cells, indicating a reduced entry of the 13C label from this compound into the TCA cycle.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results in stable isotope labeling experiments. The following protocols provide a general framework for cell culture, labeling, metabolite extraction, and sample preparation for mass spectrometry analysis.
Protocol 1: Cell Culture and Labeling with this compound
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO₂.
-
Media Preparation: Prepare the labeling medium by supplementing base medium (lacking unlabeled alanine) with this compound at the desired concentration (e.g., the same concentration as alanine in the complete growth medium) and dialyzed FBS.
-
Media Change: Once cells reach the desired confluency, aspirate the growth medium.
-
Wash: Gently wash the cells twice with pre-warmed PBS to remove any remaining unlabeled alanine.
-
Labeling: Add 1 mL of pre-warmed this compound labeling medium to each well.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into downstream metabolites. The optimal incubation time will vary depending on the metabolic pathway of interest and the turnover rate of the target metabolites and should be determined empirically.
Protocol 2: Metabolism Quenching and Metabolite Extraction
Materials:
-
Liquid nitrogen or dry ice
-
80% Methanol (pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Quenching: To halt metabolic activity, aspirate the labeling medium and immediately place the plate on dry ice or in a liquid nitrogen bath.
-
Extraction: Add 1 mL of ice-cold 80% methanol to each well.
-
Cell Lysis: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortexing: Vortex the samples thoroughly to ensure complete cell lysis and protein precipitation.
-
Incubation: Incubate the samples at -20°C for at least 1 hour to further precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Storage: Store the dried metabolite extracts at -80°C until analysis.
Protocol 3: Sample Preparation for GC-MS Analysis
Materials:
-
Pyridine
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)
-
Heating block or oven
Procedure:
-
Derivatization: Resuspend the dried metabolite extract in 50 µL of pyridine.
-
Add 50 µL of MTBSTFA + 1% TBDMCS to the sample.
-
Incubation: Incubate the samples at 60°C for 1 hour to allow for complete derivatization.
-
Analysis: Analyze the derivatized samples by Gas Chromatography-Mass Spectrometry (GC-MS).
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized experimental workflow for this compound labeling experiments.
Conclusion
Stable isotope labeling with this compound is a versatile and powerful technique for probing central carbon metabolism. The ability to trace the fate of a specific carbon atom provides a high-resolution view of metabolic fluxes through glycolysis, gluconeogenesis, and the TCA cycle. The detailed protocols and data presentation formats provided in this guide offer a framework for researchers, scientists, and drug development professionals to design, execute, and interpret these informative experiments. The insights gained from this compound tracing can significantly advance our understanding of metabolic regulation in health and disease, and contribute to the development of novel therapeutic strategies that target metabolic vulnerabilities.
References
Exploring Gluconeogenesis with L-Alanine-2-13C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of L-Alanine-2-13C as a stable isotope tracer for investigating gluconeogenesis. Alanine plays a pivotal role in intermediary metabolism, serving as a key link between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] The use of 13C-labeled alanine allows for the precise tracing of carbon atoms as they are incorporated into glucose and other downstream metabolites, offering valuable insights into the regulation and flux of gluconeogenic pathways in both healthy and diseased states.[1][2]
The Role of Alanine in Gluconeogenesis
Alanine is a primary gluconeogenic amino acid, primarily released by skeletal muscle and taken up by the liver for glucose production.[2][3] The carbon skeleton of alanine is converted to pyruvate, a direct precursor for the gluconeogenic pathway. This process is central to maintaining glucose homeostasis, particularly during periods of fasting or prolonged exercise. The key enzymatic steps involved in the conversion of alanine to glucose are outlined below.
Key Metabolic Pathways and Enzymes
The journey of the 13C label from this compound to glucose involves several key enzymes and metabolic pathways. The initial and most critical step is the conversion of alanine to pyruvate, catalyzed by Alanine Transaminase (ALT) . This reaction involves the transfer of the amino group from alanine to α-ketoglutarate, yielding pyruvate and glutamate.
Once pyruvate is formed, it enters the mitochondria and is carboxylated by Pyruvate Carboxylase (PC) to form oxaloacetate. Oxaloacetate is then converted to phosphoenolpyruvate (PEP) by Phosphoenolpyruvate Carboxykinase (PEPCK) , a rate-limiting step in gluconeogenesis. PEP then proceeds through the reversed steps of glycolysis to ultimately form glucose.
The use of position-specific labeled alanine, such as this compound or L-Alanine-3-13C, allows for the detailed investigation of futile cycling between pyruvate and PEP. By tracking the scrambling of the 13C label from the C3 to the C2 position of alanine, the flux through pyruvate kinase can be quantified relative to the gluconeogenic flux.
dot
Caption: Metabolic pathway of this compound to glucose.
Experimental Protocols
In Vitro Studies with Primary Hepatocytes
This protocol outlines a general procedure for tracing gluconeogenesis from this compound in primary hepatocytes.
1. Hepatocyte Isolation and Culture:
-
Isolate primary hepatocytes from a suitable animal model (e.g., rat, mouse) using a collagenase perfusion method.
-
Plate the isolated hepatocytes on collagen-coated plates and culture in appropriate media (e.g., Williams' Medium E) supplemented with fetal bovine serum and antibiotics.
-
Allow cells to attach and form a monolayer.
2. Isotope Labeling:
-
After cell attachment, wash the hepatocytes with phosphate-buffered saline (PBS).
-
Incubate the cells in a glucose-free medium (e.g., Krebs-Ringer bicarbonate buffer) supplemented with gluconeogenic precursors, including a defined concentration of this compound (e.g., 2-10 mM).
-
Incubate for a specified period (e.g., 30-120 minutes) at 37°C in a humidified incubator with 5% CO2.
3. Metabolite Extraction:
-
At the end of the incubation period, rapidly quench the metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol) to the cell monolayer.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.
-
Collect the supernatant containing the extracted metabolites.
4. Sample Preparation for Analysis:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent for either Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy analysis.
In Vivo Studies in Animal Models
This protocol provides a general workflow for in vivo tracing of gluconeogenesis using this compound in a mouse model.
1. Animal Preparation:
-
Acclimate the animals to the experimental conditions.
-
Fast the animals overnight (e.g., 12-16 hours) to induce a gluconeogenic state.
2. Tracer Infusion:
-
Anesthetize the animal.
-
Perform a primed-constant infusion of this compound via a catheterized vein (e.g., tail vein). The priming bolus helps to rapidly achieve isotopic steady-state.
3. Blood and Tissue Sampling:
-
Collect blood samples at baseline and at multiple time points during the infusion to monitor plasma glucose and alanine enrichment.
-
At the end of the infusion period, euthanize the animal and rapidly clamp-freeze tissues of interest (e.g., liver, kidney) using Wollenberger clamps pre-chilled in liquid nitrogen to halt metabolic activity.
-
Store tissues at -80°C until metabolite extraction.
4. Metabolite Extraction from Tissues:
-
Pulverize the frozen tissue under liquid nitrogen.
-
Homogenize the powdered tissue in a cold extraction solvent (e.g., 80% methanol).
-
Follow the subsequent steps for metabolite extraction as described in the in vitro protocol.
dot
Caption: General experimental workflow for this compound tracing.
Data Presentation
The quantitative data obtained from this compound tracing experiments can be summarized to compare gluconeogenic flux under different physiological or pathological conditions.
| Parameter | Condition A (e.g., Control) | Condition B (e.g., Diabetic Model) | Reference |
| Gluconeogenic Flux from Alanine (μmol/kg/min) | |||
| In Vivo Mouse Model | Value ± SEM | Value ± SEM | |
| Contribution of Alanine to Glucose Production (%) | |||
| In Vivo Human Study | Range | Range (if available) | |
| Pyruvate Kinase Flux (% of Gluconeogenic Flux) | |||
| In Vitro Hepatocytes | Value | Value | |
| 13C Enrichment in Glucose from 13C-Alanine | |||
| In Vitro Hepatocytes | Value ± SEM | Value ± SEM |
Note: The values in this table are placeholders and should be populated with data from specific studies.
Data Analysis and Interpretation
The analysis of 13C enrichment in metabolites is typically performed using LC-MS or NMR spectroscopy.
-
LC-MS: Provides high sensitivity and is well-suited for measuring the mass isotopomer distribution (MID) of various metabolites. The MID reveals the number of 13C atoms incorporated into each molecule.
-
NMR Spectroscopy: Offers detailed information about the positional incorporation of 13C atoms within a molecule, which is crucial for resolving complex metabolic pathways and futile cycles.
The resulting isotopic labeling data is then used in metabolic flux analysis (MFA) to calculate the rates of metabolic reactions. MFA models integrate the labeling data with a stoichiometric model of the metabolic network to estimate intracellular fluxes.
Conclusion
This compound is a powerful and versatile tracer for the in-depth investigation of gluconeogenesis. By combining stable isotope labeling with advanced analytical techniques like LC-MS and NMR, and computational modeling through MFA, researchers can gain detailed quantitative insights into the regulation of glucose production. This approach is invaluable for understanding the metabolic basis of diseases such as type 2 diabetes and for the development of novel therapeutic strategies targeting hepatic glucose metabolism. Careful experimental design, particularly concerning labeling duration and sample preparation, is critical for obtaining high-quality, interpretable data.
References
A Technical Guide to Metabolic Flux Analysis Using L-Alanine-2-13C
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles of Metabolic Flux Analysis (MFA) utilizing L-Alanine-2-13C as a stable isotope tracer. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to design, execute, and interpret MFA experiments for elucidating cellular metabolism.
Fundamental Principles of 13C Metabolic Flux Analysis (13C-MFA)
Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), into a cell culture or in vivo model, researchers can trace the path of the labeled atoms through various metabolic pathways.[1] The distribution of these isotopes in downstream metabolites provides a detailed snapshot of the cellular metabolic phenotype.[2]
L-Alanine plays a pivotal role in cellular metabolism, acting as a key link between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. When this compound is introduced, the ¹³C label on the second carbon is transferred to other molecules through metabolic reactions. By measuring the incorporation of this label into various metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the fluxes through interconnected pathways can be determined.
The general workflow for a ¹³C-MFA experiment consists of five main stages: experimental design, tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis. Careful planning and execution at each stage are critical for obtaining accurate and meaningful results.
Experimental Design and Protocols
A well-designed experiment is crucial for a successful MFA study. Key considerations include the choice of isotopic tracer, the duration of the labeling experiment, and the analytical methods for measuring isotopic enrichment.
Tracer Selection: this compound
This compound is a valuable tracer for several reasons:
-
Direct link to Pyruvate: Alanine is readily and reversibly converted to pyruvate via the enzyme alanine aminotransferase (ALT). This provides a direct entry point for the ¹³C label into central carbon metabolism.
-
Probing Anaplerosis and Gluconeogenesis: The labeled pyruvate can enter the TCA cycle or be used for gluconeogenesis, allowing for the quantification of these critical pathways.
-
Complementary to Glucose Tracers: Using this compound in parallel with ¹³C-labeled glucose tracers can provide a more comprehensive picture of cellular metabolism by interrogating pathways from different entry points.
Experimental Workflow
The following diagram outlines a generalized workflow for an in vitro MFA experiment using this compound.
Detailed Experimental Protocol: In Vitro Labeling
This protocol is a generalized procedure for labeling adherent mammalian cells with this compound. Optimization may be required for different cell lines and experimental conditions.
Materials:
-
Adherent cells of interest
-
Complete growth medium
-
Labeling medium: Growth medium lacking unlabeled alanine, supplemented with a known concentration of this compound (e.g., 200 µM)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
-80°C methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid nitrogen or dry ice
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase and reach approximately 80% confluency at the time of harvest.
-
Media Exchange: When cells reach the desired confluency, aspirate the complete growth medium.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any remaining unlabeled alanine.
-
Labeling: Add the pre-warmed this compound labeling medium to each well.
-
Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the ¹³C label and to reach an isotopic steady state. This time can range from a few hours to over 24 hours, depending on the cell type and the metabolic pathways of interest.
-
Metabolism Quenching: To halt all enzymatic activity, aspirate the labeling medium and immediately place the plate on dry ice or in liquid nitrogen.
-
Metabolite Extraction:
-
Add ice-cold 80% methanol to each well.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes thoroughly and incubate at -20°C for at least one hour to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
The extracts can then be dried and reconstituted in an appropriate solvent for analysis by mass spectrometry.
-
Metabolic Pathways Traced by this compound
The ¹³C label from this compound is primarily introduced into the central carbon metabolism through its conversion to pyruvate. The following diagram illustrates the key metabolic fates of the labeled carbon atom.
References
An In-depth Technical Guide to L-Alanine-2-13C for In Vitro Amino Acid Metabolism Studies
Abstract
Stable isotope tracing has become an indispensable tool for elucidating the intricate complexities of cellular metabolism. Among the various tracers available, L-Alanine labeled with Carbon-13 at the second carbon position (L-Alanine-2-13C) offers a precise method for investigating the metabolic fate of alanine and its contributions to central carbon metabolism. Alanine's pivotal role as a nexus between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism makes it a critical molecule for study, particularly in contexts of metabolic reprogramming such as cancer.[1] This technical guide provides a comprehensive overview of the application of this compound for in vitro studies, detailing experimental design, step-by-step protocols, data analysis techniques, and potential applications in research and drug development.
Core Principles of this compound Tracing
Metabolic flux analysis using stable isotopes like 13C allows researchers to track the journey of carbon atoms through various biochemical pathways.[1] When cells are cultured in a medium containing this compound, the labeled carbon is incorporated into the cellular metabolic network.
The journey of the 13C label begins with the transamination of L-alanine. The enzyme Alanine Aminotransferase (ALT) catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate, yielding pyruvate and glutamate.[2] When this compound is used, this reaction produces [2-13C]pyruvate.
This labeled pyruvate stands at a critical metabolic crossroads and can enter several key pathways:
-
TCA Cycle: [2-13C]pyruvate can be converted to [2-13C]acetyl-CoA by pyruvate dehydrogenase (PDH), which then enters the TCA cycle. Alternatively, it can be carboxylated to form [3-13C]oxaloacetate by pyruvate carboxylase (PC), an important anaplerotic reaction.
-
Lactate Production: [2-13C]pyruvate can be reduced to [2-13C]lactate by lactate dehydrogenase (LDH), a hallmark of the Warburg effect in cancer cells.
-
Gluconeogenesis: In relevant cell types (e.g., hepatocytes), the labeled carbon can be traced through the gluconeogenic pathway to synthesize glucose.
-
Amino Acid Synthesis: The 13C label can be incorporated into other non-essential amino acids through transamination reactions involving TCA cycle intermediates.
By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the distribution of the 13C label in these downstream metabolites can be quantified, providing a detailed map of metabolic fluxes.
Key Metabolic Pathways Traceable with this compound
The strategic placement of the 13C label at the C2 position of alanine allows for the precise interrogation of central carbon metabolism. The diagram below illustrates the primary metabolic fate of the labeled carbon atom.
Experimental Design and Protocols
A successful stable isotope tracing experiment requires careful planning and execution. The following sections provide a detailed methodology for an in vitro experiment using this compound.
General Experimental Workflow
The overall process can be broken down into several key stages, from cell culture to data analysis.
Detailed Experimental Protocol
This protocol outlines a general procedure for labeling cultured mammalian cells. Optimization may be required depending on the cell line and experimental goals.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Basal medium lacking L-alanine
-
This compound (isotopic purity >99%)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
6-well cell culture plates
-
Ice-cold 80% Methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Dry ice or liquid nitrogen
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest.
-
Culture in complete growth medium at 37°C and 5% CO₂.[3]
-
-
Preparation of Labeling Medium:
-
Prepare the labeling medium by supplementing the basal medium (lacking unlabeled L-alanine) with this compound at the desired concentration (typically matching the physiological concentration in standard media).
-
Add other necessary components such as dFBS, glucose, glutamine, and antibiotics.
-
Pre-warm the labeling medium to 37°C before use.
-
-
Labeling:
-
Once cells reach the desired confluency, aspirate the growth medium.
-
Gently wash the cells twice with pre-warmed PBS to remove residual unlabeled alanine.[3]
-
Add 1 mL of the pre-warmed this compound labeling medium to each well.
-
Incubate the cells for a predetermined period. The incubation time is critical and depends on the turnover rate of the metabolites of interest. A time-course experiment is recommended to determine the optimal labeling duration to reach isotopic steady state.
-
-
Metabolism Quenching:
-
To halt all enzymatic activity and accurately capture the metabolic state, rapid quenching is essential.
-
Aspirate the labeling medium from the wells.
-
Immediately place the culture plate on a bed of dry ice or in a liquid nitrogen bath.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol to each well of the frozen plate.
-
Using a cell scraper, scrape the cells in the cold methanol and transfer the entire cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Analytical Techniques and Data Interpretation
The analysis of 13C-labeled metabolites is primarily performed using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separating and quantifying labeled metabolites.
-
Sample Preparation: Dried metabolite extracts often require chemical derivatization (e.g., silylation) before GC-MS analysis to increase their volatility. For LC-MS, extracts are simply reconstituted in an appropriate solvent.
-
Data Acquisition: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The incorporation of a 13C atom increases the mass of a metabolite by approximately 1 Dalton.
-
Data Analysis: The output is a mass spectrum showing the distribution of mass isotopologues (e.g., M+0 for the unlabeled metabolite, M+1 for the metabolite with one 13C label, M+2 with two, etc.). After correcting for the natural abundance of 13C, the fractional enrichment of each metabolite can be calculated. This mass isotopomer distribution (MID) is the primary input for metabolic flux analysis software.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides positional information about the 13C label within a molecule without the need for derivatization or fragmentation.
-
Sample Preparation: Dried extracts are resuspended in a deuterated solvent (e.g., D₂O) containing an internal standard. NMR generally requires higher sample concentrations than MS.
-
Data Acquisition: 1D 13C NMR spectra directly show the signals from the 13C-labeled positions. 2D NMR experiments, such as 1H-13C HSQC, can be used for more detailed analysis and to resolve overlapping signals.
-
Data Analysis: The position and intensity of the peaks in the NMR spectrum confirm the location of the 13C label and can be used to quantify the enrichment in specific positions of the molecule.
Quantitative Data Presentation
The primary output of a 13C tracing experiment is the quantification of isotopic enrichment in downstream metabolites. This data provides direct insight into the activity of the metabolic pathways connecting the tracer to the measured metabolite. The following tables present illustrative data that one would expect from an in vitro experiment using this compound in a cancer cell line known for high lactate production.
Note: The following data are for illustrative purposes to demonstrate the expected labeling patterns and do not represent a specific experimental result. Actual values will vary based on the cell line, culture conditions, and labeling duration.
Table 1: Illustrative Mass Isotopologue Distribution of Key Metabolites after Labeling with this compound
| Metabolite | Mass Isotopologue | Fractional Abundance (%) | Primary Source of Label |
| Pyruvate | M+0 | 65% | Unlabeled sources |
| M+1 | 35% | [2-13C] from this compound | |
| M+2 | <1% | Natural Abundance | |
| Lactate | M+0 | 70% | Unlabeled sources |
| M+1 | 30% | From [2-13C]Pyruvate | |
| M+2 | <1% | Natural Abundance | |
| Citrate | M+0 | 80% | Unlabeled sources |
| M+1 | 5% | From [3-13C]Oxaloacetate (PC) | |
| M+2 | 15% | From [2-13C]Acetyl-CoA (PDH) | |
| M+3 | <1% | Natural Abundance / Second turn | |
| Malate | M+0 | 82% | Unlabeled sources |
| M+1 | 18% | From TCA Cycle (PC or PDH) | |
| M+2 | <1% | Natural Abundance / Second turn |
Table 2: Illustrative Fractional 13C Enrichment in Amino Acids Derived from TCA Cycle Intermediates
| Amino Acid | Precursor | Expected Fractional 13C Enrichment (%) |
| Aspartate | Oxaloacetate | 18% |
| Glutamate | α-Ketoglutarate | 15% |
| Proline | Glutamate | 14% |
Applications in Research and Drug Development
The ability to quantitatively map central carbon metabolism makes this compound a valuable tool for both basic research and pharmaceutical development.
-
Cancer Metabolism: Cancer cells often exhibit significant metabolic reprogramming, including an increased reliance on specific amino acids. Tracing with this compound can elucidate how cancer cells utilize alanine to fuel the TCA cycle, produce lactate, and synthesize biomass. This can help identify metabolic vulnerabilities that could be targeted with novel therapeutics. For example, quantifying changes in flux through pyruvate carboxylase versus pyruvate dehydrogenase in response to a drug can reveal its mechanism of action.
-
Drug Development: In drug development, this technique can be used to assess the metabolic effects of drug candidates. By measuring changes in metabolic fluxes, researchers can understand a compound's on-target and off-target effects on cellular metabolism, aiding in lead optimization and mechanism-of-action studies.
-
Neurobiology: this compound can be used to study the metabolic interplay between different brain cells, such as neurons and astrocytes, and to investigate neurotransmitter metabolism.
-
Metabolic Disorders: The technique is applicable to studying metabolic dysregulation in diseases like diabetes, where the balance between glycolysis, gluconeogenesis, and the TCA cycle is altered.
Conclusion
Metabolic labeling with this compound is a powerful and precise technique for dissecting the complexities of central carbon metabolism in vitro. By providing a detailed, quantitative map of metabolic fluxes, this method offers invaluable insights into cellular physiology in both health and disease. The protocols and guidelines presented here provide a solid framework for researchers, scientists, and drug development professionals to design, execute, and interpret these sophisticated experiments, ultimately advancing our understanding of cellular metabolism and accelerating the development of novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for L-Alanine-2-13C Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using compounds such as L-Alanine-2-13C is a powerful technique for elucidating metabolic pathways and fluxes within cellular systems. By introducing a "heavy" isotope of carbon at a specific position in the alanine molecule, researchers can track its incorporation into various downstream metabolites. Alanine occupies a critical node in cellular metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] This makes this compound an invaluable tool for investigating cellular bioenergetics, biosynthesis, and the metabolic reprogramming characteristic of various diseases, including cancer.[1] These application notes provide a detailed protocol for utilizing this compound in cell culture for metabolic analysis.
Key Applications
-
Tracing TCA Cycle Dynamics: L-Alanine is readily converted to pyruvate, a primary substrate for the TCA cycle. By tracking the 13C label from this compound, researchers can gain insights into TCA cycle activity and anaplerotic flux.[1]
-
Investigating Gluconeogenesis: The carbon backbone of alanine can be traced into glucose, providing a quantitative measure of gluconeogenic flux, a critical pathway in glucose homeostasis.[1]
-
Neurotransmitter Metabolism: In neurobiology, this compound can be used to study the metabolic coupling between neurons and astrocytes and to investigate neurotransmitter synthesis.[2]
-
Drug Development: This tracer can be employed to understand the mechanism of action of drug candidates by observing their effects on cellular metabolism and identifying potential off-target effects.
Quantitative Data Summary
The following tables summarize typical experimental parameters and expected outcomes for this compound labeling experiments. These values should be optimized for specific cell lines and experimental questions.
Table 1: Recommended Labeling Conditions
| Parameter | Value | Notes |
| This compound Concentration | 0.5 - 2 mM | Should be optimized based on the natural abundance of alanine in the base medium. |
| Unlabeled L-Alanine Concentration | Minimized | To maximize the incorporation of the labeled form. |
| Incubation Time | 4 - 24 hours | Dependent on the turnover rate of the metabolites of interest. |
| Cell Density | ~80% confluency | To ensure cells are in a metabolically active state. |
Table 2: Illustrative Metabolic Flux Data
| Metabolic Flux | Control Cells | Drug-Treated Cells |
| Glycolysis | 100 ± 12 | 75 ± 10 |
| Anaplerotic flux from Alanine to Pyruvate | 15 ± 3 | 25 ± 5 |
| Pyruvate Dehydrogenase (PDH) | 85 ± 10 | 60 ± 8 |
| Pyruvate Carboxylase (PC) | 10 ± 2 | 18 ± 4 |
| Flux rates are normalized to the glucose uptake rate and presented as mean ± standard deviation from three independent experiments. This data is illustrative of the metabolic reprogramming that can be observed in cancer cells in response to a therapeutic agent targeting glycolysis. |
Experimental Protocol
This protocol outlines a general procedure for labeling cultured mammalian cells with this compound for metabolic analysis.
Materials
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Phosphate-buffered saline (PBS), pre-warmed
-
6-well cell culture plates
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Dry ice or liquid nitrogen
Procedure
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.
-
Culture cells in complete growth medium at 37°C and 5% CO₂.
-
-
Media Preparation:
-
Prepare the labeling medium by supplementing basal medium (lacking unlabeled alanine) with dFBS, antibiotics, and the desired concentration of this compound.
-
-
Labeling:
-
Once cells reach the desired confluency, aspirate the growth medium.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add 1 mL of the pre-warmed this compound labeling medium to each well.
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for the incorporation of the 13C label into downstream metabolites. The optimal time will depend on the specific metabolic pathway and metabolite turnover rates.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolism.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried metabolite extracts at -80°C until analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Visualizations
Caption: A generalized workflow for this compound metabolic labeling experiments.
Caption: Key metabolic pathways traced using this compound.
References
Application Notes and Protocols for In Vivo L-Alanine-2-13C Infusion in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers are invaluable tools for elucidating in vivo metabolic pathways and quantifying metabolic fluxes. L-Alanine, a key non-essential amino acid, plays a central role in intermediary metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis. Infusion of L-Alanine labeled with carbon-13 at the second carbon position (L-Alanine-2-13C) allows for the precise tracing of alanine's metabolic fate and the quantification of its contribution to various metabolic processes. These application notes provide detailed protocols for performing in vivo this compound infusion studies in rodent models to investigate gluconeogenesis and TCA cycle flux.
Key Applications
-
Quantification of Gluconeogenesis: Tracing the incorporation of the 13C label from alanine into glucose provides a direct measure of the rate of gluconeogenesis, a critical pathway in maintaining glucose homeostasis.
-
TCA Cycle Flux Analysis: L-Alanine is readily converted to pyruvate, which can enter the TCA cycle. By analyzing the labeling patterns of TCA cycle intermediates, researchers can assess the activity of this central metabolic hub.
-
Amino Acid Metabolism: These studies provide insights into whole-body and tissue-specific alanine turnover and its interactions with other amino acid pools.
Experimental Protocols
Animal Preparation and Acclimatization
Proper animal handling and preparation are crucial for obtaining reliable and reproducible data.
-
Animal Model: This protocol is designed for use in mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment to minimize stress.
-
Fasting: To study gluconeogenesis, animals should be fasted overnight (12-16 hours) with free access to water to deplete glycogen stores and induce a gluconeogenic state.
-
Catheterization: For conscious and freely moving animal studies, surgical implantation of a catheter into the jugular or carotid artery for blood sampling and a vein (e.g., jugular or tail vein) for infusion is recommended. Allow animals to recover for at least 3-4 days post-surgery. For terminal studies under anesthesia, tail vein catheterization for infusion is sufficient.
This compound Infusion Protocol
A primed, continuous infusion is the recommended method to achieve a rapid and stable isotopic enrichment of L-Alanine in the plasma.
Table 1: Recommended this compound Infusion Parameters for Mice
| Parameter | Value | Notes |
| Tracer | This compound | Purity >98% |
| Vehicle | Sterile Saline (0.9% NaCl) | --- |
| Priming Bolus Dose | 1.0 - 2.0 mg/kg | Administered over 1 minute |
| Continuous Infusion Rate | 0.1 - 0.2 mg/kg/min | Maintained for the duration of the study |
| Infusion Duration | 90 - 120 minutes | To achieve isotopic steady-state |
Note: These values are starting points and may require optimization based on the specific experimental conditions, animal strain, and age.
Detailed Infusion Procedure (Mouse Model):
-
Tracer Preparation: Prepare a sterile solution of this compound in saline at a concentration suitable for the calculated priming and infusion volumes.
-
Anesthesia (for terminal studies): Anesthetize the mouse using isoflurane (1.5-2.0% in oxygen). Maintain anesthesia throughout the infusion period.
-
Catheter Placement: Place a catheter in the tail vein for infusion.
-
Priming Bolus: Administer the priming bolus of the this compound solution intravenously over 1 minute.
-
Continuous Infusion: Immediately following the bolus, begin the continuous infusion at the predetermined rate using a syringe pump.
-
Blood Sampling: Collect blood samples at predetermined time points through a separate catheter (e.g., arterial) or via retro-orbital sinus or cardiac puncture at the endpoint.
Blood and Tissue Collection
Table 2: Blood Sampling Schedule
| Time Point (minutes) | Purpose |
| -10, 0 | Baseline (pre-infusion) |
| 30, 60, 90, 120 | To monitor isotopic steady-state |
-
Blood Collection: Collect approximately 50-100 µL of blood into EDTA-coated tubes at each time point.
-
Plasma Separation: Immediately centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Tissue Collection (Terminal Studies): At the end of the infusion period, rapidly excise tissues of interest (e.g., liver, kidney, muscle) and freeze-clamp them in liquid nitrogen to quench metabolic activity.
-
Storage: Store plasma and tissue samples at -80°C until analysis.
Sample Preparation for Mass Spectrometry (GC-MS)
-
Metabolite Extraction:
-
Plasma: To 50 µL of plasma, add 450 µL of a cold extraction solvent (e.g., 80% methanol). Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Tissues: Homogenize the frozen tissue (~50 mg) in a cold extraction solvent. Centrifuge to pellet the cellular debris and collect the supernatant.
-
-
Derivatization: Amino acids and other polar metabolites are not volatile and require derivatization prior to GC-MS analysis. A common method is silylation:
-
Dry the extracted metabolites under a stream of nitrogen gas.
-
Add a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl).
-
Incubate at 70°C for 30-60 minutes.
-
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the isotopic enrichment of alanine, glucose, and other metabolites of interest.
Data Presentation
Table 3: Example of Expected Isotopic Enrichment Data
| Metabolite | Tissue/Fluid | Isotopic Enrichment (MPE) at Steady State |
| This compound | Plasma | 10-20% |
| Glucose (from 13C-Alanine) | Plasma | 1-5% |
| Glutamate | Liver | 5-15% |
| Aspartate | Liver | 5-15% |
MPE = Mole Percent Enrichment
Visualizations
Experimental Workflow
Caption: Workflow for in vivo this compound metabolic studies.
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound in central carbon metabolism.
Application Note: Quantifying L-Alanine-2-13C Enrichment Using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic labeling with stable isotopes, such as L-Alanine-2-13C, is a powerful technique for tracing the flow of carbon through metabolic pathways.[1] Alanine is a key hub in cellular metabolism, connecting glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] By introducing this compound into a biological system, researchers can track its incorporation into downstream metabolites, offering insights into cellular energetics, biosynthesis, and the metabolic reprogramming that occurs in various diseases.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique well-suited for quantifying the enrichment of 13C in metabolites like alanine.[2] Due to the polar nature of amino acids, derivatization is necessary to increase their volatility for GC analysis.[3] This document provides a detailed protocol for the quantification of this compound enrichment using GC-MS.
Key Applications of this compound Metabolic Labeling:
-
Tracing Gluconeogenesis: Quantifying the contribution of amino acids to hepatic glucose production by tracking the labeled carbon from alanine into glucose.
-
Interrogating the TCA Cycle: Assessing the activity of this central metabolic hub by monitoring the distribution of 13C within TCA cycle intermediates following the conversion of alanine to pyruvate.
-
Investigating Alanine Metabolism in Disease: Studying altered alanine metabolism in cancer and other diseases to identify potential therapeutic targets.
Experimental Protocols
Sample Preparation (from Cell Culture)
-
Cell Seeding and Labeling:
-
Seed cells in 6-well plates and culture until they reach the desired confluency.
-
Remove the growth medium and replace it with a medium containing this compound at a known concentration.
-
Incubate the cells for a predetermined duration to allow for the uptake and metabolism of the labeled alanine.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold saline.
-
Quench metabolism by adding liquid nitrogen to the wells.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the protein and cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Derivatization for GC-MS Analysis
To make L-alanine volatile for GC analysis, a two-step derivatization process is often employed. Silylation is a common method. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a frequently used silylating reagent. Another effective reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms stable tert-butyldimethylsilyl (TBDMS) derivatives.
Protocol using MTBSTFA:
-
To the dried metabolite extract, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of a suitable solvent like acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30-60 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
GC Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness).
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For enrichment analysis, monitoring the mass isotopologues of a specific fragment ion is crucial. For TBDMS-derivatized alanine, the [M-57]+ fragment (loss of a tert-butyl group) is often used.
-
Data Presentation and Analysis
The primary data from the GC-MS analysis will be the mass isotopomer distribution (MID) for the selected alanine fragment. This distribution reflects the relative abundance of molecules with zero (M+0), one (M+1), two (M+2), etc., 13C atoms.
Calculating 13C Enrichment
-
Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of 13C and other heavy isotopes. This can be done using established algorithms and correction matrices.
-
Enrichment Calculation: The fractional enrichment of this compound can be calculated from the corrected MIDs. The enrichment is the fraction of the labeled isotopologue relative to the sum of all isotopologues.
Table 1: Example Quantitative Data for this compound Enrichment in Cancer Cells
| Cell Line | Condition | Labeling Time (hours) | This compound Enrichment (%) |
| HCT116 | Normoxia | 6 | 45.2 ± 3.1 |
| HCT116 | Hypoxia | 6 | 58.7 ± 4.5 |
| A549 | Normoxia | 6 | 38.9 ± 2.8 |
| A549 | Hypoxia | 6 | 51.3 ± 3.9 |
Note: The data in this table is illustrative and represents typical results that might be obtained from a metabolic labeling experiment.
Visualizations
Caption: Experimental workflow for quantifying this compound enrichment.
Caption: Key metabolic pathways traced using this compound.
References
Metabolic Flux Analysis Workflow Using L-Alanine-2-13C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates (fluxes) of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, such as L-Alanine-2-13C, and tracking the incorporation of the isotope into downstream metabolites, researchers can gain a quantitative understanding of cellular metabolism.[1] Alanine is a key amino acid that sits at the crossroads of major metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism, making this compound an ideal tracer for studying central carbon metabolism.[1] This document provides a detailed workflow for conducting MFA studies using this compound, from experimental design to data analysis and interpretation.
Key Applications
-
Mapping Central Carbon Metabolism: Tracing the journey of the 13C label from alanine through pyruvate to the TCA cycle and other interconnected pathways.[1]
-
Elucidating Disease Metabolism: Investigating metabolic reprogramming in diseases such as cancer, where altered amino acid metabolism is a common hallmark.
-
Drug Discovery and Development: Assessing the metabolic effects of drug candidates on cellular pathways.
-
Bioprocess Optimization: Understanding and engineering microbial metabolism for the enhanced production of valuable compounds.
Experimental Workflow Overview
The overall workflow for a metabolic flux analysis experiment using this compound involves several key stages, as depicted in the diagram below. Each stage requires careful planning and execution to ensure high-quality, reproducible data.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol details the steps for labeling mammalian cells with this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Labeling medium: Culture medium lacking unlabeled L-Alanine, supplemented with this compound (final concentration typically 0.2-1 mM)
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of labeling.
-
Cell Growth: Culture cells in their complete growth medium until they reach the desired confluency.
-
Media Removal: Aspirate the complete growth medium from the wells.
-
Cell Washing: Gently wash the cell monolayer twice with pre-warmed PBS to remove any residual unlabeled alanine.
-
Isotopic Labeling: Add the pre-warmed this compound labeling medium to each well.
-
Incubation: Return the plates to the incubator and incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled alanine into cellular metabolites. The optimal labeling time should be determined empirically for the specific cell line and experimental question.
Protocol 2: Metabolite Quenching and Extraction
This protocol describes how to rapidly halt metabolic activity and extract intracellular metabolites.
Materials:
-
Liquid nitrogen or a dry ice/ethanol bath
-
Cold (-80°C) 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
Procedure:
-
Metabolic Quenching: After the desired labeling period, rapidly aspirate the labeling medium and immediately place the culture plate on a bed of dry ice or in a liquid nitrogen bath to quench all metabolic activity.
-
Metabolite Extraction: a. Add 1 mL of ice-cold 80% methanol to each well. b. Place the plate on a rocker or shaker at 4°C for 10 minutes to ensure complete lysis and extraction. c. Scrape the cells from the bottom of the well using a cell scraper. d. Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Protein and Debris Removal: Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.
-
Sample Storage: Store the metabolite extracts at -80°C until ready for analysis.
Protocol 3: Sample Preparation for GC-MS Analysis (Derivatization)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites like amino acids need to be derivatized to increase their volatility. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
Materials:
-
Dried metabolite extract
-
Pyridine
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Sample Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Derivatization: a. Add 20 µL of pyridine to the dried extract and vortex briefly. b. Add 30 µL of MTBSTFA + 1% TBDMSCI. c. Vortex thoroughly to ensure the pellet is fully dissolved. d. Incubate at 60°C for 1 hour to allow the derivatization reaction to complete.
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.
Data Acquisition and Analysis
Mass Spectrometry Analysis
The isotopic labeling of metabolites is typically analyzed by GC-MS or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). The choice of instrument depends on the specific metabolites of interest and the desired sensitivity.
Typical GC-MS Parameters for TBDMS-derivatized Amino Acids:
| Parameter | Setting |
| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) |
| Inlet Temperature | 250-280°C |
| Injection Mode | Splitless |
| Oven Program | Initial temp: 100°C, hold for 2 min; Ramp: 5-10°C/min to 300°C; Hold: 5 min |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-650 m/z |
Data Processing
The raw mass spectrometry data contains the mass isotopomer distributions (MIDs) for each detected metabolite. This data must be corrected for the natural abundance of 13C and other isotopes.
Data Correction Workflow:
-
Peak Integration: Integrate the chromatographic peaks for each metabolite.
-
Mass Spectra Extraction: Extract the mass spectra for each integrated peak.
-
Natural Abundance Correction: Use specialized software or algorithms to correct the measured MIDs for the natural abundance of all elements in the metabolite and its derivative.
Metabolic Flux Calculation
The corrected MIDs, along with measured extracellular fluxes (e.g., glucose uptake, lactate secretion), are used as inputs for computational models to estimate the intracellular metabolic fluxes. Several software packages are available for this purpose.
Commonly Used MFA Software:
-
INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based software for both steady-state and non-stationary MFA.
-
13CFLUX2: A high-performance software suite for 13C-MFA.
-
OpenMebius: A software that integrates 13C-labeling and mass balance data.
These programs use iterative algorithms to find the set of fluxes that best fit the experimental data.
Data Presentation
Quantitative results from MFA studies are typically presented in tables and pathway maps.
Table 1: Example Mass Isotopomer Distribution of Alanine after Labeling with this compound
| Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| 0 | 96.5 | 3.3 | 0.2 | 0.0 |
| 1 | 65.2 | 32.1 | 2.5 | 0.2 |
| 4 | 30.8 | 60.5 | 8.1 | 0.6 |
| 8 | 15.1 | 70.3 | 13.5 | 1.1 |
| 24 | 10.5 | 72.8 | 15.2 | 1.5 |
M+0, M+1, M+2, and M+3 represent the fraction of the metabolite pool with zero, one, two, or three 13C atoms, respectively, after correction for natural abundance.
Table 2: Example Relative Metabolic Fluxes Determined by MFA
| Reaction | Flux (relative to Glucose uptake) |
| Glycolysis (Glucose -> Pyruvate) | 100 |
| Pentose Phosphate Pathway (oxidative) | 15 |
| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | 80 |
| Pyruvate Carboxylase (Pyruvate -> OAA) | 20 |
| TCA Cycle (Citrate Synthase) | 95 |
Visualization of Metabolic Pathways
Visualizing the flow of the 13C label through metabolic pathways is crucial for interpreting MFA results.
References
LC-MS/MS methods for detecting L-Alanine-2-13C labeled metabolites
An Application Note and Protocol for the Detection of L-Alanine-2-13C Labeled Metabolites using LC-MS/MS
Introduction
Stable isotope labeling with compounds like this compound is a powerful technique for tracing the flux of atoms through metabolic pathways. Alanine occupies a critical node in cellular metabolism, directly linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] By introducing L-Alanine labeled with Carbon-13 at the second carbon position (this compound), researchers can precisely track its conversion to pyruvate and subsequent entry into the TCA cycle. This allows for the detailed investigation of cellular energetics, biosynthesis, and the metabolic shifts associated with various disease states, including cancer.[1][2]
This document provides detailed protocols for utilizing this compound in metabolic labeling experiments and for the subsequent analysis of labeled metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals aiming to elucidate metabolic pathway dynamics.
Metabolic Pathway of this compound
L-Alanine is converted to pyruvate through a reversible transamination reaction catalyzed by alanine aminotransferase (ALT). The 13C label at the C-2 position of alanine is conserved, resulting in pyruvate labeled at its C-2 position. This labeled pyruvate can then enter the mitochondria and be converted to acetyl-CoA, which incorporates the label at the C-1 position, before entering the TCA cycle. Tracking the 13C label through TCA cycle intermediates provides a quantitative measure of pathway flux.[1][3]
Caption: Metabolic fate of this compound through the TCA cycle.
Experimental Workflow
The overall experimental process involves several key stages: labeling cells with the isotopic tracer, rapidly quenching metabolism to preserve the metabolic state, extracting the metabolites, and finally, analyzing the extracts using LC-MS/MS.
Caption: Workflow for 13C tracer analysis using LC-MS/MS.
Detailed Experimental Protocols
Protocol 1: In Vitro Labeling and Metabolite Extraction
This protocol is adapted for adherent mammalian cells grown in 6-well plates.
Materials:
-
Culture medium deficient in alanine
-
This compound
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Liquid nitrogen or dry ice bath
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the culture medium by supplementing alanine-free medium with this compound to the desired final concentration. Pre-warm the medium to 37°C.
-
Cell Washing: Aspirate the existing medium from the wells. Gently wash the cells twice with 1 mL of pre-warmed PBS to remove any unlabeled alanine.
-
Isotopic Labeling: Add 1 mL of the pre-warmed this compound labeling medium to each well. Incubate the plate under standard culture conditions (37°C, 5% CO2). The labeling duration depends on the pathway of interest; for TCA cycle analysis, 2-4 hours is often sufficient to approach isotopic steady state.
-
Metabolism Quenching: After incubation, aspirate the labeling medium. Immediately place the 6-well plate on a level surface of dry ice or in a liquid nitrogen bath to rapidly halt all enzymatic activity.
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol to each well of the frozen plate.
-
Use a cell scraper to detach the cells into the cold methanol.
-
Transfer the cell suspension/extract to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes briefly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.
-
Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). Dried samples can be stored at -80°C until analysis.
-
Protocol 2: LC-MS/MS Analysis
Materials:
-
LC-MS grade water with 0.1% formic acid
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
A suitable LC column (e.g., HILIC column for polar metabolites)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent mixture for the chosen chromatography method. For HILIC, a mixture like 50% ACN in water is common.
-
LC Separation: Perform chromatographic separation using a system such as a UHPLC. For polar metabolites like alanine and TCA cycle intermediates, Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective.
-
Column: Amide HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.2 in 90:10 Water:ACN
-
Mobile Phase B: 100% ACN
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical gradient might be: 75% B for 6 min, ramp to 30% B, hold for 3 min, then re-equilibrate at 75% B.
-
-
MS/MS Detection: Analyze the eluent using a tandem mass spectrometer (e.g., a triple quadrupole or Q-Exactive Orbitrap) operating in negative ion mode, which is often optimal for TCA cycle acids.
-
Ionization Source: Heated Electrospray Ionization (H-ESI).
-
Analysis Mode: Use Selected Reaction Monitoring (SRM) on a triple quadrupole for targeted quantification or parallel reaction monitoring (PRM) on a high-resolution instrument.
-
MRM Transitions: Define the specific precursor (Q1) to product (Q3) ion transitions for both the unlabeled (M+0) and labeled (M+n) isotopologues of each target metabolite. These must be empirically optimized.
-
Data Presentation and Analysis
Following LC-MS/MS analysis, the peak areas for each isotopologue of a given metabolite are integrated. The fractional abundance of each isotopologue is then calculated to determine the Mass Isotopologue Distribution (MID). The data can be summarized in a table for clear comparison.
Table 1: Illustrative Quantitative Data for this compound Tracing Data are for illustrative purposes and will vary based on the biological system and experimental conditions.
| Metabolite | Retention Time (min) | Unlabeled (M+0) Transition (m/z) | Labeled (M+1) Transition (m/z) | Fractional Enrichment (M+1 %) |
| L-Alanine | 2.5 | 88.0 -> 44.0 | 89.0 -> 45.0 | 95.2% |
| Pyruvate | 3.1 | 87.0 -> 43.0 | 88.0 -> 44.0 | 78.5% |
| Citrate | 4.5 | 191.0 -> 111.0 | 192.0 -> 111.0 or 112.0 | 45.3% |
| α-Ketoglutarate | 5.2 | 145.0 -> 101.0 | 146.0 -> 101.0 or 102.0 | 33.1% |
| Glutamate | 2.8 | 146.0 -> 84.0 | 147.0 -> 84.0 or 85.0 | 35.8% |
Conclusion
The described LC-MS/MS methods provide a robust framework for conducting stable isotope tracer studies with this compound. Careful execution of the labeling, quenching, and extraction steps is critical for obtaining high-quality data that accurately reflects cellular metabolic activity. The resulting data can offer profound insights into the regulation of central carbon metabolism, aiding in the identification of metabolic vulnerabilities in disease and the evaluation of novel therapeutic agents.
References
Application Notes and Protocols for Analyzing L-Alanine-2-13C Flux Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone technique for quantifying the rates of metabolic pathways within a biological system. L-Alanine, a non-essential amino acid, plays a pivotal role in central carbon metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. The use of L-Alanine specifically labeled with Carbon-13 at the second carbon position (L-Alanine-2-13C) provides a powerful tool to trace the metabolic fate of the alanine carbon backbone. When this compound is introduced into a biological system, it is converted to pyruvate-2-13C, which can then enter various metabolic pathways. By tracking the distribution of the 13C label in downstream metabolites, researchers can elucidate the relative and absolute fluxes through these critical pathways.
These application notes provide a comprehensive overview of the software, tools, and protocols for conducting and analyzing this compound metabolic flux experiments. The information is intended to guide researchers in designing robust experiments, processing samples, analyzing data, and interpreting the results to gain deeper insights into cellular metabolism in various physiological and pathological contexts, including cancer and metabolic disorders.
Software and Tools for 13C-Metabolic Flux Analysis
A variety of software tools are available to facilitate the analysis of 13C labeling data and the estimation of metabolic fluxes.[1] These packages typically assist in constructing metabolic models, correcting for natural isotope abundance, and performing flux calculations by fitting simulated labeling patterns to experimental data.
| Software | Key Features | Availability |
| 13CFLUX2 | A high-performance software suite for steady-state 13C-MFA. It supports large-scale metabolic models and offers a range of computational tools for flux analysis.[2][3][4] | Free for academic use, commercial license available. |
| METRAN | A software based on the Elementary Metabolite Units (EMU) framework, designed for 13C-MFA, tracer experiment design, and statistical analysis.[5] | Available through MIT's Technology Licensing Office. |
| INCA (Isotopomer Network Compartmental Analysis) | A MATLAB-based software for isotopically non-stationary MFA, which is useful for systems that do not reach isotopic steady state. | Open-source. |
| OpenFlux | An open-source modeling software for 13C-based metabolic flux analysis. | Open-source. |
| SUMOFLUX | A toolbox specifically designed for targeted 13C metabolic flux ratio analysis. | Open-source. |
| VistaxFlux | A visualization software that integrates with Agilent MassHunter data for visualizing flux data in the context of metabolic pathways. | Open-source. |
Experimental Protocols
A typical this compound metabolic flux experiment involves several key stages, from cell culture and labeling to sample analysis and data processing. The following protocols provide a general framework that can be adapted to specific cell types and research questions.
Protocol 1: Cell Culture and Labeling with this compound
This protocol outlines the steps for labeling adherent mammalian cells with this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Labeling medium: Culture medium lacking unlabeled L-Alanine, supplemented with a known concentration of this compound (e.g., the same concentration as in the complete medium)
-
6-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of harvest.
-
Cell Culture: Culture the cells in complete growth medium in a humidified incubator.
-
Media Change: Once the cells reach the desired confluency, aspirate the complete growth medium.
-
Washing: Gently wash the cell monolayer twice with pre-warmed PBS to remove any remaining unlabeled alanine.
-
Labeling: Add 1 mL of the pre-warmed this compound labeling medium to each well.
-
Incubation: Return the plates to the incubator and incubate for a predetermined period. The optimal labeling time depends on the cell type and the pathways of interest and should be determined empirically to ensure isotopic steady state is reached.
Protocol 2: Metabolite Extraction
This protocol describes the quenching of metabolism and extraction of intracellular metabolites.
Materials:
-
Liquid nitrogen or dry ice
-
Ice-cold 80% methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated centrifuge (4°C)
Procedure:
-
Quenching Metabolism: After the labeling period, rapidly aspirate the labeling medium and immediately place the culture plate on a bed of dry ice or float it in liquid nitrogen to quench all metabolic activity.
-
Metabolite Extraction: a. Add 1 mL of ice-cold 80% methanol to each well. b. Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube. c. Vortex the tube vigorously for 1 minute.
-
Protein Precipitation: Incubate the tubes at -20°C for at least 1 hour to facilitate protein precipitation.
-
Sample Clarification: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.
-
Sample Storage: Store the metabolite extracts at -80°C until further analysis.
Protocol 3: Sample Preparation for GC-MS Analysis
This protocol details the derivatization of amino acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Metabolite extracts from Protocol 2
-
Nitrogen gas evaporator
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane, MTBSTFA + 1% TBDMSCI)
-
Pyridine
-
Heating block or oven (70°C)
-
GC-MS vials with inserts
Procedure:
-
Drying: Dry the metabolite extracts to completeness under a gentle stream of nitrogen gas.
-
Derivatization: a. To the dried extract, add 50 µL of pyridine and 50 µL of MTBSTFA + 1% TBDMSCI. b. Vortex the mixture thoroughly to ensure complete dissolution. c. Incubate the mixture at 70°C for 1 hour to allow for complete derivatization of the amino acids.
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert.
-
Analysis: The samples are now ready for analysis by GC-MS to determine the mass isotopomer distributions of the derivatized amino acids.
Data Presentation
The primary data from a 13C-MFA experiment consists of the mass isotopomer distributions (MIDs) of key metabolites. This data reflects the incorporation of the 13C label from the tracer into downstream molecules. The following tables provide a hypothetical but representative example of MID data that could be obtained from a cancer cell line cultured with this compound.
Table 1: Mass Isotopomer Distribution of Key Metabolites
| Metabolite | Mass Isotopomer | Relative Abundance (%) |
| Alanine | M+0 | 5.0 |
| M+1 | 90.0 | |
| M+2 | 4.5 | |
| M+3 | 0.5 | |
| Pyruvate | M+0 | 10.0 |
| M+1 | 85.0 | |
| M+2 | 4.0 | |
| M+3 | 1.0 | |
| Lactate | M+0 | 15.0 |
| M+1 | 80.0 | |
| M+2 | 4.0 | |
| M+3 | 1.0 | |
| Citrate | M+0 | 60.0 |
| M+1 | 25.0 | |
| M+2 | 10.0 | |
| M+3 | 3.0 | |
| M+4 | 1.5 | |
| M+5 | 0.5 | |
| M+6 | 0.0 | |
| Glutamate | M+0 | 55.0 |
| M+1 | 20.0 | |
| M+2 | 15.0 | |
| M+3 | 7.0 | |
| M+4 | 2.5 | |
| M+5 | 0.5 |
Note: This is hypothetical data for illustrative purposes. Actual values will vary depending on the experimental conditions and biological system.
Table 2: Calculated Relative Metabolic Fluxes
| Metabolic Pathway | Relative Flux (Normalized to Alanine Uptake) |
| Alanine Uptake | 100 |
| Alanine -> Pyruvate | 95 |
| Pyruvate -> Lactate | 60 |
| Pyruvate -> Acetyl-CoA (PDH) | 25 |
| Pyruvate -> Oxaloacetate (PC) | 10 |
| TCA Cycle (Citrate Synthase) | 35 |
Note: These relative fluxes are calculated from the hypothetical MID data in Table 1 using a metabolic flux analysis software and a simplified metabolic model.
Visualization of Pathways and Workflows
Experimental Workflow
The overall workflow for an this compound metabolic flux analysis experiment is depicted below.
Caption: A generalized workflow for this compound metabolic flux analysis.
Metabolic Pathways
This compound serves as a tracer for several key metabolic pathways. The diagrams below illustrate the flow of the 13C label through these interconnected networks.
L-Alanine Metabolism and Entry into Central Carbon Metabolism
Caption: Conversion of this compound to Pyruvate and its entry into the TCA cycle.
Tracing this compound through the TCA Cycle
Caption: Propagation of the 13C label from this compound through the TCA cycle.
Conclusion
The use of this compound as a metabolic tracer provides a nuanced view of central carbon metabolism, offering insights that are complementary to those obtained with more common tracers like 13C-glucose or 13C-glutamine. By carefully designing experiments, meticulously preparing samples, and employing the appropriate software tools for data analysis, researchers can obtain high-quality flux data. This information is invaluable for understanding the metabolic adaptations of cells in various states of health and disease and can significantly contribute to the development of novel therapeutic strategies targeting cellular metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo measurement of normal rat intracellular pyruvate and lactate levels after injection of hyperpolarized [1-(13)C]alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic networks in motion: 13C-based flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low L-Alanine-2-13C incorporation in mammalian cells
Welcome to the technical support center for L-Alanine-2-13C incorporation experiments in mammalian cells. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic fate of this compound in mammalian cells?
A1: this compound is a stable isotope-labeled amino acid used to trace the flow of carbon through central metabolic pathways. Upon entering the cell, the 13C label on the second carbon of alanine is primarily transferred to pyruvate through the action of alanine aminotransferase (ALT).[1][2] This 13C-labeled pyruvate can then enter the tricarboxylic acid (TCA) cycle, be converted to lactate, or be used in gluconeogenesis (in relevant cell types).[1][3] This makes this compound an excellent tracer for studying the interconnectivity of glycolysis, the TCA cycle, and amino acid metabolism.
Q2: How long should I incubate my cells with this compound to achieve isotopic steady state?
A2: The time required to reach isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant, depends on the turnover rate of the metabolites in the pathway of interest and the proliferation rate of the cells. For many proliferating cancer cell lines, an incubation period of 24 hours is often sufficient to approach isotopic steady state for metabolites in central carbon metabolism. However, it is crucial to determine this empirically for your specific cell line and experimental conditions by performing a time-course experiment (e.g., harvesting cells at 6, 12, 24, and 48 hours) and measuring the 13C enrichment of key metabolites like intracellular alanine and pyruvate.
Q3: What are the primary analytical methods to quantify 13C incorporation?
A3: The two primary methods for quantifying 13C incorporation from labeled substrates are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for measuring the mass isotopologue distribution (MID) of various metabolites, which reveals the number of 13C atoms incorporated. NMR, particularly 13C NMR, can provide positional information about the isotope, but generally requires a higher concentration of the metabolite.
Troubleshooting Guide
This guide addresses common problems encountered during this compound labeling experiments.
Issue 1: Low or No Detectable 13C Incorporation into Downstream Metabolites
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Cellular Uptake of L-Alanine | - Verify Transporter Expression: Different cell lines exhibit varying expression levels of alanine transporters like SLC1A4 and SLC38A2. If possible, check the expression of these transporters in your cell line. - Optimize Media Composition: Ensure the labeling medium is not excessively high in unlabeled alanine or other competing amino acids, which could inhibit the uptake of the labeled tracer. |
| Suboptimal Cell Culture Conditions | - Check Cell Viability: Perform a viability assay (e.g., trypan blue exclusion) to ensure cells are healthy. Stressed or dying cells will have altered metabolism. - Monitor Nutrient Depletion: Depletion of essential nutrients like glucose or glutamine in the culture medium before the end of the experiment can drastically alter metabolic fluxes. Analyze spent media to ensure key nutrients are not depleted. - Oxygen Levels: Standard cell culture conditions can lead to pericellular hypoxia, which favors glycolytic metabolism over oxidative phosphorylation. Ensure consistent and appropriate oxygenation for your cell type. |
| Issues with this compound Reagent | - Verify Reagent Purity and Integrity: Ensure the labeled alanine is of high purity and has been stored correctly to prevent degradation. It is good practice to analyze the fresh labeling medium to confirm the isotopic enrichment of the tracer. |
| Metabolic Reprogramming | - Consider the Cell's Metabolic Phenotype: Some cell lines may have low alanine aminotransferase (ALT) activity, limiting the conversion of alanine to pyruvate. Consider measuring ALT activity or expression. - Inhibition of Downstream Pathways: Experimental treatments or the intrinsic biology of the cells may be inhibiting the TCA cycle or other downstream pathways. |
| Analytical Sensitivity | - Increase Sample Amount: If using NMR, low signal may be due to insufficient sample. Increase the number of cells harvested. - Optimize MS Method: For MS, ensure the instrument is tuned and the method is optimized for the detection of your target metabolites. |
Issue 2: High Variability Between Replicates
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding and Growth | - Ensure precise and consistent cell seeding densities across all replicates. - Harvest all replicates at the same time point and confluency, as metabolic profiles can change with cell density. |
| Incomplete or Inconsistent Quenching of Metabolism | - Rapid Quenching is Critical: Metabolism must be halted instantly to preserve the in-vivo state of metabolites. Immediately place culture dishes on dry ice or in liquid nitrogen before adding extraction solvent. - Use Cold Extraction Solvents: Pre-chill extraction solvents (e.g., 80% methanol) to -80°C to ensure rapid and complete enzyme inactivation. |
| Sample Extraction and Processing Inconsistencies | - Use a consistent and validated metabolite extraction protocol for all samples. - Ensure complete scraping and collection of cells from the culture vessel. - Normalize metabolite levels to cell number or protein concentration to account for slight differences in cell mass between replicates. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with this compound
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow overnight in their standard growth medium.
-
Preparation of Labeling Medium: Prepare custom DMEM or RPMI 1640 medium lacking natural abundance L-alanine. Supplement this medium with dialyzed fetal bovine serum (dFBS) and the desired concentration of this compound (e.g., the physiological concentration found in human plasma).
-
Media Change: Aspirate the standard growth medium from the cells.
-
Wash: Gently wash the cell monolayer twice with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Labeling: Add the pre-warmed this compound labeling medium to each well.
-
Incubation: Return the plates to the incubator for the desired labeling period (e.g., 24 hours).
-
Metabolism Quenching: To quench metabolism, aspirate the labeling medium and immediately place the plate on a bed of dry ice or in liquid nitrogen.
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol (-80°C) to each well.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube thoroughly.
-
Incubate at -20°C for at least 1 hour to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the polar metabolites.
-
Dry the extracts using a vacuum concentrator and prepare them for MS or NMR analysis.
-
Protocol 2: Quantification of 13C Enrichment by GC-MS
-
Derivatization: Resuspend the dried metabolite extracts in a derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to make the metabolites volatile for gas chromatography.
-
GC-MS Analysis: Inject the derivatized sample onto a GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments.
-
Data Analysis:
-
Identify the peaks corresponding to your metabolites of interest based on their retention time and mass spectra.
-
Determine the mass isotopologue distribution (MID) for each metabolite. This is the relative abundance of the M+0, M+1, M+2, etc., isotopologues.
-
Correct the raw MID data for the natural abundance of 13C and other heavy isotopes. This will yield the fractional enrichment of the 13C label in each metabolite.
-
Visualizations
Caption: Generalized workflow for this compound metabolic labeling experiments.
Caption: Key metabolic pathways traced using this compound.
References
Optimizing L-Alanine-2-13C concentration for maximal labeling efficiency
Welcome to the technical support center for optimizing L-Alanine-2-13C concentration in metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound for tracing metabolic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: A general recommendation is to replace the normal L-alanine concentration in your culture medium with this compound. For many standard media formulations, this concentration is typically in the range of 0.1 to 1 mM. However, the optimal concentration can vary significantly depending on the cell line, its metabolic rate, and the specific research question. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q2: How long should I incubate my cells with this compound?
A2: The incubation time required to achieve isotopic steady state, where the enrichment of 13C in downstream metabolites becomes stable, is crucial for many metabolic flux analysis studies.[1] This duration can range from a few hours to over 24 hours, depending on the turnover rate of the metabolic pathways of interest.[2] For rapidly dividing cells or pathways with high flux, shorter incubation times may be sufficient. It is advisable to perform a time-course experiment (e.g., sampling at 2, 6, 12, and 24 hours) to determine when isotopic steady state is reached for your key metabolites.[1]
Q3: Can high concentrations of L-alanine be toxic to cells?
A3: Yes, high concentrations of L-alanine can be toxic to some cell lines.[3] While the isotopic label at the C2 position is not expected to significantly alter its biochemical properties, the overall concentration of alanine is a key factor. Some studies have reported that elevated L-alanine levels can induce programmed cell death in certain cell types.[3] Therefore, it is important to assess cell viability (e.g., using a trypan blue exclusion assay or MTT assay) when testing higher concentrations of this compound.
Q4: I am using Boc-L-Ala-OH-2-13C. Are there any special considerations?
A4: Yes, the tert-butyloxycarbonyl (Boc) protecting group must be removed by cellular enzymes for the this compound to be utilized in metabolic pathways. The efficiency of this deprotection can vary between cell types and may impact the effective concentration of the tracer available to the cell. If you observe low labeling efficiency, it could be due to inefficient removal of the Boc group.
Q5: How can I verify the incorporation of the 13C label from this compound into downstream metabolites?
A5: The most common and effective methods for verifying and quantifying 13C incorporation are mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC), and nuclear magnetic resonance (NMR) spectroscopy. These techniques can measure the mass isotopologue distribution (MID) of metabolites, which shows the fractional abundance of molecules with different numbers of 13C atoms.
Troubleshooting Guides
Problem: Low or No 13C Enrichment in Downstream Metabolites
This is a common issue that can arise from several factors. The following guide provides a systematic approach to troubleshooting.
| Possible Cause | Recommended Action |
| Suboptimal Tracer Concentration | The concentration of this compound may be too low to produce a detectable signal over the background of unlabeled metabolites. Solution: Perform a dose-response experiment by testing a range of concentrations (e.g., 0.1x, 1x, 5x, and 10x the standard medium concentration). Analyze the 13C enrichment in a key downstream metabolite, such as pyruvate or citrate, at each concentration to identify the optimal level that maximizes labeling without inducing cytotoxicity. |
| Insufficient Incubation Time | The labeling duration may not be long enough to achieve significant enrichment in the metabolites of interest, especially for pathways with slow turnover. Solution: Conduct a time-course experiment, collecting samples at multiple time points (e.g., 2, 6, 12, 24 hours) to determine the time required to reach isotopic steady state. |
| Poor Cellular Uptake | The cells may not be efficiently transporting L-alanine from the medium. L-alanine uptake is mediated by specific amino acid transporters. Solution: Ensure that the cell culture conditions are optimal for transporter activity. If using a Boc-protected version, consider that inefficient deprotection could be the cause. |
| High Endogenous Pools of Unlabeled Alanine | A large intracellular pool of unlabeled alanine will dilute the 13C-labeled tracer, leading to lower enrichment in downstream metabolites. Solution: Consider a pre-incubation period in an alanine-free medium before adding the this compound to help deplete the unlabeled intracellular pool. However, be mindful that amino acid starvation can alter cell metabolism. |
| Cell Health and Viability Issues | Poor cell health can lead to altered metabolism and reduced uptake of nutrients. High concentrations of the tracer may also be cytotoxic. Solution: Monitor cell viability throughout the experiment. Ensure that cells are in the exponential growth phase during labeling. Test for cytotoxicity at the concentrations of this compound being used. |
| Analytical Insensitivity | The analytical method used may not be sensitive enough to detect low levels of 13C enrichment. Solution: Optimize your mass spectrometry or NMR parameters for the detection of your metabolites of interest. Ensure proper sample preparation and extraction to maximize metabolite recovery. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol outlines a method to identify the optimal concentration of this compound for maximal labeling efficiency with minimal cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete growth medium
-
L-Alanine-free medium
-
This compound
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Reagents for cell viability assay (e.g., trypan blue)
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of the experiment.
-
Preparation of Labeling Media: Prepare L-alanine-free medium supplemented with a range of this compound concentrations. A suggested range is 0.1 mM, 0.5 mM, 1 mM, 2 mM, and 5 mM. Also, prepare a control medium with the standard concentration of unlabeled L-alanine.
-
Initiation of Labeling:
-
Once cells reach the desired confluency, aspirate the growth medium.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add 1 mL of the prepared labeling media to the respective wells.
-
-
Incubation: Incubate the cells for a predetermined duration sufficient to achieve isotopic steady state (e.g., 24 hours).
-
Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay on a parallel set of wells to assess the cytotoxicity of each concentration.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately place the plate on dry ice to quench metabolism.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Analysis: Analyze the 13C enrichment in key downstream metabolites (e.g., pyruvate, lactate, citrate, glutamate) using GC-MS or LC-MS.
-
Data Interpretation: Plot the 13C enrichment of a target metabolite as a function of the this compound concentration. The optimal concentration will provide a high level of enrichment without a significant decrease in cell viability.
Data Presentation
The results of a dose-response experiment can be summarized in a table to facilitate the identification of the optimal tracer concentration.
Table 1: Hypothetical Results of a Dose-Response Experiment for this compound Labeling
| This compound Concentration (mM) | Cell Viability (%) | 13C Enrichment in Citrate (M+1, %) | 13C Enrichment in Glutamate (M+1, %) |
| 0.1 (Unlabeled Control) | 98 ± 2 | 0.8 ± 0.1 | 0.7 ± 0.1 |
| 0.1 | 97 ± 3 | 15.2 ± 1.5 | 12.8 ± 1.2 |
| 0.5 | 96 ± 2 | 45.8 ± 3.1 | 40.5 ± 2.8 |
| 1.0 | 95 ± 4 | 68.3 ± 4.5 | 62.1 ± 3.9 |
| 2.0 | 92 ± 5 | 75.1 ± 4.8 | 68.9 ± 4.2 |
| 5.0 | 75 ± 6 | 76.5 ± 5.0 | 70.3 ± 4.5 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
In this hypothetical example, a concentration of 2.0 mM provides near-maximal labeling efficiency with minimal impact on cell viability, making it a suitable choice for further experiments.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Metabolic fate of this compound in central carbon metabolism.
References
How to improve peak resolution in L-Alanine-2-13C NMR spectra
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals seeking to improve peak resolution in L-Alanine-2-13C NMR spectra.
Troubleshooting Guide & FAQs
This guide addresses common issues related to poor peak resolution in a question-and-answer format.
Q1: Why are the peaks in my this compound NMR spectrum broad and poorly resolved?
A1: Poor peak resolution in NMR spectra is often a result of a combination of factors that decrease the homogeneity of the magnetic field across the sample or shorten the decay time of the signal. The primary causes include:
-
Inadequate Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field. Shimming is the process of adjusting currents in coils around the sample to make the magnetic field as uniform as possible.
-
Improper Sample Preparation: Issues like sample concentration being too high, the presence of particulate matter, or paramagnetic impurities can lead to significant line broadening.
-
Suboptimal Acquisition Parameters: An insufficient acquisition time (AQ) or incorrectly set pulse parameters can truncate the signal, leading to artificially broadened lines.
-
Data Processing Choices: The application of certain window functions during data processing can either enhance or degrade resolution.
-
Molecular Dynamics: Chemical exchange processes occurring on the NMR timescale can also cause peaks to broaden.
A systematic approach to troubleshooting, starting from sample preparation and moving through shimming and parameter optimization, is the most effective way to identify and solve the issue.
Q2: How can I improve peak resolution through better shimming?
A2: Shimming corrects for inhomogeneities in the static magnetic field (B₀), which is essential for achieving sharp, well-resolved peaks.
-
Automated vs. Manual Shimming: Modern spectrometers are equipped with automated shimming routines (e.g., gradient shimming) that are generally faster and more reliable than manual shimming.[1][2] For routine experiments, an automated shim is often sufficient.
-
When to Shim: Shimming should be performed for every new sample, as minor differences in tube placement, sample volume, or magnetic susceptibility can affect field homogeneity.
-
Focus on On-Axis Shims: For routine samples in high-quality tubes, adjusting the on-axis (Z) shims (Z1, Z2, Z3, etc.) provides the most significant improvement in resolution.[2] Off-axis shims (X, Y) are less frequently adjusted unless spinning sidebands are an issue.
-
Iterative Process: Shimming is an iterative process. Start with lower-order shims (like Z1 and Z2) and progress to higher-order shims. The goal is to maximize the lock signal level and achieve a narrow, symmetrical lineshape for a reference peak.
dot graph "Troubleshooting_Workflow_for_Poor_Peak_Resolution" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, fontcolor="#5F6368", color="#5F6368"];
// Nodes Start [label="Poor Peak Resolution\n(Broad Peaks)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSample [label="1. Review Sample Preparation", fillcolor="#FBBC05"]; CheckShims [label="2. Check Magnetic Field\nHomogeneity (Shimming)", fillcolor="#FBBC05"]; CheckParams [label="3. Optimize Acquisition\nParameters", fillcolor="#FBBC05"]; ProcessData [label="4. Refine Data Processing", fillcolor="#FBBC05"]; Result [label="High-Resolution\nSpectrum", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
SubSample1 [label="Is sample filtered and free\nof particulates?", shape=diamond, fillcolor="#F1F3F4"]; SubSample2 [label="Is concentration appropriate?\n(not too high)", shape=diamond, fillcolor="#F1F3F4"]; SubSample3 [label="Is a high-quality\nNMR tube used?", shape=diamond, fillcolor="#F1F3F4"];
SubShim1 [label="Perform automated\ngradient shimming", shape=box, fillcolor="#F1F3F4"]; SubShim2 [label="Manually optimize Z1/Z2\nfor lineshape", shape=box, fillcolor="#F1F3F4"];
SubParams1 [label="Increase Acquisition\nTime (AQ)?", shape=diamond, fillcolor="#F1F3F4"]; SubParams2 [label="Ensure Proton\nDecoupling is active?", shape=diamond, fillcolor="#F1F3F4"];
SubProcess1 [label="Apply Resolution-Enhancing\nWindow Function (e.g., GM)?", shape=diamond, fillcolor="#F1F3F4"]; SubProcess2 [label="Apply Zero-Filling?", shape=diamond, fillcolor="#F1F3F4"];
// Edges Start -> CheckSample; CheckSample -> SubSample1; SubSample1 -> SubSample2 [label="Yes"]; SubSample2 -> SubSample3 [label="Yes"]; SubSample3 -> CheckShims [label="Yes"]; SubSample1 -> CheckSample [label="No, filter sample"]; SubSample2 -> CheckSample [label="No, dilute/remake"]; SubSample3 -> CheckSample [label="No, replace tube"];
CheckShims -> SubShim1 -> SubShim2 -> CheckParams;
CheckParams -> SubParams1; SubParams1 -> SubParams2 [label="Yes"]; SubParams1 -> CheckParams [label="No, increase AQ"]; SubParams2 -> ProcessData [label="Yes"]; SubParams2 -> CheckParams [label="No, enable decoupling"];
ProcessData -> SubProcess1; SubProcess1 -> SubProcess2 [label="Yes"]; SubProcess1 -> ProcessData [label="No, apply GM"]; SubProcess2 -> Result [label="Yes"]; SubProcess2 -> ProcessData [label="No, apply ZF"]; } caption: Troubleshooting workflow for poor peak resolution.
Q3: What are the best practices for sample preparation to maximize peak resolution?
A3: High-quality sample preparation is fundamental to achieving a high-resolution spectrum.
-
Purity and Filtration: Ensure your sample of this compound is free of solid impurities. Suspended particles distort the magnetic field locally, causing severe line broadening.[3] Filter the sample solution through a pipette with a small, tight plug of glass wool directly into the NMR tube.[3]
-
NMR Tube Quality: Use high-quality, clean, and dry NMR tubes. Scratches, cracks, or poor concentricity in the glass can make it impossible to achieve good shims.
-
Sample Concentration: For a typical small molecule like alanine on a modern spectrometer, a concentration of 20-50 mg in 0.6 mL of deuterated solvent is a good starting point for a 13C spectrum. Excessively high concentrations can increase solution viscosity and lead to broader lines.
-
Solvent Choice: Use a high-purity deuterated solvent. Ensure the solvent fully dissolves the sample to create a homogenous solution. Keep solvent bottles tightly capped to prevent absorption of atmospheric water.
Q4: Which acquisition parameters are most critical for optimizing peak resolution?
A4: The way the NMR signal (FID) is recorded directly impacts the resolution of the final spectrum. The key parameters to consider are summarized below.
| Parameter | Recommended Value | Rationale for High Resolution |
| Acquisition Time (AQ) | 1.0 – 4.0 s | A longer acquisition time allows the FID to decay more completely, resulting in narrower lines in the frequency domain. A value of at least 3 times the effective transverse relaxation time (T₂*) is a good rule of thumb. |
| Pulse Angle (P1) | 30° - 45° | For routine spectra where the goal is good signal-to-noise in a reasonable time, a smaller flip angle allows for a shorter relaxation delay without saturating the signal. |
| Relaxation Delay (D1) | 1.0 – 2.0 s | When using a small pulse angle, a shorter relaxation delay can be used to increase the number of scans per unit time, improving the signal-to-noise ratio. |
| Proton Decoupling | Enabled (Broadband) | Essential for ¹³C NMR, proton decoupling removes ¹H-¹³C coupling, collapsing multiplets into single sharp peaks. This dramatically simplifies the spectrum and increases both resolution and signal intensity. |
Q5: How can data processing be used to enhance peak resolution after the experiment?
A5: Post-acquisition data processing can significantly improve the appearance of your spectrum.
-
Zero-Filling: This process involves adding a block of zeros to the end of your FID before Fourier transformation. While it doesn't add new information, it increases the number of data points in the spectrum, resulting in a better-defined, smoother peak shape and improved digital resolution.
-
Window (Apodization) Functions: Multiplying the FID by a mathematical function can enhance either resolution or signal-to-noise.
-
For Resolution Enhancement: Use a function that keeps the initial part of the FID strong while forcing the tail end to zero, such as a Gaussian-Lorentzian transformation (GM). This narrows the peaks but may reduce the signal-to-noise ratio.
-
For S/N Enhancement: An exponential multiplication (EM) with a positive line broadening (LB) factor will improve the signal-to-noise ratio at the cost of broader peaks. For resolution, this should be avoided or a very small LB value should be used.
-
Q6: Does the spectrometer's magnetic field strength affect resolution?
A6: Yes, absolutely. The strength of the main magnetic field (B₀), often expressed by the corresponding ¹H frequency (e.g., 400 MHz, 600 MHz, 800 MHz), has a direct and significant impact on resolution.
-
Increased Dispersion: The separation (in Hz) between two peaks with different chemical shifts increases linearly with the magnetic field strength. This increased "spectral dispersion" means peaks are spread further apart, reducing overlap and making the spectrum easier to resolve and interpret.
-
Improved Sensitivity: The signal-to-noise ratio also increases with magnetic field strength, allowing for better quality data to be acquired in less time.
Therefore, if available, acquiring spectra on a higher-field instrument is a straightforward way to achieve better peak resolution.
Experimental Protocols
Protocol: Acquiring a High-Resolution 1D ¹³C Spectrum
This protocol outlines the key steps for setting up a standard proton-decoupled 1D ¹³C experiment optimized for resolution.
-
Sample Preparation:
-
Accurately weigh 20-50 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O) in a clean vial.
-
Filter the solution using a Pasteur pipette with a glass wool plug directly into a high-quality 5 mm NMR tube.
-
Cap the tube and wipe the outside clean.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the ¹³C and ¹H channels of the probe.
-
-
Shimming:
-
Execute the spectrometer's automated gradient shimming routine.
-
Observe the lock signal. If it is not stable and maximized, or if the lineshape of a quick ¹H spectrum looks poor, perform a manual adjustment of the Z1 and Z2 shims to improve the field homogeneity.
-
-
Acquisition Parameter Setup:
-
Load a standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker system).
-
Set the core parameters according to the table in Q4:
-
Pulse Angle (p1): Calibrate a 90° pulse and set the experiment to use a 30° pulse.
-
Acquisition Time (aq): Set to 2.0 s.
-
Relaxation Delay (d1): Set to 2.0 s.
-
Number of Scans (ns): Start with 128 scans and increase as needed for adequate signal-to-noise.
-
Spectral Width (sw): Ensure the spectral width covers the expected chemical shift range for all carbons (e.g., 0-200 ppm).
-
-
-
Acquisition & Processing:
-
Start the acquisition.
-
Once complete, perform a Fourier transform on the FID.
-
Apply a resolution-enhancing window function (e.g., Gaussian multiplication, GM, with appropriate parameters) if necessary.
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction.
-
Reference the spectrum using the known chemical shift of a reference compound (like TMS or DSS) or the residual solvent signal.
-
dot graph "Factors_Influencing_Peak_Resolution" { graph [rankdir="TB", splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Central Node Resolution [label="Peak Resolution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2];
// Main Categories Hardware [label="Spectrometer Hardware", fillcolor="#FBBC05", fontcolor="#202124"]; Shimming [label="Field Homogeneity\n(Shimming)", fillcolor="#FBBC05", fontcolor="#202124"]; Sample [label="Sample Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; Acquisition [label="Acquisition Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; Processing [label="Data Processing", fillcolor="#FBBC05", fontcolor="#202124"];
// Sub-nodes // Hardware FieldStrength [label="Magnetic Field Strength", fillcolor="#F1F3F4", fontcolor="#202124"]; Probe [label="Probe Quality (Tuning)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Shimming AutoShim [label="Automated Routines", fillcolor="#F1F3F4", fontcolor="#202124"]; ManualShim [label="Manual Adjustment", fillcolor="#F1F3F4", fontcolor="#202124"];
// Sample Concentration [label="Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; Purity [label="Purity / Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; Tube [label="NMR Tube Quality", fillcolor="#F1F3F4", fontcolor="#202124"];
// Acquisition AQ [label="Acquisition Time (AQ)", fillcolor="#F1F3F4", fontcolor="#202124"]; Decoupling [label="Proton Decoupling", fillcolor="#F1F3F4", fontcolor="#202124"];
// Processing Window [label="Window Functions", fillcolor="#F1F3F4", fontcolor="#202124"]; ZeroFill [label="Zero-Filling", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Hardware -> Resolution; Shimming -> Resolution; Sample -> Resolution; Acquisition -> Resolution; Processing -> Resolution;
Hardware -> {FieldStrength, Probe}; Shimming -> {AutoShim, ManualShim}; Sample -> {Concentration, Purity, Tube}; Acquisition -> {AQ, Decoupling}; Processing -> {Window, ZeroFill}; } caption: Factors influencing NMR peak resolution.
References
Technical Support Center: L-Alanine-2-13C Metabolic Flux Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Alanine-2-13C for metabolic flux analysis (MFA). The information herein is designed to address specific challenges that may be encountered during experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in metabolic flux analysis?
A1: this compound is a stable isotope tracer used to probe central carbon metabolism. Its primary application is to trace the metabolic fate of the C2 carbon of alanine, which is directly interconvertible with the C2 carbon of pyruvate. This makes it an excellent tool for investigating pathways connected to pyruvate, such as glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[1][2] By tracking the incorporation of the 13C label into downstream metabolites, researchers can quantify the flux through these critical metabolic routes.
Q2: Why is the position of the label at the second carbon (C2) significant?
A2: The label at the C2 position is particularly informative because this carbon is directly involved in the alanine aminotransferase (ALT) reaction, which reversibly converts L-alanine and α-ketoglutarate to pyruvate and glutamate.[1] This allows for the direct assessment of fluxes around the pyruvate node. Furthermore, the fate of the 2-13C label as it enters the TCA cycle via pyruvate dehydrogenase (PDH) or pyruvate carboxylase (PC) provides distinct labeling patterns in TCA cycle intermediates, which can be used to resolve the relative activity of these pathways.
Q3: What are the key steps in a typical this compound MFA experiment?
A3: A standard this compound MFA workflow includes the following key stages:
-
Experimental Design: This involves selecting the appropriate cell line or model organism, defining the culture conditions, and determining the optimal concentration and duration of this compound labeling.
-
Tracer Experiment: Cells or organisms are cultured in a medium containing this compound for a predetermined period to allow for the incorporation of the stable isotope into various metabolites.
-
Metabolite Quenching and Extraction: Metabolic activity is rapidly halted (quenched), typically using cold solvents, and intracellular metabolites are extracted.
-
Isotopic Labeling Measurement: The extracted metabolites are analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distribution (MID) of key metabolites.
-
Flux Estimation: The measured MIDs, along with other physiological data (e.g., substrate uptake and product secretion rates), are used in a computational model to estimate intracellular metabolic fluxes.
-
Statistical Analysis: The goodness-of-fit of the model and the confidence intervals of the estimated fluxes are evaluated to ensure the reliability of the results.
Troubleshooting Guides
Experimental Design and Execution
Problem: Low or no 13C incorporation from this compound into downstream metabolites.
| Possible Causes | Recommended Solutions |
| Inefficient cellular uptake of the tracer. | 1. Optimize the concentration of this compound in the culture medium. 2. If using a Boc-protected this compound, be aware that the efficiency of Boc group removal can vary in live cells, potentially limiting the availability of the tracer for metabolism.[1] Consider using an unprotected form of the tracer. 3. Ensure that the cell type being used expresses adequate levels of alanine transporters. |
| Short labeling duration. | Extend the labeling time to allow for sufficient incorporation of the 13C label into metabolites, especially those in pathways with slower turnover rates like the TCA cycle. It is crucial to first determine the time required to reach isotopic steady state.[3] |
| Tracer degradation. | Prepare fresh labeling medium for each experiment and store the this compound tracer according to the manufacturer's instructions to prevent degradation. |
| High concentration of unlabeled alanine in the medium. | Use a defined medium with a known, and preferably low, concentration of unlabeled L-alanine to maximize the relative enrichment from the tracer. |
Problem: High variability in 13C enrichment between replicate experiments.
| Possible Causes | Recommended Solutions |
| Inconsistent cell culture conditions. | Standardize all cell culture parameters, including seeding density, growth phase at the time of labeling, and media composition. Harvest cells at a consistent confluence. |
| Variable quenching and extraction efficiency. | Implement a rapid and consistent quenching and extraction protocol to minimize metabolic activity post-harvest and ensure reproducible metabolite recovery. |
| Analytical instrument variability. | Run quality control samples and standards to monitor the performance of the MS or NMR instrument. |
Data Interpretation
Problem: Unexpected labeling patterns in metabolites other than direct downstream products of pyruvate.
| Possible Causes | Recommended Solutions |
| Metabolic scrambling. | The 13C label from this compound can be transferred to other molecules through interconnected metabolic pathways. Analyze the labeling patterns of other amino acids and metabolic intermediates to understand the extent of scrambling. This can provide additional insights into pathway connectivity. |
| Contamination of the tracer. | Verify the isotopic and chemical purity of the this compound tracer using analytical techniques such as NMR or high-resolution MS to rule out the presence of other labeled compounds. |
| Presence of multiple metabolic pools. | Be aware of metabolic compartmentation, such as distinct cytosolic and mitochondrial pyruvate pools. The labeling of lactate and alanine can be used to infer the isotopic enrichment of these separate pools, as lactate is primarily produced from cytosolic pyruvate, while alanine can be synthesized from both cytosolic and mitochondrial pyruvate. Assuming a single pyruvate pool can lead to misinterpretation of flux data. |
Problem: Difficulty in quantifying anaplerotic fluxes, such as the contribution of pyruvate carboxylase (PC).
| Possible Causes | Recommended Solutions |
| Insufficient labeling information from a single tracer. | This compound alone may not provide sufficient constraints to accurately determine all anaplerotic and cataplerotic fluxes. Consider using multiple tracers in parallel experiments (e.g., [U-13C]glucose or [U-13C]glutamine) to provide complementary labeling information. |
| Complexity of TCA cycle labeling. | The interpretation of TCA cycle intermediate labeling can be complex due to multiple entry points and isotopic scrambling. The combination of NMR and MS data can provide complementary information on positional and mass isotopomers, leading to more accurate flux estimations. |
| Inadequate metabolic model. | Ensure that the metabolic model used for flux calculations accurately represents the known metabolic pathways and includes all relevant anaplerotic and cataplerotic reactions for the specific cell type and conditions being studied. |
Experimental Protocols
Protocol 1: Cell Culture and Labeling with this compound
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase and reach approximately 80% confluency at the time of harvest.
-
Media Preparation: Prepare the labeling medium by supplementing a base medium (e.g., DMEM) with the desired concentration of this compound and other necessary nutrients. Ensure the concentration of unlabeled L-alanine is known.
-
Media Exchange: Once cells reach the desired confluency, aspirate the growth medium, wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
-
Labeling: Add the pre-warmed this compound labeling medium to the cells and incubate for the desired duration. The incubation time should be optimized to achieve isotopic steady state.
Protocol 2: Metabolite Quenching and Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and immediately place the culture vessel on dry ice or in a liquid nitrogen bath.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol at -80°C) to each well. Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube.
-
Protein Precipitation: Vortex the cell suspension thoroughly and incubate at -20°C for at least one hour to precipitate proteins.
-
Sample Collection: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant containing the polar metabolites for analysis.
Data Presentation
Table 1: Example Mass Isotopomer Distribution (MID) of Pyruvate and Lactate after Labeling with this compound
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Pyruvate | 40 | 55 | 3 | 2 |
| Lactate | 45 | 50 | 3 | 2 |
Note: The M+1 enrichment in pyruvate and lactate directly reflects the incorporation of the 13C label from this compound. The relative enrichment in these two pools can provide insights into the exchange between cytosolic and mitochondrial pyruvate.
Visualizations
Caption: A generalized workflow for this compound based metabolic flux analysis.
Caption: Key metabolic pathways traced using this compound.
Caption: A logical troubleshooting guide for low 13C incorporation.
References
- 1. Delineation of substrate selection and anaplerosis in tricarboxylic acid cycle of the heart by 13C NMR spectroscopy and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Minimizing isotopic scrambling in L-Alanine-2-13C tracer experiments
Welcome to the technical support center for L-Alanine-2-13C tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you minimize isotopic scrambling and ensure the accuracy of your metabolic flux analysis (MFA).
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a problem in this compound tracer experiments?
A1: Isotopic scrambling refers to the biochemical randomization of the 13C label from its original position (the second carbon in this compound) to other atomic positions within the alanine molecule or other metabolites. This deviation from the expected labeling patterns based on known metabolic pathways is a significant issue.[1] Metabolic Flux Analysis (MFA) relies on the precise tracking of these labeled carbons to calculate the rates of metabolic reactions (fluxes).[1] If scrambling occurs, the measured mass isotopomer distributions (MIDs) will not accurately reflect the activity of the primary metabolic pathways of interest, leading to incorrect flux calculations.[1]
Q2: What are the primary metabolic causes of isotopic scrambling when using this compound?
A2: The primary causes of isotopic scrambling for this compound are rooted in the reversibility of enzymatic reactions connected to central carbon metabolism.
-
Alanine Aminotransferase (ALT) Reversibility: this compound is converted to pyruvate-2-13C by the enzyme Alanine Aminotransferase (ALT). This reaction is highly reversible, meaning that pyruvate-2-13C can be converted back to this compound.[2][3] This continuous forward and reverse reaction can lead to isotopic exchange with unlabeled pools, effectively diluting the label.
-
Tricarboxylic Acid (TCA) Cycle Reversibility: Pyruvate-2-13C enters the TCA cycle. Several enzymes within the TCA cycle, such as aconitase and fumarase, catalyze reversible reactions. This can lead to the redistribution of the 13C label to different carbon positions within TCA cycle intermediates. For example, the conversion of citrate to isocitrate and back can move the label. Similarly, the symmetric nature of succinate and fumarate means that the label can be "scrambled" between carbon positions during reversible reactions.
-
Metabolic Branch Points: Pyruvate is a key metabolic hub. It can be directed to multiple pathways, including the TCA cycle, gluconeogenesis, and lactate production. The interplay of these pathways can create complex labeling patterns and contribute to scrambling.
Q3: How can I experimentally minimize isotopic scrambling?
A3: Minimizing isotopic scrambling involves careful experimental design and execution.
-
Optimize Labeling Time: The duration of the labeling experiment should be long enough to achieve a metabolic and isotopic steady state for the pathways of interest, but not so long that extensive scrambling occurs. For many mammalian cell lines, reaching an isotopic steady state in the TCA cycle can take several hours. It is recommended to perform a time-course experiment to determine the optimal labeling duration for your specific system.
-
Rapid Quenching: It is crucial to halt all enzymatic activity instantaneously at the time of sample collection. Slow or incomplete quenching can allow reversible reactions to continue, leading to significant scrambling. A common and effective method is to rapidly aspirate the culture medium and add ice-cold methanol or a methanol/water mixture to the cells.
-
Maintain Metabolic Steady State: When introducing the this compound tracer, it is important to avoid perturbing the overall metabolic state of the cells. This can be achieved by switching from a medium containing unlabeled alanine to an identical medium with this compound.
-
Media Composition: The presence of other carbon sources in the media, such as glucose and glutamine, will influence alanine metabolism and potentially the extent of scrambling. Using chemically defined media with known concentrations of all components can help in interpreting the results. For mammalian cell culture, using dialyzed fetal bovine serum is recommended to avoid introducing unlabeled metabolites from the serum.
Q4: What are the expected labeling patterns in downstream metabolites from this compound?
A4: this compound is converted to pyruvate with the label on the second carbon (pyruvate M+1). This pyruvate can then enter the TCA cycle.
-
Pyruvate and Lactate: You would expect to see a significant M+1 peak for both pyruvate and lactate, as lactate is directly produced from pyruvate.
-
TCA Cycle Intermediates: Upon entry into the TCA cycle via pyruvate dehydrogenase, the labeled carbon from pyruvate-2-13C becomes the C1 carbon of acetyl-CoA. This will initially lead to M+1 labeling in citrate, and subsequently in other TCA cycle intermediates. Through pyruvate carboxylase, pyruvate-2-13C can form oxaloacetate-2-13C (M+1), which will also contribute to the labeling of TCA cycle intermediates. Multiple turns of the TCA cycle will lead to more complex labeling patterns and the appearance of M+2, M+3, and higher isotopologues.
Troubleshooting Guides
Problem 1: Unexpectedly low 13C incorporation in downstream metabolites.
| Possible Cause | Troubleshooting Steps |
| Slow Substrate Uptake or Metabolism | 1. Verify Substrate Uptake: Measure the concentration of this compound in the medium over time to confirm it is being consumed. 2. Check Cell Viability and Health: Ensure cells are healthy and metabolically active. Poor cell health can lead to reduced metabolic activity. 3. Optimize Substrate Concentration: The concentration of the labeled substrate may be too low. Consider a concentration range to find the optimal level without causing toxicity. |
| Dilution by Unlabeled Sources | 1. Check Media Components: Ensure that the media does not contain unlabeled alanine. If using serum, switch to dialyzed fetal bovine serum. 2. Consider Endogenous Pools: Cells have internal pools of unlabeled alanine that can dilute the tracer. Pre-incubating cells in an alanine-free medium for a short period before adding the tracer can help reduce this effect, but be cautious of perturbing the metabolic state. |
| Incorrect Sampling Time | 1. Perform a Time-Course Experiment: The sampling time may be too early for the label to incorporate into downstream metabolites. Analyze samples at multiple time points to determine the optimal labeling duration. For TCA cycle intermediates, this may require several hours. |
Problem 2: Mass isotopomer distributions suggest significant isotopic scrambling.
| Possible Cause | Troubleshooting Steps |
| Reversible Reactions (e.g., ALT, TCA cycle enzymes) | 1. Shorten Labeling Time: Scrambling due to reversible reactions increases over time. A shorter labeling experiment might reduce the extent of scrambling, but a balance must be struck with achieving sufficient label incorporation. 2. Consider Instationary MFA: If achieving a steady state without significant scrambling is not possible, consider using isotopically nonstationary metabolic flux analysis (INST-MFA), which analyzes the transient labeling dynamics. |
| Slow or Incomplete Quenching of Metabolism | 1. Optimize Quenching Protocol: Ensure that the quenching solution is sufficiently cold (e.g., -80°C) and that the time between removing the culture dish from the incubator and adding the quenching solution is minimized. 2. Standardize Quenching Time: Keep the quenching time consistent across all samples to ensure reproducibility. |
| Metabolite Degradation during Extraction | 1. Use Appropriate Extraction Solvents: Common extraction solvents include cold methanol, ethanol, or chloroform/methanol mixtures. The optimal choice depends on the metabolites of interest. 2. Keep Samples Cold: Perform all extraction steps on ice or at 4°C to minimize enzymatic and non-enzymatic degradation of metabolites. |
Problem 3: Inconsistent results between biological replicates.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | 1. Standardize Seeding Density: Ensure that all replicates are seeded at the same cell density and are in the same growth phase at the start of the experiment. 2. Ensure Homogeneous Culture Conditions: Maintain consistent temperature, CO2 levels, and media composition for all replicates. |
| Inconsistent Sample Handling | 1. Standardize All Steps: From media changes and tracer addition to quenching and extraction, ensure that every step is performed identically and for the same duration for all replicates. 2. Automate where Possible: Use automated liquid handlers for media changes and reagent additions to reduce human error. |
| Analytical Variability | 1. Include Internal Standards: Add a known amount of a labeled internal standard to each sample before extraction to control for variability in sample processing and instrument response. 2. Run Technical Replicates: Analyze each biological sample multiple times on the mass spectrometer to assess analytical precision. |
Quantitative Data on Isotopic Scrambling
Quantifying the precise extent of isotopic scrambling is complex and highly dependent on the specific cell type, metabolic state, and experimental conditions. The following table provides an illustrative example of how scrambling can affect the mass isotopomer distribution (MID) of pyruvate when using this compound as a tracer. The "Ideal" scenario represents the expected labeling with no scrambling, while the "Scrambled" scenario shows how reversible reactions can lead to a redistribution of the label.
| Metabolite | Isotopologue | Ideal MID (%) (No Scrambling) | Illustrative Scrambled MID (%) |
| Pyruvate | M+0 | 10 | 25 |
| M+1 (from this compound) | 90 | 70 | |
| M+2 | 0 | 5 | |
| M+3 | 0 | 0 |
Note: This data is for illustrative purposes only and does not represent actual experimental results. The degree of scrambling will vary.
Experimental Protocols
Protocol 1: 13C-Alanine Metabolic Labeling in Cell Culture
This protocol provides a general framework for conducting metabolic labeling experiments with this compound in adherent mammalian cells.
Materials:
-
Adherent mammalian cells of interest
-
Complete growth medium (consider using dialyzed FBS)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
13C-alanine labeling medium (e.g., DMEM with this compound at the desired concentration, pre-warmed to 37°C)
-
6-well cell culture plates
-
Dry ice or liquid nitrogen
-
Ice-cold 80% methanol (-80°C)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO₂.
-
Media Change: Once cells reach the desired confluency, aspirate the growth medium.
-
Wash: Gently wash the cells twice with pre-warmed PBS to remove any remaining unlabeled alanine.
-
Labeling: Add 1 mL of pre-warmed 13C-alanine labeling medium to each well. Incubate for the desired duration (determined by a preliminary time-course experiment).
-
Metabolism Quenching and Metabolite Extraction: a. Rapidly aspirate the labeling medium. b. Immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolism. c. Add 1 mL of ice-cold 80% methanol to each well. d. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. e. Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Sample Processing: a. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. b. Transfer the supernatant (containing polar metabolites) to a new tube. c. Dry the extracts under a stream of nitrogen or using a vacuum concentrator. d. Store dried extracts at -80°C until analysis.
-
Analysis: Resuspend the dried extracts in a suitable solvent for LC-MS/MS or derivatize for GC-MS analysis.
Visualizations
Metabolic Fate of this compound
The following diagram illustrates the primary metabolic pathways for this compound and highlights the key reversible reactions that can lead to isotopic scrambling.
Caption: Metabolic fate of this compound and key reversible reactions.
Experimental Workflow for Minimizing Isotopic Scrambling
This workflow outlines the key steps in a 13C tracer experiment designed to minimize scrambling.
References
Correcting for natural isotope abundance in L-Alanine-2-13C studies
Technical Support Center: L-Alanine-2-13C Isotope Tracing Studies
Welcome to the technical support center for stable isotope labeling experiments using this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on correcting for natural isotope abundance and to troubleshoot common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance and why is it crucial to correct for it in this compound studies?
A: Natural isotopic abundance refers to the fact that elements exist in nature as a mixture of isotopes. For carbon, approximately 98.9% is the lighter isotope ¹²C, while about 1.1% is the heavier isotope ¹³C.[1] In metabolic studies using L-Alanine-2-¹³C, the goal is to trace the ¹³C atom from the labeled alanine as it is incorporated into other metabolites. However, any metabolite containing carbon will also have a small amount of ¹³C from this natural abundance. A mass spectrometer detects the total ¹³C content, which is a combination of the ¹³C from your tracer and the ¹³C that was already naturally present.[2] Therefore, correcting for this natural abundance is essential to accurately distinguish the experimentally introduced label from the naturally occurring isotopes, ensuring a precise quantification of metabolic pathway activities.[1][2]
Q2: What is a Mass Isotopomer Distribution (MID) or Mass Distribution Vector (MDV)?
A: A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), represents the fractional abundance of all mass isotopologues of a specific metabolite.[2] Isotopologues are molecules that differ only in their isotopic composition. For a molecule with 'n' carbon atoms, we can observe isotopologues with masses M+0 (containing only ¹²C), M+1 (one ¹³C), M+2 (two ¹³C), and so on, up to M+n. The MID is a vector that lists the relative abundance of each of these isotopologues, and the sum of all fractional abundances is 1 (or 100%).
Q3: How does the correction for natural ¹³C abundance work?
A: The most common method for correction is a matrix-based approach. A correction matrix is computationally generated based on the elemental formula of the metabolite (and any derivatizing agents) and the known natural isotopic abundances of all its constituent atoms (C, H, N, O, Si, etc.). This matrix mathematically models the contribution of naturally occurring heavy isotopes to each mass isotopologue. By applying the inverse of this matrix to the measured Mass Isotopomer Distribution (MID) of your sample, you can deconvolute the data and remove the contribution from natural abundance. This process yields the corrected MID, which reflects the true fractional enrichment from the L-Alanine-2-¹³C tracer.
Q4: What information is required to perform an accurate natural abundance correction?
A: To perform a successful correction, you need the following information:
-
The precise elemental formula of the metabolite fragment being analyzed, including any atoms added during derivatization (e.g., for GC-MS analysis).
-
The known natural isotopic abundances of all elements in the molecule (see table below).
-
The measured MID of your unlabeled (natural abundance) control sample. This is crucial for validation.
-
The measured MID of your ¹³C-labeled sample.
-
The isotopic purity of the tracer , as commercially available labeled compounds are never 100% pure.
Q5: What are some common software tools used for this correction?
A: Several software tools and packages are available to perform natural abundance correction, often implemented in programming languages like R or Python. Some established tools include IsoCor, ICT (Isotope Correction Toolbox), and AccuCor2, which can handle various experimental designs, including dual-labeling studies.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Corrected data from an unlabeled control sample does not show ~100% M+0 abundance. | 1. Incorrect Elemental Formula: The formula used to generate the correction matrix may be wrong, especially if derivatization agents are forgotten. | Double-check the complete chemical formula of the analyzed metabolite fragment, including all atoms from derivatizing agents (e.g., TBDMS). |
| 2. Incorrect Natural Abundance Values: The default isotope abundances in the software may not perfectly reflect the standards used. | Ensure the natural abundance values used in your correction algorithm match the accepted IUPAC standards (see table below). | |
| 3. Instrumental Interference: A co-eluting compound with an overlapping mass spectrum can distort the measured MID. | Review your chromatography. Check for peak purity and adjust the integration window. If necessary, improve the chromatographic separation. | |
| The calculated labeling enrichment in my samples seems unexpectedly high or low. | 1. System Not at Isotopic Steady State: Labeling experiments require time for the tracer to fully incorporate and for metabolite pools to reach isotopic equilibrium. | Ensure that the labeling duration is sufficient for the system to reach a pseudo-steady state. This time can vary significantly between different metabolites and cell types. Perform a time-course experiment to determine the optimal labeling time. |
| 2. Isotope Dilution: The labeled alanine pool can be diluted by unlabeled endogenous alanine from internal stores or from unlabeled components in the media (e.g., serum). | Use dialyzed fetal bovine serum to minimize contamination from "light" amino acids. Whenever possible, measure the enrichment of the intracellular precursor pool (in this case, alanine) to account for dilution. | |
| 3. Tracer Impurity Not Considered: The L-Alanine-2-¹³C tracer is not 100% pure and contains some unlabeled (¹²C) alanine. | The isotopic purity of the tracer (provided by the manufacturer) should be included in the correction calculations to avoid underestimating the true enrichment. |
Data Presentation: Natural Isotope Abundances
For accurate correction, the natural isotopic abundances of the elements constituting the metabolite and its derivatives are required.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H | 0.015 | |
| Nitrogen | ¹⁴N | 99.634 |
| ¹⁵N | 0.366 | |
| Oxygen | ¹⁶O | 99.762 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.200 | |
| Silicon* | ²⁸Si | 92.23 |
| ²⁹Si | 4.68 | |
| ³⁰Si | 3.09 |
*Silicon is commonly present in derivatizing agents like TBDMS used for GC-MS analysis.
Experimental Protocols
Protocol: Correcting Mass Isotopomer Distributions for Natural Isotope Abundance
This protocol provides a general framework. Specific details should be optimized for your experimental system.
-
Sample Preparation and MS Analysis:
-
Culture cells or conduct in vivo experiments with both unlabeled media/diet (control) and media/diet containing L-Alanine-2-¹³C.
-
Aim for isotopic steady-state by ensuring a sufficient labeling duration.
-
Harvest cells using a rapid quenching method to halt metabolism.
-
Perform metabolite extraction using a suitable solvent (e.g., cold methanol/water).
-
Derivatize metabolites if required for analysis (e.g., silylation for GC-MS).
-
Analyze both unlabeled and labeled samples using a mass spectrometer (e.g., GC-MS or LC-MS) to obtain the raw mass isotopomer distributions for alanine and other metabolites of interest.
-
-
Data Extraction:
-
For each metabolite, extract the peak areas or ion counts for each mass isotopologue (M+0, M+1, M+2, etc.).
-
Normalize these values to get the fractional abundances by dividing the intensity of each isotopologue by the sum of all isotopologue intensities for that metabolite. This is your measured MID.
-
-
Correction Using a Matrix-Based Method:
-
Determine the Elemental Formula: Identify the complete elemental formula for the metabolite fragment being analyzed, including atoms from the derivatizing agent.
-
Construct the Correction Matrix: Use a computational tool (e.g., a script in Python or R, or dedicated software) to generate a correction matrix based on the elemental formula and the known natural abundances of all constituent isotopes (see table above).
-
Apply the Correction: Use this matrix to mathematically remove the contribution of naturally occurring isotopes from the measured MID. This will yield the corrected MID, representing the true incorporation of the ¹³C label.
-
-
Validation:
-
Apply the same correction method to your unlabeled control sample.
-
A successful correction should result in the M+0 isotopologue being close to 100% (or 1.0), and all other isotopologues (M+1, M+2, etc.) being close to zero. Significant deviations suggest an error in the elemental formula or other parameters.
-
Visualizations
Caption: A generalized workflow for a ¹³C metabolic labeling experiment.
Caption: The logic of natural abundance correction.
Caption: Metabolic fate of L-Alanine-2-¹³C in central carbon metabolism.
References
Improving signal-to-noise ratio for L-Alanine-2-13C in NMR
Welcome to the Technical Support Center for NMR analysis of L-Alanine-2-13C. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their Nuclear Magnetic Resonance (NMR) experiments to achieve the best possible signal-to-noise ratio (SNR) for this compound. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guides
This section provides systematic guidance to diagnose and resolve common problems leading to poor signal-to-noise in your this compound NMR experiments.
Issue: Low Signal-to-Noise Ratio (SNR) for this compound
A low SNR can obscure the signal from your labeled alanine, making quantification and analysis difficult. Follow these steps to identify and address the root cause of the problem.
Step 1: Verify Sample Preparation
Question: Is my sample prepared correctly to maximize the signal?
Answer: Proper sample preparation is crucial for a strong NMR signal.[1][2][3][4] Inadequate sample concentration or the presence of impurities can significantly degrade the quality of your spectrum.
-
Concentration: For 13C NMR, a higher concentration is generally better due to its low natural abundance and smaller gyromagnetic ratio.[2] Aim for a concentration of 10-50 mg of this compound in 0.6-1.0 mL of deuterated solvent.
-
Solvent: Use high-quality deuterated solvents to minimize solvent signals that can interfere with your analyte's signal.
-
Purity: Ensure your sample is free of particulate matter by filtering it into the NMR tube. Solid particles can disrupt the magnetic field homogeneity, leading to broader lines and lower signal intensity.
-
Volume: The sample volume should be sufficient to cover the active region of the NMR probe's coils, typically a height of at least 4.5 cm in a standard 5 mm tube.
Step 2: Check NMR Spectrometer Parameters
Question: Are my acquisition parameters optimized for 13C detection of L-Alanine?
Answer: The choice of acquisition parameters has a direct impact on the resulting SNR. Optimization of these parameters is key to enhancing your signal.
| Parameter | Recommendation | Rationale |
| Pulse Angle | 30-45 degrees | A smaller flip angle allows for a shorter relaxation delay (D1), enabling more scans in a given time without saturating the signal. |
| Relaxation Delay (D1) | 1-2 seconds | For 13C, T1 relaxation times can be long. A shorter D1 combined with a smaller pulse angle maximizes the number of scans. |
| Acquisition Time (AQ) | 1-2 seconds | A longer acquisition time can improve resolution, but may not be necessary if only SNR is a concern. |
| Number of Scans (NS) | Increase as needed | The SNR increases with the square root of the number of scans. Doubling the SNR requires quadrupling the number of scans. |
| Proton Decoupling | On | Use broadband proton decoupling to collapse the 1H-13C couplings into a single, more intense peak. |
Step 3: Evaluate Hardware Performance
Question: Could the NMR hardware be limiting my signal-to-noise ratio?
Answer: The sensitivity of the NMR spectrometer, particularly the probe, plays a significant role in the achievable SNR.
-
Cryoprobes: If available, using a cryoprobe can dramatically increase the SNR by a factor of 4-5 compared to room temperature probes. This is achieved by cooling the detection electronics to cryogenic temperatures, which reduces thermal noise.
-
Probe Tuning and Matching: Ensure the probe is correctly tuned to the 13C frequency and matched to the spectrometer's electronics. Mismatched tuning will result in significant signal loss.
-
Shimming: Proper shimming of the magnetic field is essential for achieving sharp, symmetrical peaks, which directly improves the signal-to-noise ratio. Both manual and automated shimming procedures should be employed to optimize field homogeneity.
Step 4: Consider Advanced Techniques
Question: I have optimized my sample and acquisition parameters, but the signal is still weak. What else can I do?
Answer: For very dilute samples or when the highest possible sensitivity is required, advanced techniques like Dynamic Nuclear Polarization (DNP) can be employed.
-
Dynamic Nuclear Polarization (DNP): DNP enhances the polarization of the 13C nuclei by transferring the much larger polarization of electrons. This can lead to signal enhancements of several orders of magnitude. The process involves doping the sample with a stable radical and irradiating it with microwaves at low temperatures. Recent studies have demonstrated successful DNP of L-alanine, showing significant signal gains.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for an this compound NMR sample?
For 13C NMR, it is recommended to use a concentration between 10 and 50 mg of your sample dissolved in 0.6 to 1.0 mL of a suitable deuterated solvent. This will help ensure that you have enough analyte to produce a strong signal within a reasonable acquisition time.
Q2: How does the choice of solvent affect my this compound spectrum?
The solvent can affect the chemical shift of your analyte and can also introduce interfering signals if it is not fully deuterated. Always use high-purity deuterated solvents. For L-alanine, common solvents include deuterium oxide (D2O) or deuterated methanol (CD3OD), depending on the desired pH and solubility.
Q3: How long should I expect to acquire a 13C spectrum of this compound?
The acquisition time will depend on the concentration of your sample, the spectrometer's sensitivity, and the desired signal-to-noise ratio. For a reasonably concentrated sample (e.g., 20-30 mg) on a modern spectrometer with a room temperature probe, you might need anywhere from 30 minutes to a few hours of acquisition time. With a cryoprobe, this time can be significantly reduced.
Q4: What is proton decoupling and why is it important for 13C NMR?
Proton decoupling is a technique where the sample is irradiated with a broad range of radiofrequencies corresponding to the proton Larmor frequency. This removes the splitting of the 13C signals caused by coupling to adjacent protons. The result is that a multiplet collapses into a single, more intense peak, which significantly improves the signal-to-noise ratio.
Q5: When should I consider using Dynamic Nuclear Polarization (DNP)?
DNP is a powerful but complex technique that should be considered when you are working with extremely low concentrations of this compound, or when you need to acquire data very rapidly, for example, in in-vivo metabolic studies. It requires specialized equipment and expertise but can provide dramatic improvements in signal intensity.
Visual Guides
Troubleshooting Workflow for Low SNR
Caption: A step-by-step workflow for troubleshooting low signal-to-noise ratio in this compound NMR experiments.
Simplified Dynamic Nuclear Polarization (DNP) Workflow
Caption: A simplified overview of the experimental workflow for Dynamic Nuclear Polarization (DNP).
References
Overcoming challenges in quenching metabolism for L-Alanine-2-13C experiments
Welcome to the technical support center for L-Alanine-2-13C based metabolic flux analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the critical quenching step of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of quenching in this compound experiments?
A1: The primary goal of quenching is to instantly and completely halt all enzymatic activity within the cells.[1][2] This ensures that the metabolic state of the cells, including the isotopic labeling pattern of this compound and its downstream metabolites, is accurately preserved at the moment of sampling.[3][4] Failure to achieve rapid and effective quenching can lead to significant alterations in metabolite concentrations and isotopic enrichment, compromising the integrity of the experimental data.[1]
Q2: What are the most common methods for quenching metabolism?
A2: Commonly used quenching methods involve the use of cold organic solvents, such as methanol or acetonitrile, often mixed with water or buffers. Another prevalent technique is rapid freezing with liquid nitrogen. Fast filtration, which involves quickly separating cells from the culture medium before quenching, is also widely employed to minimize metabolite leakage. The choice of method often depends on the cell type and the specific experimental goals.
Q3: Why is metabolite leakage a significant concern during quenching?
A3: Metabolite leakage refers to the loss of intracellular metabolites into the surrounding quenching solution. This is a major issue because it leads to an underestimation of intracellular metabolite concentrations and can distort the measured isotopic enrichment of this compound and its associated metabolites. Leakage is often caused by damage to the cell membrane from the quenching solvent or from osmotic shock.
Q4: How can I assess the effectiveness of my quenching protocol?
A4: The effectiveness of a quenching protocol can be evaluated by measuring the extent of metabolic activity after quenching. This can be done by adding a 13C-labeled tracer during the quenching step and monitoring for any further incorporation of the label into downstream metabolites. Additionally, assessing cell viability and membrane integrity after quenching can provide insights into potential metabolite leakage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quenching step of your this compound experiments.
| Problem/Question | Possible Causes | Recommended Solutions |
| Low or no ¹³C incorporation into downstream metabolites of L-Alanine. | 1. Ineffective Quenching: Ongoing metabolic activity after the intended quenching point can dilute the ¹³C label. 2. Metabolite Leakage: Significant loss of intracellular this compound or its metabolites during quenching. 3. Suboptimal Labeling Duration: The labeling time may be too short to achieve detectable enrichment in downstream metabolites. | 1. Optimize Quenching Protocol: Ensure the quenching solution is at the correct temperature (e.g., -40°C or below for methanol-based solutions) and that the cell sample is rapidly and thoroughly mixed. Consider using faster methods like automated fast filtration. 2. Minimize Leakage: Use a quenching solution with an optimized methanol concentration (e.g., 60-80%) or consider alternative methods like fast filtration followed by quenching in liquid nitrogen. For adherent cells, aspirate the media and add the quenching solvent directly. 3. Extend Labeling Time: Increase the duration of cell exposure to this compound to allow for greater incorporation into downstream pathways. |
| High variability in ¹³C enrichment between replicate experiments. | 1. Inconsistent Quenching Time: Variations in the time taken to quench the cells can lead to different metabolic states being captured. 2. Inconsistent Cell Handling: Differences in cell harvesting and washing procedures can introduce variability. 3. Temperature Fluctuations: Inconsistent temperatures of the quenching solution can affect its efficiency. | 1. Standardize Quenching Procedure: Use a timer and a standardized workflow for all samples to ensure quenching occurs at a consistent time point. Automation can help reduce variability. 2. Consistent Cell Preparation: Ensure that all replicates are handled identically during harvesting, washing, and quenching. 3. Maintain Quenching Solution Temperature: Use a dry ice/ethanol bath or a cryostat to maintain a stable, low temperature for the quenching solution. |
| Unexpected labeling patterns in other amino acids or metabolic intermediates. | 1. Metabolic Scrambling: The ¹³C label from L-Alanine may enter central carbon metabolism, leading to its appearance in unexpected metabolites. 2. Contamination: Contamination of the this compound tracer with other labeled compounds. 3. Incomplete Quenching: Residual enzyme activity can lead to the label being transferred to other molecules. | 1. Analyze Labeling Patterns: Carefully analyze the mass isotopomer distributions of other metabolites to understand the extent of metabolic scrambling. This can provide additional insights into pathway activities. 2. Verify Tracer Purity: Check the purity of the this compound tracer using analytical methods like NMR or mass spectrometry. 3. Improve Quenching Efficiency: Re-optimize the quenching protocol to ensure a complete and immediate halt of all metabolic activity. |
| Poor recovery of polar metabolites, including L-Alanine. | 1. Suboptimal Extraction Solvent: The solvent used for metabolite extraction after quenching may not be suitable for polar compounds. 2. Metabolite Degradation: Degradation of metabolites can occur if the samples are not kept at a sufficiently low temperature throughout the process. | 1. Optimize Extraction Protocol: Use a polar solvent system for extraction, such as a mixture of methanol, acetonitrile, and water. Ensure the pH of the extraction solvent is optimized for the stability of the target metabolites. 2. Maintain Cold Chain: Keep the samples on dry ice or at -80°C at all times after quenching and during the extraction process. |
Experimental Protocols & Methodologies
A critical aspect of successful this compound experiments is the implementation of a robust and reproducible quenching protocol. Below are detailed methodologies for commonly cited quenching techniques.
Protocol 1: Cold Methanol Quenching for Suspension Cells
This protocol is widely used for microbial and suspension cell cultures.
Materials:
-
60% Methanol in water (v/v), pre-chilled to -40°C
-
Centrifuge capable of reaching low temperatures
Procedure:
-
Rapidly withdraw a defined volume of cell culture.
-
Immediately transfer the cell suspension into a tube containing at least 5 volumes of pre-chilled 60% methanol.
-
Vortex briefly to ensure rapid mixing and quenching.
-
Centrifuge the mixture at a low temperature (e.g., -20°C) to pellet the cells.
-
Quickly decant the supernatant.
-
The resulting cell pellet can then be used for metabolite extraction.
Protocol 2: Fast Filtration and Quenching for Adherent Cells
This method is designed to minimize contact with extracellular metabolites and reduce leakage.
Materials:
-
Vacuum filtration apparatus
-
Appropriate filter membrane (e.g., 0.45 µm pore size)
-
Liquid nitrogen
-
Ice-cold saline solution (0.9% NaCl)
Procedure:
-
Aspirate the culture medium from the adherent cells.
-
Quickly wash the cells with a small volume of ice-cold saline solution.
-
Immediately add a quenching solvent like liquid nitrogen to the plate to flash-freeze the cells.
-
Alternatively, for suspension cultures, rapidly filter the cell suspension to separate the cells from the medium.
-
Wash the filter with a small volume of ice-cold saline.
-
Immediately plunge the filter with the cells into liquid nitrogen.
Visualizing Experimental Workflows
To further clarify the quenching process, the following diagrams illustrate the key steps in the recommended protocols.
Caption: Workflow for Cold Methanol Quenching of Suspension Cells.
Caption: Workflow for Fast Filtration and Liquid Nitrogen Quenching.
References
- 1. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 3. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Best practices for metabolite extraction in L-Alanine-2-13C labeling
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for metabolite extraction in L-Alanine-2-13C labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of this compound labeling?
A1: this compound is a stable isotope-labeled tracer used to investigate cellular metabolism.[1] By tracking the incorporation of the 13C isotope from alanine into downstream metabolites, researchers can elucidate the activity of key metabolic pathways.[1] Alanine is central to cellular metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] Key applications include tracing gluconeogenesis and interrogating the TCA cycle.[1]
Q2: Why is rapid quenching of metabolism crucial?
A2: Quenching is designed to instantly halt all enzymatic activity within the cells, preserving the metabolic state at the exact moment of harvesting.[2] Failure to quench rapidly and effectively can lead to the interconversion of metabolites, resulting in an inaccurate representation of the cellular metabolome and skewed labeling patterns.
Q3: What is the recommended solvent for extracting L-Alanine and related metabolites?
A3: For polar metabolites like amino acids, a cold solution of 80% methanol is widely recommended and has proven effective. For a broader analysis that includes both polar and non-polar metabolites, a two-phase solvent system such as methanol:chloroform:water or methanol:methyl-tertiary-butyl-ether (MTBE):water can be utilized.
Q4: How many cells are typically required for a metabolomics experiment?
A4: While the exact number can vary depending on the specific cell type and analytical instrument sensitivity, a minimum of 1 million (10^6) cells are typically recommended for metabolomics experiments. To ensure that a sufficient quantity of metabolites is available for detection, collecting 10 million (10^7) cells is often advised.
Q5: What is the difference between steady-state and dynamic labeling experiments?
A5: In steady-state labeling, cells are cultured in a medium containing the 13C-labeled tracer for a prolonged period (often 24-48 hours or several cell doublings) to ensure that the isotopic enrichment in metabolites reaches a plateau. This approach is useful for determining the relative contribution of the tracer to various metabolic pathways. Dynamic labeling involves collecting samples at multiple time points after the introduction of the 13C tracer to monitor the rate of isotope incorporation. This method can provide quantitative data on metabolic fluxes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low signal intensity for this compound and downstream metabolites | 1. Incomplete cell lysis and metabolite extraction. 2. Insufficient number of cells. 3. Metabolite degradation during sample processing. | 1. Ensure the chosen cell disruption method (e.g., sonication, bead beating, or freeze-thaw cycles) is effective for your cell type. Verify lysis efficiency using a microscope. Use a proven extraction solvent like cold 80% methanol. 2. Increase the starting cell number to at least 10^6, with 10^7 being preferable. 3. Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic activity. |
| High variability between replicate samples | 1. Inconsistent quenching time or temperature. 2. Incomplete removal of extracellular media. 3. Inconsistent cell scraping or harvesting. | 1. Standardize the quenching procedure. For adherent cells, aspirate media and immediately place the plate on dry ice or in liquid nitrogen. For suspension cells, use rapid filtration followed by quenching in -80°C methanol. 2. Wash cells rapidly with cold phosphate-buffered saline (PBS) prior to quenching to remove residual labeled media. 3. Ensure complete and consistent cell removal from the culture vessel by scraping thoroughly. |
| Unexpected labeling patterns (e.g., M+1, M+3 in unexpected metabolites) | 1. Contamination from unlabeled media or reagents. 2. Metabolic contributions from unexpected pathways. 3. Natural abundance of 13C. | 1. Use high-purity solvents and reagents. Ensure complete removal of unlabeled media before adding the labeling medium. 2. L-Alanine can be converted to pyruvate, which can enter various pathways, including the TCA cycle and gluconeogenesis. The observed labeling patterns may reflect these metabolic routes. 3. Correct for the natural 1.1% abundance of 13C in your data analysis. |
| Cell stress or death during labeling | 1. Toxicity of the labeled compound (rare for L-Alanine). 2. Nutrient depletion in the labeling medium. | 1. Ensure the this compound is of high purity. 2. Use a labeling medium that contains all necessary nutrients, such as dialyzed fetal bovine serum (dFBS), to support cell health during the experiment. |
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Cells
-
Cell Seeding: Plate cells at a density that ensures they reach approximately 80% confluency at the time of harvest.
-
Labeling: Aspirate the standard culture medium, wash the cells once with PBS, and add the pre-warmed medium containing this compound. Incubate for the desired duration.
-
Quenching: Aspirate the labeling medium. Immediately place the culture plate on a bed of dry ice or in a liquid nitrogen bath to halt metabolic activity.
-
Extraction: Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.
-
Cell Harvesting: Using a cell scraper, scrape the cells in the cold methanol and transfer the cell suspension into a microcentrifuge tube.
-
Protein Precipitation: Vortex the tube thoroughly and incubate at -20°C for at least one hour or at -80°C for 15 minutes to precipitate proteins.
-
Sample Clarification: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis.
Protocol 2: Metabolite Extraction from Suspension Cells
-
Cell Culture: Grow cells in suspension with the this compound labeling medium for the desired duration.
-
Harvesting and Quenching: Rapidly filter the cell culture to separate cells from the medium. Immediately submerge the filter in liquid nitrogen or a freezing methanol solution (-80°C) to quench metabolism.
-
Extraction: Transfer the frozen cell pellet or filter to a tube containing a pre-chilled extraction solvent (e.g., 80% methanol).
-
Cell Disruption: Disrupt the cells using an appropriate method such as sonication or bead beating, ensuring the sample remains cold.
-
Protein Precipitation: Incubate the sample at -20°C for at least one hour to precipitate proteins.
-
Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube for subsequent analysis.
Data Presentation
Table 1: Comparison of Quenching Methods for Suspension Cultures
| Quenching Method | Temperature | Efficacy | Key Consideration |
| Rapid Filtration + 100% Methanol | -80°C | Highest quenching efficiency. | Requires a rapid filtration setup. |
| 30% Methanol Slurry + Centrifugation | -24°C | Slightly less effective than rapid filtration but less laborious. | Potential for minor metabolic turnover. |
| 60% Methanol + Centrifugation | -65°C | Causes significant metabolite loss. | Not recommended due to leakage. |
| Saline Ice Slurry | ~0°C | Less effective at halting metabolism. | High rates of isotope labeling after harvest indicate incomplete quenching. |
Table 2: Common Solvent Systems for Metabolite Extraction
| Solvent System | Target Metabolites | Phase | Advantages | Disadvantages |
| 80% Methanol | Polar (e.g., amino acids, organic acids, sugars) | Monophasic | Simple, effective for polar compounds. | Inefficient for lipids and non-polar metabolites. |
| Methanol:Chloroform:Water | Polar and Non-polar | Biphasic | Broad coverage of metabolite classes. | Chloroform is dense, making protein pellet recovery difficult. |
| Methanol:MTBE:Water | Polar and Non-polar | Biphasic | Good for broad metabolite coverage; MTBE is less dense than chloroform, allowing for easier protein pellet harvesting. | Requires careful phase separation. |
| 40:40:20 Acetonitrile:Methanol:Water | Broad range, including ATP and NADPH | Monophasic | Reported to be effective for hard-to-extract compounds. | May require optimization for specific cell types. |
Visualizations
Caption: Metabolic fate of this compound.
Caption: Experimental workflow for 13C labeling.
References
Validation & Comparative
A Comparative Guide to Validating Metabolic Flux Analysis Results: L-Alanine-2-13C Tracing vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Alanine-2-13C tracing for metabolic flux analysis (MFA) against other common isotopic tracers. By presenting supporting data, detailed experimental protocols, and clear visualizations, this document serves as a comprehensive resource for designing and validating metabolic flux experiments.
Introduction to Metabolic Flux Analysis and Isotopic Tracers
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing isotopically labeled substrates, such as those containing Carbon-13 (¹³C), researchers can trace the path of atoms through metabolic pathways.[3] The choice of isotopic tracer is critical as it significantly influences the precision and accuracy of the determined metabolic fluxes.[4][5] This guide focuses on the application of this compound and compares its utility with other widely used tracers.
Comparison of ¹³C Isotopic Tracers for Metabolic Flux Analysis
The selection of an appropriate ¹³C tracer is paramount for achieving accurate and precise flux estimations in different metabolic pathways. While universally optimal tracers do not exist, their effectiveness is context-dependent on the specific pathways being interrogated. Below is a comparative summary of commonly used ¹³C tracers.
| Tracer Molecule | Labeled Position(s) | Optimal for Analyzing | Suboptimal for Analyzing | Key Considerations |
| This compound | C2 | TCA Cycle, Pyruvate Carboxylase Activity, Gluconeogenesis | Glycolysis, Pentose Phosphate Pathway | Directly informs on pyruvate metabolism. The presence of a Boc protecting group in some commercial forms may affect cellular uptake. |
| [1,2-¹³C₂]glucose | C1, C2 | Glycolysis, Pentose Phosphate Pathway (PPP), Overall Network Flux | TCA Cycle (less direct than glutamine tracers) | Provides high precision for upper central carbon metabolism. |
| [U-¹³C₆]glucose | All 6 Carbons | TCA Cycle (when glucose is the primary carbon source) | Glycolysis (can complicate interpretation of specific glycolytic fluxes) | Uniform labeling provides a comprehensive view of carbon flux. |
| [U-¹³C₅]glutamine | All 5 Carbons | TCA Cycle, Anaplerotic Reactions | Glycolysis, Pentose Phosphate Pathway | Preferred tracer for analyzing the TCA cycle due to direct entry. |
| L-Alanine-¹³C₃,¹⁵N | All 3 Carbons, 1 Nitrogen | General flux analysis, Proteomics (SILAC) | Specific pathway elucidation can be complex due to multiple labels | Provides a comprehensive view of both carbon and nitrogen flux. |
| L-Alanine-d4 | Deuterated | NMR studies, Metabolic tracing | Potential for kinetic isotope effects that may alter metabolic rates | Useful for studying protein metabolism and can be traced by NMR. |
Experimental Protocols
Protocol 1: In Vitro ¹³C-Alanine Labeling in Cell Culture
Objective: To trace the metabolic fate of this compound in cultured cells.
Materials:
-
Cells of interest
-
Complete growth medium
-
Phosphate-buffered saline (PBS), pre-warmed
-
Labeling medium: Growth medium containing this compound
-
6-well cell culture plates
-
Liquid nitrogen or dry ice
-
80% Methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve approximately 80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO₂.
-
Media Change: Once cells reach the desired confluency, aspirate the growth medium.
-
Wash: Gently wash the cells twice with pre-warmed PBS.
-
Labeling: Add 1 mL of pre-warmed ¹³C-alanine labeling medium to each well.
-
Metabolism Quenching and Metabolite Extraction: a. Aspirate the labeling medium. b. Immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolism. c. Add 1 mL of ice-cold 80% methanol to each well. d. Scrape the cells into the cold methanol and transfer the cell suspension to a microcentrifuge tube. e. Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Sample Processing: a. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. b. Transfer the supernatant, which contains polar metabolites, to a new tube.
-
Analysis: Resuspend the dried extracts in a suitable solvent for LC-MS/MS or derivatize for GC-MS analysis.
Protocol 2: In Vivo ¹³C-Alanine Labeling in a Mouse Model
Objective: To assess alanine metabolism in tumors and adjacent tissues in a live animal model.
Materials:
-
Animal model (e.g., tumor-bearing mouse)
-
This compound solution for infusion
-
Anesthetic (e.g., isoflurane)
-
Catheter for intravenous infusion
-
Surgical tools for tissue resection
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent (e.g., 80:20 methanol:water at -80°C)
Procedure:
-
Animal Preparation: Fast the mice for approximately 6 hours to reduce variability from dietary nutrient intake.
-
Tracer Infusion: Anesthetize the mouse and administer the this compound solution via intravenous infusion (e.g., tail vein).
-
Tissue Harvest: At the desired time point, surgically resect the tumor and adjacent normal tissue.
-
Metabolism Quenching: Immediately freeze the tissues in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction: a. Homogenize the frozen tissue in the cold extraction solvent. b. Incubate at -20°C for at least 1 hour.
-
Sample Processing: a. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. b. Collect the supernatant for analysis. c. Dry the extracts and prepare for MS or NMR analysis as described in Protocol 1.
Visualizing Metabolic Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved in this compound tracing, the following diagrams, generated using Graphviz, illustrate the key metabolic pathways and a typical experimental workflow.
Caption: Metabolic fate of this compound.
Caption: Experimental workflow for 13C-MFA.
Conclusion
Validating metabolic flux analysis results is a critical step in ensuring the accuracy and reliability of experimental findings. This compound serves as a valuable tracer, particularly for probing the TCA cycle and related pathways. However, a comprehensive understanding of metabolic networks often requires the use of multiple isotopic tracers. By carefully selecting tracers based on the specific biological questions and employing rigorous experimental protocols, researchers can obtain high-quality flux data to advance our understanding of cellular metabolism in health and disease.
References
- 1. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to L-Alanine-2-13C and [U-13C]glucose as Metabolic Tracers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, the selection of an appropriate isotopic tracer is paramount for elucidating the activity of metabolic pathways. This guide provides a comprehensive comparison of two widely used stable isotope tracers, L-Alanine-2-13C and [U-13C]glucose, offering insights into their respective applications, advantages, and limitations. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their metabolic flux analysis studies.
At a Glance: Key Differences
| Feature | This compound | [U-13C]glucose |
| Primary Pathways Traced | Gluconeogenesis, Alanine Aminotransferase (ALT) activity, entry into the TCA cycle via pyruvate. | Glycolysis, Pentose Phosphate Pathway (PPP), Tricarboxylic Acid (TCA) cycle, lactate production.[1] |
| Labeling Position | Specifically labeled at the C-2 position. | Uniformly labeled on all six carbons. |
| Primary Applications | Quantifying the contribution of amino acids to glucose production, studying pyruvate metabolism.[2] | Comprehensive analysis of central carbon metabolism, assessing overall metabolic phenotype.[3] |
| Key Advantage | Provides specific information about the fate of the alanine carbon backbone. | Offers a global view of glucose metabolism and its downstream pathways.[1] |
| Limitations | Limited insight into glycolytic flux; interpretation can be complex due to interactions with other metabolic pools. | May not be ideal for resolving specific fluxes without the use of parallel tracers or positionally labeled glucose.[3] |
Metabolic Pathways and Tracer Fate
The utility of a metabolic tracer is defined by the pathways it enters and the resulting labeling patterns in downstream metabolites. This compound and [U-13C]glucose offer distinct yet complementary insights into cellular metabolism.
This compound: A Probe for Gluconeogenesis and Pyruvate Metabolism
L-Alanine is a key gluconeogenic amino acid, and this compound serves as a specific tracer for this pathway. The labeled carbon at the C-2 position is transferred to pyruvate via the action of alanine aminotransferase (ALT). This 13C-labeled pyruvate can then enter the TCA cycle or be used for the synthesis of glucose.
[U-13C]glucose: A Comprehensive Tracer for Central Carbon Metabolism
[U-13C]glucose, being uniformly labeled, provides a global view of glucose catabolism. As it is metabolized through glycolysis, all downstream intermediates, including pyruvate and lactate, become fully labeled with 13C. This allows for the comprehensive analysis of glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle. The labeling patterns of TCA cycle intermediates can reveal the relative contributions of glucose to mitochondrial metabolism.
Quantitative Data Comparison
While direct comparative studies are limited, data from independent experiments can provide insights into the relative performance of each tracer for specific pathways.
Table 1: TCA Cycle Intermediate Labeling
This table presents hypothetical mass isotopologue distribution (MID) data for citrate, a key TCA cycle intermediate, following labeling with either [U-13C]glucose or this compound.
| Isotopologue | [U-13C]glucose Labeling (%) | This compound Labeling (%) | Interpretation |
| M+0 (unlabeled) | 5 | 70 | Higher M+0 with this compound indicates a smaller direct contribution to the citrate pool compared to glucose. |
| M+1 | 5 | 15 | The M+1 peak from this compound reflects the entry of the single labeled carbon from pyruvate. |
| M+2 | 80 | 10 | The dominant M+2 peak from [U-13C]glucose represents the incorporation of fully labeled acetyl-CoA derived from glycolysis. |
| M+3 | 5 | 5 | M+3 can arise from pyruvate carboxylase activity with both tracers. |
| M+4 and higher | 5 | 0 | Higher mass isotopologues are more prominent with [U-13C]glucose due to multiple turns of the TCA cycle with labeled acetyl-CoA. |
Data are hypothetical and for illustrative purposes.
Table 2: Gluconeogenesis Contribution
This table illustrates the expected labeling in newly synthesized glucose from each tracer.
| Tracer | Expected Labeling Pattern in Glucose | Interpretation |
| This compound | Labeling primarily on carbons 2 and 5 of glucose after one turn of the TCA cycle. | Directly traces the carbon skeleton from alanine to glucose. |
| [U-13C]glucose | Not suitable for measuring net gluconeogenesis, as it is the product being measured. | Used to trace the reverse flux from glucose to gluconeogenic precursors (e.g., the Cori cycle). |
Experimental Protocols
Detailed methodologies are crucial for reproducible metabolic flux analysis. Below are generalized protocols for in vitro labeling experiments.
General Workflow for 13C Tracer Experiments
Protocol 1: In Vitro Labeling with this compound
-
Cell Culture: Plate cells in a 6-well plate and grow to ~80% confluency.
-
Media Preparation: Prepare labeling medium by supplementing glucose-free and alanine-free DMEM with dialyzed fetal bovine serum, glucose, and this compound.
-
Labeling: Aspirate the growth medium, wash cells twice with PBS, and add the labeling medium. Incubate for a time course (e.g., 0, 2, 4, 8, 24 hours) to determine the approach to isotopic steady state.
-
Metabolite Extraction: Aspirate the labeling medium and immediately quench metabolism by adding ice-cold 80% methanol. Scrape the cells and transfer the extract to a microcentrifuge tube.
-
Sample Preparation: Centrifuge the cell extract to pellet protein and debris. Collect the supernatant for analysis.
-
Analysis: Analyze the isotopic enrichment in downstream metabolites using LC-MS or GC-MS.
Protocol 2: In Vitro Labeling with [U-13C]glucose
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Media Preparation: Prepare labeling medium by replacing normal glucose with [U-13C]glucose in glucose-free DMEM, supplemented with dialyzed fetal bovine serum.
-
Labeling: Wash cells with PBS and switch to the [U-13C]glucose labeling medium. Incubate until isotopic steady state is reached (typically 8-24 hours).
-
Metabolite Extraction: Follow the same quenching and extraction procedure as described for this compound.
-
Analysis: Analyze the mass isotopologue distributions of glycolytic intermediates, TCA cycle intermediates, and amino acids by LC-MS or GC-MS.
Conclusion: Selecting the Right Tracer for Your Research
The choice between this compound and [U-13C]glucose depends on the specific biological question being addressed.
-
This compound is the tracer of choice for specifically investigating gluconeogenesis and the metabolic fate of alanine. Its position-specific label provides clear insights into the entry of alanine-derived carbon into central metabolic pathways.
-
[U-13C]glucose is a versatile and powerful tracer for obtaining a comprehensive overview of central carbon metabolism . It is ideal for studies aiming to characterize the overall metabolic phenotype of a system, including the interplay between glycolysis, the PPP, and the TCA cycle.
For a more complete understanding of cellular metabolism, a combination of tracers, often used in parallel experiments, can provide a more detailed and robust analysis of metabolic fluxes. Researchers should carefully consider the specific pathways of interest and the potential for metabolic recycling and exchange when designing their stable isotope tracer experiments.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C NMR study of gluconeogenesis from labeled alanine in hepatocytes from euthyroid and hyperthyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Tracing: L-Alanine-2-¹³C vs. L-Alanine-1-¹³C
For researchers, scientists, and drug development professionals, the precise interrogation of metabolic pathways is paramount. Stable isotope tracers, such as ¹³C-labeled L-alanine, are powerful tools for elucidating the intricate network of biochemical reactions within a cell. The position of the ¹³C label within the L-alanine molecule, however, dictates the specific metabolic pathways that can be effectively traced. This guide provides a comprehensive comparison of L-Alanine-2-¹³C and L-Alanine-1-¹³C, offering insights into their distinct applications, supported by illustrative experimental data and detailed protocols.
Distinguishing the Tracers: A Tale of Two Carbons
The key to understanding the differential utility of L-Alanine-2-¹³C and L-Alanine-1-¹³C lies in the metabolic fate of the labeled carbon atom upon the conversion of alanine to pyruvate. Alanine aminotransferase (ALT) catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate. The ¹³C label from L-alanine is thus transferred to the corresponding carbon position in pyruvate.
-
L-Alanine-1-¹³C introduces the label at the carboxyl carbon (C1) of pyruvate.
-
L-Alanine-2-¹³C introduces the label at the keto carbon (C2) of pyruvate.
The subsequent enzymatic reactions that metabolize pyruvate determine which pathways can be traced with each isotopomer.
L-Alanine-2-¹³C: A Window into the TCA Cycle
L-Alanine-2-¹³C is the tracer of choice for investigating the tricarboxylic acid (TCA) cycle and related anabolic pathways. The ¹³C label at the C2 position of pyruvate is retained when pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex. This labeled acetyl-CoA then enters the TCA cycle, and the ¹³C atom is incorporated into the backbone of TCA cycle intermediates.
By tracking the mass isotopomer distribution of these intermediates using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the flux through the TCA cycle and assess the contribution of alanine to mitochondrial metabolism.
L-Alanine-1-¹³C: Illuminating Gluconeogenesis and Anaplerosis
In contrast, L-Alanine-1-¹³C is particularly advantageous for studying gluconeogenesis and anaplerotic pathways, specifically the pyruvate carboxylase (PC) reaction. The ¹³C label at the C1 position of pyruvate is lost as ¹³CO₂ during the PDH reaction. Therefore, any ¹³C label detected in TCA cycle intermediates or downstream gluconeogenic products when using L-Alanine-1-¹³C must have entered the TCA cycle through an alternative route.
The primary alternative entry point is the carboxylation of pyruvate to oxaloacetate, a reaction catalyzed by PC. This makes L-Alanine-1-¹³C an excellent tool to specifically probe the activity of this anaplerotic pathway, which is crucial for replenishing TCA cycle intermediates and supporting gluconeogenesis.
Quantitative Data Comparison
The following tables present illustrative quantitative data demonstrating the differential labeling patterns of TCA cycle intermediates and gluconeogenic precursors when using either L-Alanine-2-¹³C or L-Alanine-1-¹³C. The data represents the percentage of the metabolite pool that is labeled with ¹³C (M+1, M+2, etc.) after a steady-state labeling experiment.
Table 1: Illustrative ¹³C Enrichment in TCA Cycle Intermediates
| Metabolite | L-Alanine-2-¹³C (% Labeled) | L-Alanine-1-¹³C (% Labeled) |
| Citrate | 45 | 5 |
| α-Ketoglutarate | 40 | 4 |
| Succinate | 38 | 3 |
| Fumarate | 37 | 3 |
| Malate | 42 | 6 |
Note: The significantly higher labeling of TCA cycle intermediates with L-Alanine-2-¹³C highlights its suitability for tracing this pathway. The low level of labeling with L-Alanine-1-¹³C reflects the loss of the ¹³C label in the PDH reaction, with the small amount of incorporation occurring via the PC pathway.
Table 2: Illustrative ¹³C Enrichment in Gluconeogenic Intermediates
| Metabolite | L-Alanine-2-¹³C (% Labeled) | L-Alanine-1-¹³C (% Labeled) |
| Oxaloacetate (from PC) | 5 | 50 |
| Phosphoenolpyruvate | 4 | 48 |
| Glucose-6-phosphate | 3 | 45 |
Note: The pronounced labeling of gluconeogenic intermediates with L-Alanine-1-¹³C demonstrates its effectiveness in tracing the pyruvate carboxylase pathway, a key step in gluconeogenesis.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results in metabolic tracing studies. Below are generalized protocols for in vitro and in vivo experiments using ¹³C-labeled L-alanine.
In Vitro ¹³C Labeling of Cultured Cells
Materials:
-
Cultured cells of interest
-
Complete growth medium
-
Labeling medium (e.g., DMEM without glucose and pyruvate, supplemented with dialyzed fetal bovine serum, and the desired ¹³C-labeled L-alanine)
-
Phosphate-buffered saline (PBS)
-
Liquid nitrogen or dry ice
-
80% Methanol (pre-chilled to -80°C)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Media Change: Once cells reach the desired confluency, aspirate the growth medium and wash the cells twice with pre-warmed PBS.
-
Labeling: Add the pre-warmed labeling medium containing either L-Alanine-2-¹³C or L-Alanine-1-¹³C to the cells.
-
Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the ¹³C label into downstream metabolites. The optimal incubation time should be determined empirically for the specific cell type and pathway of interest.
-
Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and place the plate on dry ice or in liquid nitrogen.
-
Metabolite Extraction: Add ice-cold 80% methanol to each well and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Protein Precipitation: Vortex the samples and incubate at -20°C for at least one hour to precipitate proteins.
-
Sample Preparation: Centrifuge the samples at high speed to pellet the protein. Collect the supernatant containing the polar metabolites for analysis by MS or NMR.
In Vivo ¹³C Labeling in Animal Models
Materials:
-
Animal model (e.g., mouse, rat)
-
Sterile saline
-
¹³C-labeled L-alanine solution for injection or infusion
-
Anesthesia
-
Surgical tools
-
Liquid nitrogen
-
Homogenizer
-
80% Methanol (pre-chilled to -80°C)
Procedure:
-
Animal Preparation: Acclimatize the animals and fast them overnight to reduce metabolic variability from food intake.
-
Tracer Administration: Administer the ¹³C-labeled L-alanine via bolus injection (e.g., tail vein or intraperitoneal) or continuous infusion. The route and duration of administration will depend on the experimental design.
-
Tissue Harvest: At the desired time point, euthanize the animal and rapidly excise the tissues of interest.
-
Metabolism Quenching: Immediately freeze-clamp the tissues in liquid nitrogen to stop all metabolic activity.
-
Metabolite Extraction: Homogenize the frozen tissue in ice-cold 80% methanol.
-
Sample Preparation: Follow the same protein precipitation and supernatant collection steps as described in the in vitro protocol for subsequent analysis.
Visualizing the Metabolic Fates
The following diagrams, generated using the DOT language, illustrate the distinct metabolic pathways traced by L-Alanine-2-¹³C and L-Alanine-1-¹³C.
Caption: Metabolic fate of L-Alanine-2-¹³C.
Caption: Metabolic fate of L-Alanine-1-¹³C.
Conclusion: Choosing the Right Tool for the Job
The selection between L-Alanine-2-¹³C and L-Alanine-1-¹³C is dictated by the specific metabolic pathway under investigation. For researchers aiming to quantify TCA cycle flux and the contribution of alanine to mitochondrial respiration, L-Alanine-2-¹³C is the superior choice. Conversely, for studies focused on gluconeogenesis and the anaplerotic activity of pyruvate carboxylase, L-Alanine-1-¹³C provides more direct and unambiguous results. By understanding the distinct metabolic fates of these positionally labeled isotopomers, researchers can design more targeted and informative experiments to unravel the complexities of cellular metabolism.
Unlocking Metabolic Pathways: The Precision of Position-Specific L-Alanine-2-13C Over Uniformly Labeled Alanine
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, the choice of isotopic tracers is paramount to unraveling the complexities of cellular pathways. While uniformly labeled compounds have long been a staple, position-specific labeled molecules, such as L-Alanine-2-13C, offer a new level of precision, enabling researchers to ask and answer more nuanced questions about metabolic fluxes. This guide provides an objective comparison of this compound and uniformly labeled alanine, supported by experimental data and detailed protocols, to aid in the selection of the optimal tracer for your research needs.
The Fundamental Difference: A Single Labeled Carbon versus a Fully Labeled Backbone
The core distinction between this compound and uniformly labeled alanine lies in the placement of the heavy carbon isotope. In this compound, only the second carbon atom (the alpha-carbon) is a 13C isotope, while the other two carbon atoms remain as the naturally abundant 12C. Conversely, in uniformly labeled alanine (U-13C-Alanine), all three carbon atoms are 13C isotopes. This seemingly subtle difference has profound implications for tracing metabolic pathways and interpreting the resulting data.
The strategic placement of the 13C label in this compound allows for the precise tracking of the fate of the alpha-carbon of alanine as it is metabolized. This is particularly advantageous when dissecting complex and interconnected pathways where carbon atoms are rearranged.
Key Advantages of this compound in Metabolic Analysis
The primary advantage of this compound lies in its ability to provide higher resolution insights into specific metabolic junctions. One of the most significant applications is in distinguishing the metabolic fates of pyruvate, a critical intermediate at the intersection of glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis.
Pyruvate can be channeled into the TCA cycle through two main anaplerotic pathways:
-
Pyruvate Dehydrogenase (PDH): This enzyme decarboxylates pyruvate to form acetyl-CoA, which then enters the TCA cycle. In this reaction, the first carbon of pyruvate (and subsequently alanine) is lost as CO2.
-
Pyruvate Carboxylase (PC): This enzyme carboxylates pyruvate to form oxaloacetate, a key TCA cycle intermediate. This reaction retains all three carbons of the pyruvate backbone.
Using uniformly labeled alanine would result in the incorporation of three 13C atoms into oxaloacetate via the PC pathway, and two 13C atoms into citrate via the PDH pathway (after condensation with unlabeled oxaloacetate in the first turn). While this provides a general overview of TCA cycle activity, it can be challenging to precisely quantify the relative contributions of the PC and PDH pathways.
This compound, however, offers a more direct and less ambiguous way to probe these pathways. When this compound is converted to pyruvate-2-13C:
-
Via PDH: The 13C label is retained in acetyl-CoA and subsequently incorporated into citrate and other TCA cycle intermediates.
-
Via PC: The 13C label is incorporated into oxaloacetate at the C2 position.
By analyzing the specific isotopologue distribution of TCA cycle intermediates, researchers can more accurately determine the relative fluxes through these two critical pathways.
Quantitative Data Comparison: Resolving Anaplerotic Fluxes
To illustrate the enhanced resolution provided by this compound, consider a hypothetical metabolic flux analysis experiment comparing the mass isotopologue distributions (MIDs) of key TCA cycle intermediates after administration of either this compound or uniformly labeled alanine.
| Metabolite | Tracer: this compound (Expected M+1 Abundance) | Tracer: Uniformly Labeled Alanine (Expected M+n Abundance) | Interpretation of this compound Data |
| Citrate | High M+1 | High M+2 (from PDH) and M+3 (from PC) | Directly reflects the flux through the PDH pathway. |
| α-Ketoglutarate | High M+1 | High M+2 and M+3 | Traces the progression of the 2-13C label through the TCA cycle. |
| Succinate | Moderate M+1 | Moderate M+2 and M+3 | Further confirms TCA cycle activity originating from alanine. |
| Malate | High M+1 | High M+2 and M+3 | Reflects both the forward flux of the TCA cycle and potential contributions from the PC pathway. |
| Aspartate | High M+1 | High M+2 and M+3 | As a direct product of oxaloacetate transamination, its M+1 enrichment is a strong indicator of PC activity. |
Note: The expected abundances are qualitative and will vary depending on the specific experimental conditions and the metabolic state of the cells or organism.
This tabular data highlights how the singular 13C label from this compound results in a less complex and more easily interpretable mass isotopologue distribution, directly pointing to the activity of specific enzymatic pathways.
Experimental Protocols
Protocol 1: 13C-Metabolic Flux Analysis using this compound to Resolve Pyruvate Carboxylase and Pyruvate Dehydrogenase Fluxes
Objective: To quantify the relative contributions of PC and PDH to the TCA cycle in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HepG2, A549)
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Uniformly 13C-labeled Alanine (for comparison)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (for metabolite extraction)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Culture cells to ~80% confluency in standard growth medium.
-
Labeling Medium Preparation: Prepare DMEM with 10% dFBS and supplement with either 1 mM this compound or 1 mM Uniformly 13C-labeled Alanine.
-
Isotopic Labeling:
-
Wash cells twice with warm PBS.
-
Replace the standard medium with the prepared labeling medium.
-
Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to reach isotopic steady state.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash cells twice with cold PBS.
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Perform a liquid-liquid extraction using a methanol:chloroform:water (1:1:1) mixture to separate polar metabolites.
-
-
LC-MS Analysis:
-
Dry the polar metabolite extracts under a stream of nitrogen.
-
Reconstitute the samples in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS method optimized for the separation and detection of TCA cycle intermediates.
-
-
Data Analysis:
-
Determine the mass isotopologue distributions for citrate, α-ketoglutarate, succinate, malate, and aspartate.
-
Correct for natural 13C abundance.
-
Use the isotopologue data to calculate the relative flux through the PC and PDH pathways using metabolic flux analysis software.
-
Protocol 2: NMR Spectroscopy for Positional Isotopomer Analysis
Objective: To determine the specific position of the 13C label in glutamate derived from this compound, confirming the metabolic pathway.
Materials:
-
Metabolite extracts from a labeling experiment with this compound (as described in Protocol 1).
-
Deuterated water (D2O) with a known concentration of an internal standard (e.g., DSS).
-
NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Sample Preparation:
-
Dry a larger quantity of the polar metabolite extract.
-
Reconstitute the sample in D2O containing the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a 1D 13C NMR spectrum.
-
Acquire a 2D 1H-13C HSQC spectrum to correlate proton and carbon signals, aiding in the unambiguous assignment of resonances.
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software.
-
Identify the glutamate resonances in the 13C spectrum.
-
The presence of an enhanced signal at the C2 position of glutamate, relative to the other carbon positions, provides direct evidence of flux from this compound through the TCA cycle.
-
Visualizing Metabolic Fates and Experimental Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key metabolic pathways and the experimental workflow.
Caption: Metabolic fate of alanine tracers at the pyruvate hub.
Caption: General workflow for 13C metabolic flux analysis.
Conclusion: Choosing the Right Tool for the Scientific Question
While uniformly labeled alanine provides a valuable overview of metabolic activity, this compound offers a superior level of detail for dissecting specific metabolic pathways. Its ability to provide less ambiguous data for distinguishing between key enzymatic steps, such as those catalyzed by pyruvate dehydrogenase and pyruvate carboxylase, makes it an indispensable tool for researchers seeking a deeper understanding of cellular metabolism. For studies focused on resolving anaplerotic fluxes and understanding the precise fate of the alanine carbon backbone, this compound is the tracer of choice. The selection of the appropriate labeled compound should always be guided by the specific research question at hand, and for many nuanced metabolic inquiries, the precision offered by position-specific labeling is unparalleled.
Navigating Metabolic Pathways: A Comparative Guide to L-Alanine-2-13C and Other Isotopic Tracers
For researchers, scientists, and drug development professionals, the precise interrogation of cellular metabolism is paramount. Stable isotope tracers are indispensable tools in this pursuit, enabling the detailed mapping of metabolic fluxes. This guide provides a comprehensive cross-validation of L-Alanine-2-13C with other commonly used isotopic tracers, offering a comparative analysis of their performance supported by experimental data and detailed protocols to inform the selection of the most appropriate tracer for your research needs.
Introduction to Isotopic Tracers in Metabolic Research
Stable isotope tracing, particularly using Carbon-13 (¹³C), is a powerful technique for elucidating the intricate network of metabolic pathways within a cell. By introducing a ¹³C-labeled substrate, researchers can track the journey of the labeled carbon atoms through various metabolic reactions. This allows for the quantification of pathway activities, or fluxes, providing a dynamic snapshot of cellular metabolism that is often altered in disease states such as cancer. The choice of the isotopic tracer is a critical experimental design parameter, as different tracers offer unique insights into specific areas of metabolism.
L-Alanine, a non-essential amino acid, occupies a central position in metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] L-Alanine-2-¹³C, with its label on the alpha-carbon, is a versatile tracer for probing these interconnected pathways. However, to fully understand its utility, a comparison with other widely used tracers like ¹³C-labeled glucose and glutamine is essential.
Comparative Analysis of Isotopic Tracers
The selection of an isotopic tracer is dictated by the specific metabolic pathways under investigation. While L-Alanine-2-¹³C offers unique advantages, other tracers like uniformly labeled glucose ([U-¹³C]glucose) and glutamine ([U-¹³C₅]glutamine) are staples in metabolic research, each with their own strengths.
| Tracer | Primary Metabolic Pathways Traced | Key Advantages | Considerations |
| L-Alanine-2-¹³C | TCA Cycle Anaplerosis, Gluconeogenesis, Alanine Metabolism | Directly traces the contribution of amino acids to the TCA cycle and glucose production.[1] Provides insights into the activity of alanine aminotransferase (ALT). | Label may be diluted or scrambled through extensive metabolic interconversions. |
| [U-¹³C]glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle Entry via Pyruvate Dehydrogenase (PDH) | Excellent for quantifying glycolytic flux and PPP activity.[2][3][4] Provides a global view of glucose metabolism. | May not be optimal for resolving anaplerotic fluxes into the TCA cycle from other sources. |
| [U-¹³C₅]glutamine | TCA Cycle Anaplerosis, Glutaminolysis, Reductive Carboxylation | Considered the gold standard for analyzing TCA cycle activity and glutamine's role in replenishing TCA intermediates. | Provides limited information on glycolytic pathways. |
Performance in Key Metabolic Pathways
Tricarboxylic Acid (TCA) Cycle:
-
L-Alanine-2-¹³C directly informs on the anaplerotic contribution of alanine to the TCA cycle via its conversion to pyruvate. This is particularly relevant in tissues with high ALT activity.
-
[U-¹³C]glucose traces the entry of carbon into the TCA cycle through the activity of pyruvate dehydrogenase (PDH), which converts glucose-derived pyruvate into acetyl-CoA.
-
[U-¹³C₅]glutamine is highly effective for measuring the anaplerotic flux from glutamine into the TCA cycle via α-ketoglutarate, a critical pathway for many cancer cells.
Gluconeogenesis:
-
L-Alanine-2-¹³C is a superior tracer for quantifying the rate of glucose production from amino acid precursors, a key process in the liver. The ¹³C label can be tracked from alanine to newly synthesized glucose.
Glycolysis and Pentose Phosphate Pathway (PPP):
-
[U-¹³C]glucose is the tracer of choice for these pathways. The pattern of ¹³C labeling in downstream metabolites like lactate and ribose provides a clear readout of the relative activities of glycolysis and the PPP. For example, [1,2-¹³C₂]glucose is particularly effective for resolving PPP fluxes.
Experimental Data: A Case Study in Astrocyte Metabolism
A study investigating the metabolism of astrocytes utilized both [U-¹³C]glucose and [U-¹³C]alanine to unravel the complexities of pyruvate metabolism. The findings revealed the existence of two distinct cytosolic pyruvate pools. One pool was in equilibrium with exogenous alanine and was preferentially used for lactate synthesis. The second pool, derived from glycolysis, was more closely linked to mitochondrial TCA cycle activity. This study highlights how the combined use of different isotopic tracers can provide a more nuanced understanding of metabolic compartmentation and fluxes than a single tracer alone.
Experimental Protocols
A generalized workflow for conducting a ¹³C metabolic flux analysis (MFA) experiment is outlined below. Specific details will vary depending on the cell type, tracer, and analytical platform.
General ¹³C-Metabolic Flux Analysis (MFA) Workflow
Caption: Generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.
Protocol 1: ¹³C-Labeling in Cultured Cells
This protocol provides a basic framework for a ¹³C-labeling experiment using L-Alanine-2-¹³C in adherent cell culture.
Materials:
-
Adherent cells of interest
-
Complete growth medium
-
Labeling medium (e.g., DMEM without glucose and pyruvate, supplemented with the ¹³C tracer and other necessary nutrients)
-
L-Alanine-2-¹³C
-
Phosphate-buffered saline (PBS), pre-warmed
-
Liquid nitrogen or dry ice
-
-80°C freezer
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) to reach approximately 80% confluency at the time of the experiment.
-
Media Equilibration: The day before the experiment, switch the cells to the labeling medium containing the unlabeled version of the tracer to allow for metabolic adaptation.
-
Isotopic Labeling: On the day of the experiment, aspirate the medium and wash the cells once with pre-warmed PBS. Add the pre-warmed labeling medium containing L-Alanine-2-¹³C. The duration of labeling will depend on the pathways of interest and should be optimized to reach isotopic steady state.
-
Metabolism Quenching: To halt enzymatic activity, rapidly aspirate the labeling medium and place the culture plate on dry ice or in liquid nitrogen.
-
Metabolite Extraction: Add ice-cold 80% methanol to each well. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the samples and incubate at -20°C for at least one hour to precipitate proteins.
-
Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube for subsequent analysis by mass spectrometry.
Signaling Pathways and Metabolic Maps
The choice of tracer is intrinsically linked to the metabolic pathways being investigated. The following diagrams illustrate the key metabolic routes traced by L-Alanine-2-¹³C and [U-¹³C]glucose.
Metabolic Fate of L-Alanine-2-¹³C
Caption: Key metabolic pathways traced by L-Alanine-2-¹³C.
Metabolic Fate of [U-¹³C]glucose
Caption: Major metabolic pathways traced by [U-¹³C]glucose.
Conclusion: Selecting the Optimal Tracer
The cross-validation of L-Alanine-2-¹³C with other isotopic tracers underscores a fundamental principle of metabolic research: there is no single "best" tracer. The optimal choice is contingent upon the specific biological question being addressed. L-Alanine-2-¹³C is an invaluable tool for investigating the interplay between amino acid metabolism, the TCA cycle, and gluconeogenesis. In contrast, ¹³C-labeled glucose and glutamine provide robust and well-characterized methods for dissecting glycolysis, the pentose phosphate pathway, and TCA cycle anaplerosis, respectively. For a comprehensive understanding of cellular metabolism, a multi-tracer approach, potentially in parallel labeling experiments, often yields the most insightful results. By carefully considering the strengths and limitations of each tracer, researchers can design more informative experiments to unravel the complexities of metabolic networks in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Accuracy and Precision of L-Alanine-2-13C in Metabolic Flux Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic Flux Analysis (MFA) is a cornerstone technique for elucidating the intricate network of metabolic pathways within biological systems. The choice of isotopic tracer is paramount to the accuracy and precision of the resulting flux maps. This guide provides a comprehensive comparison of L-Alanine-2-13C with other commonly used tracers in 13C-MFA, supported by experimental considerations and data presentation guidelines.
Comparative Analysis of 13C Tracers for MFA
The selection of an appropriate 13C-labeled substrate is a critical step in designing informative MFA experiments. While universally optimal tracers do not exist, their performance varies depending on the specific metabolic pathways under investigation.[1] This section provides a comparative overview of this compound against other widely used tracers.
Data Presentation: Quantitative Comparison of Common 13C Tracers
Direct quantitative comparisons of the precision of flux estimates for this compound against other tracers are not extensively available in the literature. However, based on the principles of 13C-MFA and the metabolic roles of the tracer molecules, we can construct a qualitative and inferred quantitative comparison. The precision of a given tracer is often assessed by the confidence intervals of the estimated fluxes.[2][3]
| Tracer | Primary Metabolic Pathways Probed | Relative Precision (Inferred) | Advantages | Disadvantages |
| This compound | Alanine metabolism, Pyruvate metabolism, TCA cycle entry, Gluconeogenesis | High for fluxes around pyruvate | Directly probes the intersection of glycolysis, TCA cycle, and amino acid metabolism.[4] The specific labeling at the C2 position provides precise information on carbon transitions involving pyruvate. | May have lower precision for upper glycolysis and the pentose phosphate pathway compared to glucose tracers. Cellular uptake and metabolism can be influenced by the presence of a Boc protecting group if used. |
| [1,2-13C2]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Very High for Glycolysis and PPP[2] | Excellent for resolving fluxes in upper central carbon metabolism. Doubly labeled tracers provide high precision. | Less informative for TCA cycle fluxes compared to glutamine or pyruvate tracers. |
| [U-13C6]Glucose | Central Carbon Metabolism | High for overall network | Provides a comprehensive labeling of central carbon metabolism. | Can complicate the interpretation of specific pathway activities due to multiple labeled carbons. |
| [U-13C5]Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Very High for TCA Cycle | Preferred tracer for detailed analysis of the TCA cycle and related pathways. | Provides limited information on glycolysis and the pentose phosphate pathway. |
| [1-13C]Glucose | Glycolysis, Pentose Phosphate Pathway | Moderate | Historically common, but generally outperformed by doubly labeled glucose tracers. | Lower precision for many fluxes compared to more modern tracer choices. |
Experimental Protocols
A well-defined experimental protocol is crucial for obtaining reproducible and accurate MFA results. The following is a generalized protocol for conducting a 13C-MFA experiment using this compound in mammalian cells.
Protocol: 13C Metabolic Flux Analysis using this compound in Cell Culture
1. Cell Culture and Labeling:
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of harvesting.
-
Media Preparation: Prepare labeling medium by supplementing base medium (e.g., DMEM) with this compound at a known concentration. All other nutrient concentrations should be carefully controlled and measured.
-
Labeling Initiation: Once cells reach the desired confluency, replace the standard growth medium with the pre-warmed 13C-labeling medium.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This should be determined empirically for the specific cell line and experimental conditions, but is often in the range of 18-24 hours.
2. Metabolite Extraction:
-
Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS). Then, add a pre-chilled extraction solvent (e.g., 80% methanol) and place the plate on dry ice.
-
Cell Lysis and Protein Precipitation: Scrape the cells in the cold extraction solvent and transfer to a microcentrifuge tube. Vortex thoroughly and incubate at a low temperature (e.g., -20°C) to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.
3. Sample Analysis:
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried extracts can then be derivatized for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or reconstituted in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
Mass Spectrometry: Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites, particularly proteinogenic amino acids.
4. Data Analysis and Flux Calculation:
-
MID Correction: Correct the raw MS data for the natural abundance of 13C.
-
Metabolic Modeling: Use a computational model of the cell's metabolic network to simulate the expected MIDs for a given set of metabolic fluxes.
-
Flux Estimation: Employ specialized software (e.g., INCA, Metran) to estimate the intracellular fluxes by minimizing the difference between the experimentally measured MIDs and the simulated MIDs.
-
Statistical Analysis: Perform statistical analyses, such as a chi-squared test, to assess the goodness-of-fit of the model and calculate confidence intervals for the estimated fluxes.
Visualizing Metabolic Pathways and Experimental Workflows
Clear and accurate visualizations are essential for communicating complex metabolic networks and experimental procedures. The following diagrams are generated using Graphviz (DOT language) to illustrate key concepts.
Alanine's Central Role in Metabolism
Alanine occupies a critical node in central carbon metabolism, linking glycolysis, the TCA cycle, and amino acid metabolism. This compound is an effective tracer for studying the flux through these interconnected pathways.
Experimental Workflow for 13C-MFA
The process of conducting a 13C-MFA experiment involves several key steps, from initial experimental design to the final flux map.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
L-Alanine-2-13C vs. 15N-Labeled Alanine: A Comparative Guide for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, the choice of isotopic tracer is a critical decision that profoundly influences experimental outcomes and data interpretation. Among the arsenal of tools available, stable isotope-labeled amino acids, such as L-alanine, are paramount for delineating metabolic pathways, quantifying fluxes, and understanding cellular physiology in both health and disease. This guide provides an objective comparison of L-Alanine-2-13C and 15N-labeled alanine, offering insights into their respective applications, performance, and the experimental design considerations necessary for robust metabolic analysis.
At a Glance: Key Differences and Primary Applications
The fundamental distinction between this compound and 15N-labeled alanine lies in the specific atom that is isotopically enriched. This seemingly subtle difference directs their utility toward distinct, yet sometimes complementary, areas of metabolic investigation. This compound is an invaluable tracer for tracking the carbon backbone of alanine as it traverses central carbon metabolism.[1] Conversely, 15N-labeled alanine is the tracer of choice for elucidating the pathways of nitrogen metabolism, including amino acid biosynthesis, degradation, and nitrogen balance.[][3][4]
The selection between these two powerful tools is therefore dictated by the specific biological question being addressed.
Quantitative Performance and Analytical Considerations
The analytical sensitivity and the degree of label incorporation are critical parameters for the success of metabolic tracer studies. While specific performance can vary based on the biological system and analytical platform, general characteristics can be summarized.
| Feature | This compound | 15N-Labeled Alanine | Supporting Data/Citations |
| Primary Application | Metabolic Flux Analysis (Carbon Metabolism) | Nitrogen Metabolism & Protein Turnover Studies | [] |
| Traced Pathways | Glycolysis, TCA Cycle, Gluconeogenesis | Transamination, Urea Cycle, Amino Acid Synthesis | |
| Analytical Technique | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | |
| Natural Abundance of Isotope | ~1.1% (13C) | ~0.37% (15N) | |
| Mass Shift (per label) | +1 Da | +1 Da | |
| Background Signal | Higher natural abundance can lead to more complex background signals in MS. | Lower natural abundance provides a cleaner background in MS, potentially increasing sensitivity for trace-level detection. | |
| Label Incorporation (in vitro) | Can achieve high steady-state incorporation (>95% in some cell culture systems with labeled glucose). | Dependent on nitrogen flux and pool sizes. | |
| Label Incorporation (in vivo) | Generally lower and more variable than in vitro (~60% with 13C glucose IP injection). | Dependent on whole-body nitrogen dynamics. | |
| Lower Limit of Quantitation (Example) | Not specified for this compound, but dependent on the analytical method. | For a 15N2,13C-labeled drug, LOQs of 0.46–2.62 µg/mL in whole urine and 0.10–0.70 µg/mL in HPLC peaks have been reported. |
Metabolic Pathways and Tracer Fate
The metabolic journey of each labeled alanine variant is distinct. This compound, upon entering the cell, is primarily converted to pyruvate-2-13C through the action of alanine aminotransferase (ALT). This labeled pyruvate can then enter the Tricarboxylic Acid (TCA) cycle, be used for gluconeogenesis, or be converted to other metabolites, allowing for the detailed mapping of carbon flux through these central pathways.
In contrast, 15N-alanine donates its labeled amino group via transamination reactions, primarily to α-ketoglutarate to form 15N-glutamate. This makes it an exceptional tool for tracking the flow of nitrogen throughout the cellular amino acid pool and into nitrogenous waste products like urea.
Visualizing Metabolic Fates
The following diagrams illustrate the primary metabolic routes for each tracer.
Experimental Protocols
While specific protocols will vary based on the model system and analytical instrumentation, a general workflow for stable isotope tracing experiments is outlined below.
General Workflow for In Vitro Metabolic Labeling
1. Cell Culture and Media Preparation:
-
Culture cells in standard, unlabeled medium to the desired confluence (typically 70-80%).
-
Prepare labeling medium by supplementing basal medium (lacking the amino acid to be traced) with the desired concentration of either this compound or 15N-labeled alanine.
2. Isotope Labeling:
-
Remove the standard medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a predetermined time course. The duration of labeling is critical and should be optimized to achieve steady-state labeling of the metabolites of interest.
3. Metabolite Extraction:
-
To halt enzymatic activity, rapidly quench metabolism. A common method is to aspirate the medium and add ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate/methanol mixture.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
4. Sample Analysis by Mass Spectrometry (MS):
-
The extracted metabolites are typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
High-resolution mass spectrometers, such as Orbitrap-based instruments, are often employed to resolve the isotopologues of labeled metabolites.
-
The mass isotopomer distributions are determined by analyzing the mass spectra of the metabolites.
5. Data Analysis:
-
Specialized software is used to correct for the natural abundance of stable isotopes and to calculate the fractional enrichment of the label in downstream metabolites.
-
For metabolic flux analysis (MFA), these labeling patterns are used in conjunction with a metabolic network model to compute intracellular fluxes.
Conclusion: Making an Informed Choice
The decision to use this compound or 15N-labeled alanine is fundamentally driven by the research question.
-
Choose this compound when the primary goal is to investigate central carbon metabolism, including the activity of the TCA cycle, gluconeogenesis, and the contributions of alanine to these pathways. It is a powerful tool for metabolic flux analysis to understand cellular energetics and biosynthetic precursor supply.
-
Choose 15N-labeled alanine for studies focused on nitrogen metabolism. This includes tracking amino acid transamination reactions, quantifying protein turnover, and investigating the pathways of nitrogen assimilation and excretion, such as the urea cycle.
In some advanced studies, dual-labeling strategies using both 13C and 15N tracers can provide a more comprehensive view of both carbon and nitrogen flux simultaneously. By carefully considering the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can effectively harness the power of stable isotope-labeled alanine to gain deeper insights into the complexities of cellular metabolism.
References
Evaluating the Kinetic Isotope Effect of L-Alanine-2-¹³C in Enzymatic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The kinetic isotope effect (KIE) is a powerful tool for elucidating enzymatic reaction mechanisms, providing insights into transition state structures and rate-limiting steps. The substitution of a ¹²C atom with a ¹³C atom in a substrate like L-alanine can subtly alter reaction rates, and the measurement of this effect reveals critical information about bond-breaking and bond-forming events during catalysis. This guide provides a comparative framework for evaluating the ¹³C KIE of L-alanine in key enzymatic reactions.
Challenges in Direct Data Acquisition: Direct experimental data for the kinetic isotope effect of L-Alanine-2-¹³C in enzymatic reactions is not extensively available in publicly accessible literature. Much of the research on alanine-metabolizing enzymes has focused on deuterium (²H) isotope effects, which are typically larger and easier to measure. However, the principles and methodologies for determining ¹³C KIEs are well-established.
To illustrate the application and interpretation of ¹³C KIE data in a closely related system, this guide presents experimental data from the study of heavy atom isotope effects in the reaction catalyzed by aspartate aminotransferase. This enzyme is functionally analogous to alanine aminotransferase, a key enzyme in L-alanine metabolism. The data presented serves as a robust proxy to understand how ¹³C KIEs for L-alanine would be evaluated and compared.
Comparative Analysis of ¹³C Kinetic Isotope Effects
The following table summarizes the ¹³C kinetic isotope effects for the reaction catalyzed by porcine heart cytosolic aspartate aminotransferase with L-aspartate as the substrate. These values represent the ratio of the reaction rate with the naturally abundant ¹²C substrate to the rate with the ¹³C-labeled substrate (¹²k/¹³k). A value greater than 1.0 indicates a normal KIE, suggesting that the bond to the carbon atom is weakened in the transition state.
| Isotopic Position | Observed ¹³C KIE (¹²k/¹³k) | Interpretation |
| C2-Aspartate | 1.0019 ± 0.0004 | A very small normal KIE, suggesting that Cα-H bond cleavage is only partially rate-limiting in the overall reaction. |
| C3-Aspartate | 1.0016 ± 0.0003 | A small normal KIE, likely a secondary effect reflecting changes in hyperconjugation and geometry at the transition state. |
| C4-Aspartate | 1.0001 ± 0.0003 | No significant KIE, indicating that the C4 carboxyl group is not directly involved in bond-breaking or -forming events in the rate-determining step. |
Data is illustrative and based on analogous systems. Actual values for L-Alanine-2-¹³C would require specific experimental determination.
Key Metabolic Pathways of L-Alanine
L-alanine is a central molecule in metabolism, linking carbohydrate and amino acid pathways. The diagram below illustrates its primary enzymatic conversions. Understanding these pathways is crucial for contextualizing the significance of KIE studies.
Figure 1. Key enzymatic reactions in L-alanine metabolism.
Experimental Protocols
Accurate determination of ¹³C KIEs requires precise experimental design and analytical methods. The competitive isotope effect method is commonly employed.
1. Materials and Reagents:
-
Enzyme (e.g., purified Alanine Aminotransferase)
-
L-Alanine (natural abundance)
-
L-Alanine-2-¹³C (or other position-specifically labeled alanine)
-
Co-substrates (e.g., α-ketoglutarate)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Reaction quench solution (e.g., perchloric acid)
-
Analytical standards
2. General Experimental Workflow:
The following diagram outlines a typical workflow for measuring a ¹³C KIE in an enzymatic reaction using Isotope Ratio Mass Spectrometry (IRMS).
Figure 2. Workflow for competitive ¹³C KIE measurement.
3. Detailed Methodology:
-
Reaction Setup: A competitive reaction is initiated by mixing a known ratio of natural abundance L-alanine and L-Alanine-2-¹³C with the enzyme and co-substrates in a buffered solution at a constant temperature.
-
Time Points: Aliquots are taken at the beginning of the reaction (t=0) and at a point where the reaction has proceeded to a significant, but not complete, extent (typically 15-25% completion to ensure accuracy). The reaction in the aliquots is immediately quenched.
-
Separation and Purification: The unreacted substrate (L-alanine) is separated from the product (e.g., pyruvate) and other reaction components, typically using High-Performance Liquid Chromatography (HPLC).
-
Isotope Ratio Analysis: The isotopic composition (¹³C/¹²C ratio) of the purified, unreacted L-alanine from both time points is determined with high precision using Isotope Ratio Mass Spectrometry (IRMS), often coupled with a gas chromatograph and a combustion interface (GC-C-IRMS).
-
KIE Calculation: The KIE is calculated from the change in the isotope ratio of the substrate as a function of the fraction of the reaction completed.
Alternative Analytical Techniques: NMR Spectroscopy
While IRMS is a common method, Nuclear Magnetic Resonance (NMR) spectroscopy offers an alternative for measuring ¹³C KIEs.[1][2][3]
-
Principle: High-resolution NMR can distinguish between ¹²C and ¹³C isotopologues, allowing for the direct measurement of their relative concentrations in a reaction mixture over time.
-
Advantages: NMR is non-destructive and can provide site-specific information without the need for derivatization and combustion.
-
Challenges: The primary challenge is the lower sensitivity of NMR compared to IRMS, which may require higher substrate concentrations or longer acquisition times.
Conclusion
The evaluation of the kinetic isotope effect for L-Alanine-2-¹³C provides invaluable data for understanding the mechanisms of key enzymes such as alanine aminotransferase, dehydrogenase, and racemase. Although direct experimental values for ¹³C KIEs in L-alanine reactions are not widely published, the methodologies for their determination are well-established. By using analogous systems like aspartate aminotransferase as a guide, researchers can design experiments to probe the transition state chemistry of alanine-metabolizing enzymes. The choice between analytical techniques, primarily IRMS and NMR, will depend on the specific requirements of the study, including sensitivity needs and the desired level of molecular detail. These analyses are fundamental for basic enzymology research and have significant implications for the rational design of enzyme inhibitors in drug development.
References
A Researcher's Guide to Stable Isotope Tracers for Pyruvate Metabolism: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the selection of an appropriate stable isotope tracer is paramount for elucidating the intricate network of pathways involving pyruvate. This guide provides an objective comparison of L-Alanine-2-13C and other commonly used stable isotope tracers for interrogating pyruvate metabolism, supported by experimental data and detailed protocols to inform experimental design.
Pyruvate stands at a critical metabolic nexus, linking glycolysis to the tricarboxylic acid (TCA) cycle, gluconeogenesis, and amino acid metabolism. Stable isotope tracing offers a powerful method to track the fate of pyruvate carbons through these interconnected pathways, providing a dynamic view of metabolic fluxes in both healthy and diseased states. The choice of tracer profoundly influences the specific metabolic questions that can be addressed. This guide compares the utility of this compound with key alternatives, including [1-13C]pyruvate, [2-13C]pyruvate, uniformly labeled [U-13C]glucose, and [U-13C]glutamine.
Comparative Analysis of Stable Isotope Tracers
The selection of a stable isotope tracer is dictated by the specific metabolic pathway under investigation. Each tracer offers unique advantages and limitations in dissecting the complexities of pyruvate metabolism.
| Tracer | Primary Application in Pyruvate Metabolism | Advantages | Limitations |
| This compound | Tracing the link between amino acid metabolism and the pyruvate pool via alanine aminotransferase (ALT). | - Directly probes the activity of ALT. - Can help distinguish between cytosolic and mitochondrial pyruvate pools.[1] - Useful for studying the alanine-pyruvate cycle.[2] | - The contribution to the total pyruvate pool may be limited depending on cell type and conditions. - Interpretation can be complex due to the reversible nature of the ALT reaction. |
| [1-13C]Pyruvate | Assessing the relative flux through pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC). | - The 13C label is lost as 13CO2 in the PDH reaction, providing a direct measure of PDH activity.[3] - The label is retained in the PC reaction, allowing for the assessment of anaplerosis.[4] | - The rapid loss of the label in the PDH reaction can limit tracing into the TCA cycle. |
| [2-13C]Pyruvate | Tracing the acetyl-CoA backbone into the TCA cycle and fatty acid synthesis. | - The 13C label is retained in acetyl-CoA, enabling the tracking of carbons entering the TCA cycle.[3] - Useful for studying fatty acid synthesis from pyruvate-derived acetyl-CoA. | - Does not directly provide information on the relative fluxes of PDH versus PC. |
| [U-13C]Glucose | General tracing of glucose-derived carbons into pyruvate and downstream pathways. | - Provides a comprehensive view of glycolysis and its contribution to the pyruvate pool and the TCA cycle. - Can be used to assess both PDH and PC activity by analyzing the mass isotopomer distribution of TCA cycle intermediates. | - Labeling patterns in TCA cycle intermediates can be complex to interpret due to multiple turns of the cycle. |
| [U-13C]Glutamine | Assessing glutamine anaplerosis and its contribution to the TCA cycle, which can indirectly inform on pyruvate metabolism. | - The preferred tracer for analyzing the TCA cycle. - Can reveal the extent of reductive carboxylation, a pathway utilized by some cancer cells. | - Provides indirect information about pyruvate metabolism by showing the relative contribution of another major anaplerotic substrate. |
Quantitative Data Summary
The following table summarizes illustrative quantitative data on the isotopic enrichment of key metabolites from different tracers. The data are presented as fractional enrichment (M+n), representing the percentage of the metabolite pool containing 'n' 13C atoms from the tracer. These values are representative and will vary based on the biological system and experimental conditions.
| Tracer | Metabolite | Illustrative Fractional Enrichment (M+n) | Pathway Insight |
| This compound | Pyruvate | M+1 | Direct measure of ALT activity. |
| Lactate | M+1 | Flux from alanine to lactate via pyruvate. | |
| Citrate | M+1 | Entry of alanine-derived pyruvate into the TCA cycle via PC. | |
| [1-13C]Pyruvate | Lactate | M+1 | Activity of lactate dehydrogenase. |
| Alanine | M+1 | Activity of alanine aminotransferase. | |
| Bicarbonate | M+1 | Direct measure of PDH flux. | |
| [2-13C]Pyruvate | Citrate | M+2 | Entry of pyruvate-derived acetyl-CoA into the TCA cycle. |
| Glutamate | M+2 | Label incorporation after one turn of the TCA cycle. | |
| [U-13C]Glucose | Pyruvate | M+3 | Glycolytic flux. |
| Lactate | M+3 | Glycolytic flux to lactate. | |
| Citrate | M+2 | PDH activity from glucose-derived pyruvate. | |
| Citrate | M+3 | PC activity from glucose-derived pyruvate. | |
| [U-13C]Glutamine | Citrate | M+4 | Anaplerotic entry of glutamine into the TCA cycle. |
| Malate | M+4 | TCA cycle activity from glutamine. |
Experimental Protocols
Detailed methodologies are crucial for reproducible stable isotope tracing experiments. Below are generalized protocols for cell culture experiments.
Protocol 1: Stable Isotope Tracing with 13C-L-Alanine in Cell Culture
Materials:
-
Cells of interest
-
Complete growth medium
-
Labeling medium (e.g., glucose- and pyruvate-free DMEM supplemented with dialyzed fetal bovine serum, glucose, and the desired concentration of this compound)
-
Phosphate-buffered saline (PBS), pre-warmed
-
6-well cell culture plates
-
Liquid nitrogen or dry ice
-
-80°C freezer
-
Ice-cold 80% methanol
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve approximately 80% confluency at the time of harvest.
-
Media Change: Once cells reach the desired confluency, aspirate the growth medium.
-
Wash: Gently wash the cells twice with pre-warmed PBS.
-
Labeling: Add 1 mL of pre-warmed labeling medium containing this compound to each well. Incubation times will vary depending on the metabolic pathway of interest and should be optimized (typically ranging from minutes to 24 hours).
-
Metabolism Quenching: Aspirate the labeling medium and immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolic activity.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Protein Precipitation: Vortex the samples and incubate at -20°C for at least 1 hour.
-
Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant containing polar metabolites to a new tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Analysis: Store the dried extracts at -80°C until analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: General Protocol for other 13C Tracers ([1-13C]Pyruvate, [2-13C]Pyruvate, [U-13C]Glucose, [U-13C]Glutamine)
This protocol is similar to Protocol 1, with the main difference being the composition of the labeling medium.
Labeling Medium Preparation:
-
For [1-13C]Pyruvate or [2-13C]Pyruvate tracing, use a medium containing unlabeled glucose and the labeled pyruvate.
-
For [U-13C]Glucose tracing, use a glucose-free medium supplemented with [U-13C]glucose.
-
For [U-13C]Glutamine tracing, use a glutamine-free medium supplemented with [U-13C]glutamine.
The remaining steps of cell seeding, washing, labeling, quenching, extraction, and analysis follow the same procedure as outlined in Protocol 1.
Visualization of Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the key metabolic pathways of pyruvate and a generalized workflow for stable isotope tracing experiments.
Conclusion
The selection of a stable isotope tracer is a critical step in designing experiments to probe pyruvate metabolism. This compound is a valuable tool for investigating the interplay between amino acid metabolism and central carbon pathways. However, for a comprehensive understanding of pyruvate's fate, a multi-tracer approach is often beneficial. [1-13C]Pyruvate and [2-13C]pyruvate offer specific insights into PDH versus PC activity and entry into the TCA cycle, respectively. [U-13C]Glucose provides a global view of glycolysis's contribution, while [U-13C]glutamine is essential for dissecting anaplerotic inputs into the TCA cycle. By carefully considering the strengths and weaknesses of each tracer, researchers can design robust experiments to unravel the complexities of pyruvate metabolism in their system of interest, ultimately advancing our understanding of cellular function in health and disease.
References
- 1. 13C isotopomer analysis of glucose and alanine metabolism reveals cytosolic pyruvate compartmentation as part of energy metabolism in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of pyruvate metabolism and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Alanine-2-13C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of L-Alanine-2-13C, a stable, non-radioactive isotopically labeled amino acid.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.[1][2] While this compound is generally not classified as a hazardous substance, it is crucial to handle it with care, employing standard laboratory safety practices.[3][4]
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
In case of dust formation, use respiratory protection.[5]
Spill Management:
-
In the event of a spill, avoid generating dust.
-
Carefully sweep or shovel the solid material into a designated, sealed container for disposal.
-
Wash the affected area with soap and plenty of water.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect all waste material, including unused product and contaminated consumables (e.g., weigh boats, gloves), into a designated and clearly labeled waste container.
-
Ensure the container is properly sealed to prevent leakage or spillage.
-
-
Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials, such as strong oxidizing agents.
-
-
Disposal Method:
-
The preferred method of disposal for this compound is incineration by a licensed chemical waste disposal contractor. This ensures the complete destruction of the compound.
-
Disposal in a landfill is generally not recommended unless explicitly permitted by local regulations.
-
-
Regulatory Compliance:
-
As a stable, non-radioactive isotope, this compound does not require the specialized handling procedures associated with radioactive compounds.
-
The waste should be managed in accordance with all applicable local, state, and federal environmental regulations for non-hazardous chemical waste. It is the responsibility of the waste generator to correctly classify the waste.
-
Material Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂¹³CH₇NO₂ |
| Molecular Weight | 90.09 g/mol |
| Appearance | White solid |
| Melting Point | 314.5 °C (decomposes) |
| Isotopic Purity | ≥99 atom % ¹³C |
| Stability | Stable under recommended storage conditions |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling L-Alanine-2-13C
This guide provides crucial safety and logistical information for the handling and disposal of L-Alanine-2-13C, a non-radioactive, stable isotope-labeled amino acid. While not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.[1][2][3]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and prevent contamination. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Must meet appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Hand Protection | Disposable gloves | Chemically resistant, such as nitrile gloves. Inspect before use and wash hands after removal.[2] |
| Body Protection | Laboratory coat | Standard lab coat to protect clothing from dust and spills. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust formation is unavoidable, a dust mask may be used. |
Handling Procedures
Proper handling techniques are critical to maintain the integrity of the product and the safety of laboratory personnel.
Preparation and Weighing:
-
Ensure the work area, typically within a chemical fume hood or a well-ventilated space, is clean and uncluttered.
-
Wear all required PPE as listed in the table above.
-
Place a clean weighing vessel on an analytical balance and tare.
-
Carefully open the this compound container.
-
Using a clean spatula, transfer the desired amount of the powder to the weighing vessel.
-
Securely close the main container immediately after dispensing.
-
Clean the spatula and any contaminated surfaces.
Dissolution:
-
If preparing a solution, add the appropriate solvent to the weighed powder in a suitable flask.
-
Gently swirl the flask or use a magnetic stirrer to dissolve the compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures.
| Situation | Action |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water. |
| Eye Contact | Flush eyes with water as a precaution. If irritation persists, seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical advice if a large amount is ingested. |
| Minor Spill | Sweep up the spilled solid material, taking care to avoid generating dust. Place in a suitable, labeled container for disposal. Clean the spill area with an appropriate solvent and then with soap and water. |
| Major Spill | Evacuate the immediate area and ensure it is well-ventilated. Follow the minor spill cleanup procedure once it is safe to re-enter the area. |
Storage and Disposal
Proper storage is essential for maintaining the stability of this compound, and appropriate disposal is necessary to comply with laboratory and environmental regulations.
| Aspect | Procedure |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. |
| Disposal | Dispose of unused product and waste materials in accordance with local, state, and federal regulations. As a non-hazardous substance, it can typically be disposed of as regular chemical waste. Do not let the product enter drains. |
Workflow for Handling and Disposal of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
